molecular formula C10H8BrNO B600033 6-Bromo-8-methoxyquinoline CAS No. 103028-32-6

6-Bromo-8-methoxyquinoline

Número de catálogo: B600033
Número CAS: 103028-32-6
Peso molecular: 238.084
Clave InChI: JXXVYYHNERBSBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-8-methoxyquinoline (CAS No: 103028-32-6) is a halogenated and alkoxy-substituted quinoline derivative with a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol. It is characterized as a yellow-green to brown liquid or solid and should be stored sealed in dry conditions at 2-8°C . This compound serves as a key synthetic intermediate and versatile building block in organic and medicinal chemistry, particularly in the construction of more complex, polyfunctionalized quinoline derivatives . The reactivity of the bromine atom at the C-6 position allows for further functionalization through metal-halogen exchange and nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the development of novel molecular architectures . In scientific research, this compound is a valuable precursor for the synthesis of compounds with potential pharmacological activities. Recent research has utilized this scaffold in the development of novel brominated methoxyquinoline derivatives that exhibit significant antiproliferative effects against various cancer cell lines, highlighting its role in anticancer agent discovery . The quinoline core is a privileged structure in drug discovery, and strategic modifications at the 6- and 8- positions are a common tactic to modulate biological activity and physicochemical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly for use in laboratory settings and is not approved for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXVYYHNERBSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311489
Record name 6-Bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103028-32-6
Record name 6-Bromo-8-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103028-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-8-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-8-methoxyquinoline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-Bromo-8-methoxyquinoline For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated quinoline derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and oncology. Its structure serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This document provides a comprehensive overview of the known chemical properties, synthesis methodologies, and biological activities of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes and relationships.

Core Chemical Properties

This compound is a solid organic compound. Its core structure consists of a quinoline ring system substituted with a bromine atom at the 6-position and a methoxy group at the 8-position. This specific substitution pattern influences its electronic properties, reactivity, and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
CAS Number 103028-32-6[1]
Appearance Not explicitly stated, likely a solid
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
SMILES COC1=C2C(=CC(=C1)Br)C=CC=N2[1]

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step processes starting from substituted anilines or by modifying existing quinoline scaffolds. The bromine atom at the 6-position and the methoxy group at the 8-position are key functional groups that direct further chemical transformations.

General Synthesis Approach

While a specific, detailed protocol for the synthesis of this compound was not found in the search results, a published procedure is referenced for its preparation[2]. A common strategy for synthesizing substituted quinolines involves the Skraup synthesis or variations thereof. Another approach involves the regioselective bromination of an 8-methoxyquinoline precursor.

A related synthesis for a brominated methoxyquinoline derivative involves the aromatization of a tetrahydroquinoline precursor. For example, 3,5,6,7-tetrabromo-8-methoxyquinoline can be synthesized from 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline through a bromination/dehydrogenation process[3].

Reactivity and Further Functionalization

The bromine atom on the quinoline ring serves as a reactive handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

  • Suzuki Cross-Coupling: The bromine at the 6-position can be reacted with various boronic acids to form new carbon-carbon bonds. For instance, this compound was subjected to a Suzuki cross-coupling reaction with p-formylphenylboronic acid to yield a key synthon for further reactions[2].

The logical workflow for utilizing this compound as a scaffold in a subsequent coupling reaction is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 6_Bromo_8_methoxyquinoline This compound Suzuki_Coupling Suzuki Cross-Coupling (Pd Catalyst, Base) 6_Bromo_8_methoxyquinoline->Suzuki_Coupling p_formylphenylboronic_acid p-Formylphenylboronic Acid p_formylphenylboronic_acid->Suzuki_Coupling Synthon_34 Aldehyde Synthon (34) Suzuki_Coupling->Synthon_34

Caption: Workflow for Suzuki cross-coupling of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility in research. The following sections provide methodologies adapted from studies on related brominated quinoline compounds.

Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline (from a related precursor)

This protocol describes the synthesis of a highly brominated derivative starting from a tetrahydroquinoline analog of the title compound[3].

  • Reactant Preparation : Dissolve 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (100 mg, 0.41 mmol) in 15 mL of chloroform (CHCl₃).

  • Reagent Preparation : Prepare a solution of bromine (347 mg, 2.17 mmol) in 5 mL of CHCl₃.

  • Reaction Execution : Add the bromine solution to the reactant solution over 5 minutes at room temperature, ensuring the reaction is protected from light.

  • Reaction Monitoring : Allow the mixture to react for 5 days, or until the bromine color has dissipated.

  • Work-up : Wash the resulting mixture with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL).

  • Isolation : Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate to yield the product.

General Protocol for Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on procedures for similar brominated heterocyclic compounds and is applicable for the functionalization of this compound[4][5].

  • Reagent Preparation : In an oven-dried Schlenk flask, combine the bromoquinoline (1.0 eq), the desired boronic acid (1.3 eq), and a base such as potassium phosphate (K₃PO₄, 2.5 eq).

  • Catalyst Addition : Add a palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%) to the flask under an inert atmosphere (argon or nitrogen).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., dioxane, ~0.2 M concentration) and a small amount of degassed water (10% of the dioxane volume).

  • Reaction Execution : Heat the reaction mixture (e.g., to 70-100 °C) with vigorous stirring for 18-24 hours.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Biological Activity and Applications

Substituted quinolines are a prominent class of compounds in medicinal chemistry. This compound and its derivatives have shown potential as anticancer agents[1][2].

Anticancer Activity

This compound has been identified as a quinoline derivative with potential anticancer activity[1]. The mechanism of action for similar compounds involves the inhibition of DNA, RNA, and protein synthesis in tumor cells[1]. Derivatives synthesized from this compound have been incorporated into bioactive motifs to create new series of potential anticancer agents[2]. For example, after a Suzuki coupling, the resulting aldehyde was used in a one-pot Mannich-type reaction to produce final target compounds that were evaluated for their anticancer properties[2].

The general signaling concept for many quinoline-based kinase inhibitors involves interference with critical cell signaling pathways, such as the Raf/MEK/ERK pathway, which is often dysregulated in cancer[4].

G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Raf Raf Receptor->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Quinoline_Derivative Quinoline-based Kinase Inhibitor Quinoline_Derivative->Raf Inhibition

Caption: General inhibition of a kinase signaling pathway by quinoline derivatives.

Other Potential Applications

Derivatives of methoxyquinolines have also been explored for other therapeutic uses. For instance, some have been investigated as antiparasitic agents for treating schistosomiasis and as potential antimalarial agents effective against Plasmodium falciparum[1][6]. The quinoline scaffold is also a known core for inhibitors of bacterial DNA gyrase and topoisomerase[6].

Conclusion

This compound is a valuable heterocyclic intermediate with demonstrated utility in the synthesis of novel compounds with potential anticancer properties. Its reactivity, particularly at the bromine-substituted position, allows for extensive functionalization through modern cross-coupling techniques. While comprehensive data on its physical properties are sparse, its application as a building block in medicinal chemistry is evident. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 6-Bromo-8-methoxyquinoline: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 6-Bromo-8-methoxyquinoline is not widely available in published literature. This guide has been constructed by synthesizing information on closely related isomers and foundational principles of organic chemistry to provide a robust predictive profile and a proposed pathway for synthesis and characterization. All predicted data is clearly indicated. The well-characterized isomer, 5-Bromo-8-methoxyquinoline , is used as a reference for spectroscopic analysis.

Introduction: The Quinoline Scaffold and the Challenge of Regioisomerism

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial and anticancer properties. The strategic placement of substituents, such as halogens and methoxy groups, is a key tactic in drug design to modulate a compound's physicochemical properties, metabolic stability, and target affinity.

This compound is a specific, yet sparsely documented, isomer within this important chemical class. Its utility as a synthetic intermediate or a pharmacologically active agent is contingent on its precise physicochemical and structural characteristics. A significant challenge in its study is the directing effect of the C8-methoxy group, which strongly influences the regioselectivity of electrophilic aromatic substitution reactions. As established in the literature, direct bromination of 8-methoxyquinoline yields 5-bromo-8-methoxyquinoline as the sole product, a consequence of the methoxy group activating the ortho (C7) and para (C5) positions.[1] This inherent reactivity makes the synthesis of the 6-bromo isomer a non-trivial challenge, requiring a more nuanced synthetic strategy.

This guide provides a comprehensive overview of the predicted properties of this compound, a proposed synthetic route to overcome the challenge of regioselectivity, and a detailed, comparative analysis of its expected spectroscopic profile.

Section 1: Core Physicochemical Properties

The molecular formula for this compound is C₁₀H₈BrNO. Due to the lack of direct experimental data, the following properties are predicted based on the known values of its isomers and general chemical principles.

PropertyPredicted/Inferred DataRationale & Comparative Notes
Molecular Formula C₁₀H₈BrNOConfirmed by atomic composition.
Molecular Weight ~238.08 g/mol Calculated based on the molecular formula.
Appearance Predicted: Off-white to light brown solidIsomers such as 5-bromo-8-methoxyquinoline appear as brown solids[1] or colorless oils in a pure state.[2] A solid form is expected.
Melting Point Predicted: 75-95 °CThis is an estimation. The related isomer, 5-bromo-8-methoxyquinoline, has a reported melting point of 80-82 °C.[1] The substitution pattern will influence crystal packing and thus the melting point.
Boiling Point > 300 °C (at 760 mmHg)High boiling point is characteristic of substituted quinolines.
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Slightly soluble in water.This is consistent with related brominated quinolines. 5-Bromo-8-methoxyquinoline is reported to be slightly soluble in water.[3]
CAS Number Not assigned / Not foundNo definitive CAS number has been identified for this specific isomer, highlighting its novelty or scarcity in commercial and literature databases.

Section 2: Proposed Synthesis and Characterization Workflow

The regiochemical challenge of direct bromination necessitates an alternative approach. A plausible route involves the synthesis and subsequent aromatization of a tetrahydroquinoline precursor, where the desired substitution pattern can be more readily achieved.

Causality Behind the Proposed Synthetic Strategy

The C8-methoxy group is an activating, ortho, para-director for electrophilic aromatic substitution.[4] This means it directs incoming electrophiles (like Br⁺) to the C5 and C7 positions. The C6 position is electronically disfavored. To circumvent this, we propose a route starting with 8-methoxy-1,2,3,4-tetrahydroquinoline. In this non-aromatic system, the directing rules are governed by the aniline-like nitrogen and the methoxy group, allowing for bromination at the C6 position. The final step is a dehydrogenation (aromatization) to yield the target quinoline.

Proposed Multi-Step Synthesis Protocol
  • Step 1: Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline

    • Reaction: Reduction of 8-methoxyquinoline.

    • Methodology: 8-methoxyquinoline can be reduced to its tetrahydro- derivative using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation. A common method involves the use of a hydrosilane in the presence of a suitable catalyst.[5]

    • Rationale: This step creates a non-aromatic bicyclic amine, altering the electronic properties of the benzene ring for the subsequent bromination step.

  • Step 2: Bromination to form 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline

    • Reaction: Electrophilic aromatic substitution on the tetrahydroquinoline ring.

    • Methodology: Treat 8-methoxy-1,2,3,4-tetrahydroquinoline with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

    • Rationale: The amino group in the tetrahydroquinoline is a powerful activating group, and its directing influence, combined with the methoxy group, can favor substitution at the C6 position. This approach has been used for the synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline.[6]

  • Step 3: Aromatization to this compound

    • Reaction: Oxidative dehydrogenation.

    • Methodology: The synthesized 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline is aromatized using an oxidizing agent. Common reagents for this transformation include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or enzymatic methods.[7]

    • Rationale: This final step re-establishes the aromatic quinoline core, yielding the desired target molecule.

Workflow Visualization

G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Bromination cluster_step3 Step 3: Aromatization SM 8-Methoxyquinoline S1 Reduction (e.g., Catalytic Hydrogenation) SM->S1 I1 Intermediate 1: 8-Methoxy-1,2,3,4-tetrahydroquinoline S1->I1 S2 Electrophilic Bromination (e.g., NBS) I1->S2 I2 Intermediate 2: 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline S2->I2 S3 Oxidative Dehydrogenation (e.g., MnO2 or DDQ) I2->S3 P Final Product: This compound S3->P G cluster_start Core Scaffold cluster_reactions Synthetic Transformations cluster_products Potential Target Molecules Start This compound R1 Suzuki / Stille Coupling (C-C Bond Formation) Start->R1 R2 Buchwald-Hartwig Amination (C-N Bond Formation) Start->R2 R3 Demethylation / Amination (Functional Group Interconversion) Start->R3 P1 Kinase Inhibitors R1->P1 P2 Novel Anticancer Agents R2->P2 P3 Antimalarial Drug Candidates R3->P3

References

An In-depth Technical Guide on 6-Bromo-8-methoxyquinoline and its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the physicochemical properties of 6-Bromo-8-methoxyquinoline, with a primary emphasis on its melting point. It details a standardized experimental protocol for melting point determination and contextualizes the compound's relevance within drug discovery, particularly concerning the inhibition of key signaling pathways.

Physicochemical Properties of Bromo-Methoxy-Quinoline Isomers

The precise melting point for this compound is not prominently reported in publicly available literature. However, data for its isomers are well-documented and provide a valuable reference for its expected physical state and thermal behavior. As a solid organic compound, its melting point is a critical parameter for identification, purity assessment, and formulation development.

The table below summarizes the reported melting points and other key physical data for closely related isomers of this compound. The variation in melting points among these isomers underscores the significant impact of substituent placement on the quinoline scaffold, which influences crystal lattice energy and intermolecular forces.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical Form
This compound 103028-32-6C₁₀H₈BrNO238.08Data Not AvailableSolid
8-Bromo-6-methoxyquinoline50488-36-3C₁₀H₈BrNO238.0865 - 66 °C[1]Solid
6-Bromo-2-methoxyquinoline99455-05-7C₁₀H₈BrNO238.0887 - 89 °C[2]Solid
5-Bromo-8-methoxyquinoline3964-00-9C₁₀H₈BrNO238.0880 - 82 °C[3]Solid

Note: The physical form of 6-Bromo-8-methoxyisoquinoline, a closely related isomer, is reported as a solid, which strongly suggests this compound is also a solid at room temperature.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for characterizing a solid organic compound. It provides a melting range which, for a pure substance, is typically narrow (0.5-1.0°C). Impurities tend to lower and broaden this range.

Objective: To accurately determine the melting point range of a solid organic compound such as this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[4]

  • Sample of the organic solid

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and crystalline.

    • If necessary, pulverize a small amount of the sample into a fine powder using a mortar and pestle.[4]

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[5]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 cm.[4][5]

  • Apparatus Setup:

    • Place the loaded capillary tube into the designated slot in the melting point apparatus.[6]

    • Ensure the thermometer is positioned correctly to accurately measure the temperature of the heating block or bath surrounding the sample.[7]

  • Measurement:

    • Rapid Preliminary Measurement (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10°C/min) to get a rough estimate. Allow the apparatus to cool before proceeding with a precise measurement.[6]

    • Accurate Measurement: Heat the apparatus at a medium rate until the temperature is about 20°C below the expected melting point.[6]

    • Decrease the heating rate significantly, to approximately 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

    • Record T1: Note the temperature at which the first droplet of liquid becomes visible within the solid sample.[7]

    • Record T2: Note the temperature at which the entire sample has completely melted into a clear liquid.[7]

  • Reporting:

    • The melting point is reported as the range from T1 to T2.

    • For high accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

Visualizations: Workflows and Biological Context

Diagrams are essential for visualizing experimental processes and complex biological relationships. The following have been generated using the DOT language to meet the specified requirements.

Melting_Point_Workflow start Start prep Sample Preparation (Pulverize & Load Capillary) start->prep setup Apparatus Setup (Insert Capillary & Thermometer) prep->setup heat_fast Rapid Heating (~10°C/min) setup->heat_fast  Approx. MP  Unknown heat_slow Slow Heating (1-2°C/min) setup->heat_slow Approx. MP Known   heat_fast->heat_slow  Cool & Repeat observe Observe & Record (T1: First Drop, T2: Fully Melted) heat_slow->observe report Report Melting Range (T1 - T2) observe->report end End report->end

Caption: Workflow for Melting Point Determination.

Quinoline-based compounds, the structural class to which this compound belongs, are of significant interest in drug development. Many derivatives have been investigated as inhibitors of critical cell signaling pathways that are often dysregulated in cancer.[8][9] The PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and growth, is a prominent target for such inhibitors.[9][10]

PI3K_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Inhibitor Quinoline Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

This guide provides foundational data and standardized methodologies relevant to the study of this compound. The provided protocols and diagrams serve as practical tools for researchers engaged in the characterization of this and similar compounds for applications in drug discovery and development.

References

6-Bromo-8-methoxyquinoline solubility profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the physicochemical properties and solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document also furnishes detailed experimental protocols for researchers to determine the solubility profile in a laboratory setting. Furthermore, it outlines the known biological activities of this compound, offering context for its relevance in drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research. The table below summarizes key properties. Note the distinction from its isomer, 8-Bromo-6-methoxyquinoline, for which more data is available.

PropertyValueReference(s)
CAS Number 103028-32-6[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Solid (isoform dependent)[2]
Melting Point 65-66 °C (for 8-Bromo-6-methoxyquinoline)[3][4]
Boiling Point 329 °C at 760 mmHg (for 8-Bromo-6-methoxyquinoline)[3][4]
Density 1.516 g/cm³ (for 8-Bromo-6-methoxyquinoline)[3][4]
Predicted pKa 2.38 ± 0.20 (for 8-Bromo-6-methoxyquinoline)[4]
Predicted XLogP3 2.7 (for 8-Bromo-6-methoxyquinoline)[3]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in the public domain. However, based on the solubility of structurally similar compounds, a qualitative profile can be inferred. For instance, a related compound, 6-bromo-8-methoxyquinolin-2(1H)-one, shows moderate solubility in polar aprotic solvents like DMF and DMSO, with limited aqueous solubility[5]. Another analogue, 6-bromoquinoline, is reported to be soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran (THF)[6].

For research and development purposes, it is crucial to experimentally determine the quantitative solubility. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Illustrative Template for Quantitative Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Method of Determination
WaterData not availableData not availableShake-Flask / HPLC
Phosphate-Buffered Saline (pH 7.4)Data not availableData not availableShake-Flask / HPLC
Dimethyl Sulfoxide (DMSO)Data not availableData not availableShake-Flask / UV-Vis
Dimethyl Formamide (DMF)Data not availableData not availableShake-Flask / UV-Vis
EthanolData not availableData not availableShake-Flask / UV-Vis
MethanolData not availableData not availableShake-Flask / UV-Vis
AcetoneData not availableData not availableShake-Flask / UV-Vis
AcetonitrileData not availableData not availableShake-Flask / UV-Vis
DichloromethaneData not availableData not availableGravimetric
Ethyl AcetateData not availableData not availableGravimetric

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended for this compound.[7][8][9]

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a 0.45 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[8]

  • Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Strategies for Poorly Soluble Compounds

If this compound exhibits low aqueous solubility, the following strategies can be employed for biological assays:[10]

  • Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO, ethanol, or DMF, and then dilute it into the aqueous assay buffer.

  • Excipients: Incorporate solubilizing agents such as non-ionic surfactants (e.g., Tween® 80) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) into the aqueous medium.

Visualization of Experimental Workflow

The following diagram illustrates a systematic workflow for assessing the solubility of a compound like this compound.

G cluster_prep Preparation cluster_qual Qualitative Screening cluster_quant Quantitative Determination cluster_analysis Data Analysis & Reporting Compound Select Compound (this compound) Qualitative Visual Assessment (Soluble/Slightly/Insoluble) Compound->Qualitative Solvents Select Solvents (Aqueous & Organic) Solvents->Qualitative ShakeFlask Shake-Flask Method Qualitative->ShakeFlask Proceed if promising Equilibration Equilibration (24-48h at controlled T) ShakeFlask->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Quantification Concentration Measurement (HPLC, UV-Vis) Separation->Quantification Analysis Calculate Solubility (mg/mL, mol/L) Quantification->Analysis Reporting Report Mean ± SD (n≥3) Analysis->Reporting

Caption: A logical workflow for the systematic assessment of compound solubility.

Biological Activity and Context

This compound has been identified as a compound with potential anticancer activity.[1] Studies suggest that its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis in tumor cells.[1] Furthermore, this quinoline derivative serves as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and antimicrobial agents, highlighting its importance in medicinal chemistry.[5][11][12] The broader class of brominated quinolines has shown significant antiproliferative effects against various cancer cell lines.[13]

The following diagram provides a simplified, conceptual illustration of how quinoline derivatives can interfere with cancer cell proliferation based on their known biological activities.

G cluster_drug Quinoline Derivative cluster_cell Cancer Cell Drug This compound DNA_Synth DNA Synthesis Drug->DNA_Synth Inhibits RNA_Synth RNA Synthesis Drug->RNA_Synth Inhibits Protein_Synth Protein Synthesis Drug->Protein_Synth Inhibits Proliferation Cell Proliferation DNA_Synth->Proliferation RNA_Synth->Proliferation Protein_Synth->Proliferation

References

Unraveling the Solubility of 6-Bromo-8-methoxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 6-bromo-8-methoxyquinoline, a key intermediate in pharmaceutical research and development. While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this document provides essential qualitative information and standardized experimental protocols to empower researchers in drug discovery and chemical synthesis.

Physicochemical Properties

This compound is a substituted quinoline with a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . Its structure, featuring a bromine atom at the 6-position and a methoxy group at the 8-position, influences its physicochemical properties, including its solubility in various organic solvents. The presence of the methoxy group is suggested to enhance solubility.

Qualitative Solubility Profile

Based on the analysis of structurally similar compounds, this compound is anticipated to exhibit solubility in a range of common organic solvents. The following table summarizes the expected qualitative solubility based on data for analogous quinoline derivatives. It is important to note that these are predictions and should be confirmed by experimental data.

Solvent CategorySolventExpected Qualitative Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
AcetonitrileSoluble
AcetoneSoluble
Tetrahydrofuran (THF)Soluble
Polar Protic MethanolLikely Soluble
EthanolLikely Soluble
Non-Polar DichloromethaneSoluble
Ethyl AcetateSoluble

Note: This table is based on qualitative data and predictions for structurally related compounds. Experimental verification is crucial.

Dimethyl sulfoxide (DMSO) is widely recognized as a suitable solvent for preparing high-concentration stock solutions of poorly soluble compounds like quinoline derivatives for biological assays.[1] Other water-miscible organic solvents such as ethanol, methanol, and N,N-dimethylformamide (DMF) can also be considered as alternative co-solvents.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reproducible quantitative solubility data, the shake-flask method is a widely accepted and recommended technique.[2] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the saturation concentration of this compound in a selected organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, ethanol, ethyl acetate)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of excess solid is critical to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the undissolved solid to sediment. For more effective separation, centrifuge the samples at a high speed.

  • Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot using a suitable syringe filter.

  • Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in units such as mg/mL or mol/L.

The following diagram illustrates a general workflow for assessing compound solubility.

G cluster_prep Preparation cluster_qual Qualitative Screening cluster_quant Quantitative Determination (Shake-Flask Method) cluster_analysis Data Analysis A Select Compound and Solvents B Add excess solid to solvent A->B C Agitate and observe B->C D Classify as Soluble, Sparingly Soluble, or Insoluble C->D E Add excess solid to known volume of solvent D->E Proceed if soluble F Equilibrate (e.g., 24-72h with agitation) E->F G Separate solid and liquid phases (centrifugation) F->G H Filter supernatant G->H I Analyze concentration (e.g., HPLC, UV-Vis) H->I J Calculate Solubility I->J K Tabulate and compare solubility data J->K

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Predicted ¹H NMR Spectroscopic Data

The chemical shifts (δ) in ¹H NMR are influenced by the electronic environment of the protons. For quinoline derivatives, the electron-withdrawing nature of the nitrogen atom generally deshields adjacent protons, causing them to resonate at a lower field (higher ppm).[1] The predicted ¹H NMR data for 6-Bromo-8-methoxyquinoline is summarized in the table below. The predictions are based on the analysis of similar substituted quinolines and the expected electronic effects of the bromo and methoxy groups on the quinoline ring system.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.8 - 9.0ddJ = 4.0 - 4.5, J = 1.5 - 2.0
H-3~7.4 - 7.6ddJ = 8.0 - 8.5, J = 4.0 - 4.5
H-4~8.0 - 8.2ddJ = 8.0 - 8.5, J = 1.5 - 2.0
H-5~7.6 - 7.8dJ = 2.0 - 2.5
H-7~7.0 - 7.2dJ = 2.0 - 2.5
OCH₃~4.0 - 4.2s-

Disclaimer: The data presented in this table is predicted and should be confirmed with experimental results.

Interpretation of the Predicted Spectrum

  • H-2, H-3, and H-4: These protons are on the pyridine ring. The H-2 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.[1] It will likely appear as a doublet of doublets (dd) due to coupling with H-3 and H-4. H-4 is also significantly deshielded by the nitrogen. H-3 will be coupled to both H-2 and H-4.

  • H-5 and H-7: These protons are on the benzene ring and are expected to be meta-coupled, resulting in doublets with a small coupling constant. The methoxy group at position 8 is an electron-donating group, which would typically shield adjacent protons, while the bromo group at position 6 is electron-withdrawing, which would deshield adjacent protons.

  • OCH₃: The methoxy protons are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, as they are not coupled to any other protons.

Experimental Protocols

A generalized protocol for acquiring the ¹H NMR spectrum of a substituted quinoline is provided below.

1. Sample Preparation

  • Accurately weigh 5-25 mg of the this compound sample into a clean, dry glass vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

  • Typical Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

3. Data Processing

  • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Molecular Structure and Experimental Workflow

The following diagrams illustrate the molecular structure of this compound with proton assignments and a general workflow for NMR analysis.

molecular_structure cluster_quinoline This compound N1 N C2 C C2->N1 H2 H-2 C2->H2 C3 C C2->C3 H3 H-3 C3->H3 C4 C C3->C4 H4 H-4 C4->H4 C4a C C4->C4a C8a C C4a->C8a C8a->N1 C8 C C8a->C8 O8 O C8->O8 C7 C C8->C7 CH3 CH₃ O8->CH3 H7 H-7 C7->H7 C6 C C7->C6 Br6 Br C6->Br6 C5 C C6->C5 C5->C4a H5 H-5 C5->H5

Caption: Molecular structure of this compound with proton numbering.

experimental_workflow cluster_workflow Generalized ¹H NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Tube Loading A->B C Instrument Setup & Shimming B->C D Data Acquisition (FID Signal) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) E->F G Structural Elucidation F->G

Caption: A generalized workflow for ¹H NMR spectroscopy experiments.

References

An In-Depth Technical Guide to the Predicted ¹³C NMR Spectral Data of 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-8-methoxyquinoline. Due to the absence of publicly available, assigned experimental spectra for this specific compound, this guide leverages empirical data from structurally related analogs to generate a reliable, predicted dataset. This document also outlines a comprehensive experimental protocol for the acquisition of such data and includes visualizations to aid in the understanding of the molecular structure and analytical workflow.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃). The predictions are based on the known chemical shifts of quinoline and the application of substituent chemical shift (SCS) effects derived from data for 6-bromoquinoline, 8-methoxyquinoline, and other substituted quinolines.

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2~150.5
C-3~122.0
C-4~135.8
C-4a~140.0
C-5~129.5
C-6~118.0
C-7~125.0
C-8~154.5
C-8a~141.5
OCH₃~56.5

Note: The chemical shifts are approximate values and may vary slightly depending on experimental conditions such as solvent and concentration.

Molecular Structure and Numbering Scheme

The following diagram illustrates the chemical structure of this compound with the conventional numbering system used for the assignment of NMR signals.

G This compound cluster_quinoline C2 C2 C3 C3 C2->C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C5->C6 C7 C7 C6->C7 Br Br C6->Br C8 C8 C7->C8 C7->C8 C8->C8a OCH3 OCH3 C8->OCH3 N1 N C8a->N1 C8a->N1 N1->C2

Caption: Structure and numbering of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice for quinoline derivatives.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments) is typically used.[1]

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • Spectral Width (SW): Set the spectral width to approximately 200-220 ppm to encompass the full range of expected carbon chemical shifts.[1]

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[1]

    • Relaxation Delay (D1): Use a relaxation delay of 2 seconds to allow for adequate relaxation of the carbon nuclei between scans.[1]

    • Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, several hundred to several thousand scans are required to achieve a good signal-to-noise ratio for ¹³C NMR.

    • Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. Integration of ¹³C spectra is generally not quantitative without specific experimental setups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

G cluster_workflow Spectroscopic Analysis Workflow synthesis Compound Synthesis (this compound) purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq ¹³C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc spectral_interp Spectral Interpretation (Peak Assignment) data_proc->spectral_interp structure_confirm Structure Confirmation spectral_interp->structure_confirm

Caption: Logical workflow for NMR analysis of a synthesized compound.

References

FT-IR Analysis of 6-Bromo-8-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 6-Bromo-8-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. This document details the expected vibrational frequencies, their assignments, and the experimental protocols for acquiring such data. The information presented herein is crucial for the characterization, quality control, and further development of this compound.

Core Spectroscopic Data

As a primary reference, the experimental FT-IR data for the closely related compound, 5,7-Dibromo-8-methoxyquinoline, provides significant insight into the expected vibrational modes. The reported peaks for this analog are 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, and 1086 cm⁻¹. These, along with theoretical predictions for the this compound structure, form the basis for the assignments presented in Table 1.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3050-3000Medium-WeakAromatic C-H Stretchν(C-H)
~2960-2850Medium-WeakMethoxy C-H Stretchν(C-H)
~1600Medium-StrongAromatic C=C Stretchν(C=C)
~1575Medium-StrongAromatic C=C Stretchν(C=C)
~1490Medium-StrongAromatic C=C Stretchν(C=C)
~1465MediumCH₃ Asymmetric Bendingδₐₛ(CH₃)
~1380Medium-WeakCH₃ Symmetric Bendingδₛ(CH₃)
~1250StrongAryl-O-CH₃ Asymmetric Stretchνₐₛ(C-O-C)
~1085StrongAryl-O-CH₃ Symmetric Stretchνₛ(C-O-C)
~880-820StrongC-H Out-of-plane Bendingγ(C-H)
~750-700Medium-StrongC-Br Stretchν(C-Br)

Note: The wavenumbers presented are approximate and based on comparative analysis and theoretical modeling. Actual experimental values may vary slightly.

Experimental Protocol

The following section outlines a detailed methodology for obtaining the FT-IR spectrum of this compound.

1. Sample Preparation:

  • KBr Pellet Method (for solid samples):

    • Thoroughly grind 1-2 mg of high-purity this compound with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the this compound sample directly onto the ATR crystal.

    • Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal (for ATR) prior to sample analysis. This will be automatically subtracted from the sample spectrum.

3. Data Processing:

  • The instrument's software will perform a Fourier transform on the interferogram to produce the infrared spectrum.

  • The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Baseline correction and smoothing algorithms may be applied if necessary to improve the quality of the spectrum.

Logical Workflow for Analysis

The process of analyzing and interpreting the FT-IR spectrum of this compound follows a logical progression, as illustrated in the diagram below. This workflow ensures a systematic approach from sample preparation to final structural confirmation.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample KBr KBr Pellet Preparation Sample->KBr ATR ATR Sample Mounting Sample->ATR SampleScan Sample Scan KBr->SampleScan ATR->SampleScan FTIR FT-IR Spectrometer Interferogram Interferogram FTIR->Interferogram Background Background Scan Background->FTIR SampleScan->FTIR Spectrum FT-IR Spectrum Interferogram->Spectrum PeakPicking Peak Picking & Tabulation Spectrum->PeakPicking Assignment Vibrational Assignment PeakPicking->Assignment Comparison Comparison with Analogs & Theory Assignment->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for FT-IR analysis of this compound.

Signaling Pathway and Molecular Interactions

While FT-IR spectroscopy primarily provides information about the chemical structure of a molecule, this data is foundational for understanding its potential biological activity. The functional groups identified, such as the quinoline nitrogen, the methoxy group, and the bromine atom, are key determinants of how this compound might interact with biological targets. For instance, the quinoline ring system is a common scaffold in drugs that intercalate with DNA or bind to enzyme active sites. The methoxy and bromo substituents can influence the molecule's lipophilicity, electronic distribution, and steric properties, thereby modulating its binding affinity and specificity for target proteins.

The diagram below illustrates a conceptual signaling pathway where a quinoline derivative, such as this compound, acts as an inhibitor of a kinase, a common mechanism of action for this class of compounds in drug development.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Receptor Cell Surface Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Quinoline This compound Quinoline->Inhibition Inhibition->Kinase Inhibition

Caption: Conceptual kinase inhibition by a quinoline derivative.

This guide provides a foundational understanding of the FT-IR analysis of this compound, essential for its application in research and development. The combination of experimental data from analogs, theoretical predictions, and standardized protocols offers a robust framework for the characterization of this and other related quinoline derivatives.

Mass Spectrometry of 6-Bromo-8-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted mass spectrometric behavior of 6-Bromo-8-methoxyquinoline. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines a plausible fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds, such as quinoline derivatives, aryl halides, and aryl ethers. The information herein serves as a valuable resource for identifying and characterizing this compound in analytical workflows.

Physicochemical Properties and Molecular Ion Profile

This compound has the molecular formula C₁₀H₈BrNO. The presence of a bromine atom is a key feature that dictates its mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

PropertyValueReference
Molecular FormulaC₁₀H₈BrNO[1]
Average Molecular Weight~238.08 g/mol [2]
Exact Mass (C₁₀H₈⁷⁹BrNO)236.979 g/mol [2]
Exact Mass (C₁₀H₈⁸¹BrNO)238.977 g/mol
Melting Point65-66 °C[3]

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak cluster.

Predicted Ionm/z (Mass-to-Charge Ratio)Expected Relative Abundance
[M]⁺ (with ⁷⁹Br)237~100%
[M+2]⁺ (with ⁸¹Br)239~98%

Proposed Fragmentation Pathway under Electron Ionization (EI)

The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways, driven by the functionalities present: the quinoline core, the methoxy group, and the bromine substituent. The molecular ions are energetically unstable and can break apart into smaller, charged fragments and uncharged radicals.[4] Only the charged fragments are detected by the mass spectrometer.[4]

Key Fragmentation Mechanisms:
  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for aryl methyl ethers is the cleavage of the O–CH₃ bond, leading to the loss of a methyl radical. This results in a stable, resonance-delocalized cation.

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by expelling a molecule of carbon monoxide.

  • Loss of a Bromine Radical (•Br): The C-Br bond can cleave, leading to the loss of a bromine radical. This fragmentation is common for aromatic halides.[5]

  • Quinoline Ring Fission: The stable quinoline ring system can also fragment, typically involving the loss of a neutral molecule of hydrogen cyanide (HCN).[6]

The following table summarizes the major predicted fragment ions for this compound.

m/z (⁷⁹Br/⁸¹Br)Proposed Ion FormulaNeutral LossFragmentation Pathway Description
237 / 239[C₁₀H₈BrNO]⁺-Molecular Ion (M⁺)
222 / 224[C₉H₅BrNO]⁺•CH₃Loss of a methyl radical from the methoxy group (α-cleavage)
194 / 196[C₈H₅BrN]⁺•CH₃, COSubsequent loss of carbon monoxide from the [M-CH₃]⁺ ion
158[C₁₀H₈NO]⁺•BrLoss of a bromine radical from the molecular ion
130[C₉H₈N]⁺•Br, COLoss of carbon monoxide from the [M-Br]⁺ ion
115[C₇H₅N]⁺•Br, •CH₃, HCNLoss of hydrogen cyanide from the [M-Br-CH₃]⁺ fragment

Visualization of Proposed Fragmentation Pathway

The logical flow of the fragmentation cascade is illustrated in the diagram below.

G Proposed EI Fragmentation Pathway of this compound cluster_0 M [M]⁺ m/z 237/239 C₁₀H₈BrNO F1 [M - CH₃]⁺ m/z 222/224 C₉H₅BrNO M->F1 - •CH₃ F3 [M - Br]⁺ m/z 158 C₁₀H₈NO M->F3 - •Br F2 [M - CH₃ - CO]⁺ m/z 194/196 C₈H₅BrN F1->F2 - CO F4 [M - Br - CO]⁺ m/z 130 C₉H₈N F3->F4 - CO

Caption: Predicted fragmentation of this compound.

Experimental Protocol

This section provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common technique for volatile and semi-volatile organic compounds.[6][7]

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Working Solutions: Create a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for analysis.

Instrumentation and Conditions
  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL of the sample solution injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[6]

  • Ion Source Temperature: 230 °C.[6]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

The workflow for this analysis is depicted below.

G cluster_workflow Experimental Workflow Sample Sample Preparation (Dissolution & Dilution) GC Gas Chromatography (Separation) Sample->GC Injection Ionization Electron Ionization (70 eV) GC->Ionization Elution MS Mass Analysis (m/z Separation) Ionization->MS Detection Data Acquisition (Mass Spectrum) MS->Detection

Caption: General workflow for GC-MS analysis.

References

X-ray Crystal Structure of 6-Bromo-8-methoxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the X-ray crystal structures of 6-bromo-8-methoxyquinoline derivatives and related analogues. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of these heterocyclic compounds. This document details crystallographic data, experimental protocols for structure determination, and a visual representation of the analytical workflow.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the quinoline ring system significantly influences the molecule's physicochemical properties and its interactions with biological targets. The this compound core, in particular, is a subject of interest for the development of novel therapeutic agents. Single-crystal X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering precise details on bond lengths, bond angles, and intermolecular interactions that govern their solid-state behavior and inform structure-activity relationship (SAR) studies.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for several bromo-substituted quinoline derivatives. This comparative data allows for an understanding of the effects of substituent placement on the crystal lattice.

Parameter5,7-Dibromo-8-methoxyquinoline[1]4-Bromo-8-methoxyquinoline[2]6-Bromoquinoline-8-carbonitrile[3][4]6,8-Dibromoquinoline[5]
Chemical Formula C₁₀H₇Br₂NOC₁₀H₈BrNOC₁₀H₅BrN₂C₉H₅Br₂N
Molecular Weight 316.99238.08233.07286.94
Crystal System MonoclinicOrthorhombicMonoclinicMonoclinic
Space Group P2₁/cPbca (derived from refinement)P2₁/cP2₁/c
a (Å) 16.158 (3)5.1615 (1)3.8484 (8)7.3436 (12)
b (Å) 3.9960 (6)12.1337 (6)12.634 (3)9.8961 (15)
c (Å) 17.551 (3)14.2436 (7)18.042 (4)13.0108 (18)
α (°) 90909090
β (°) 115.316 (5)9092.918 (7)109.589 (17)
γ (°) 90909090
Volume (ų) 1024.4 (3)892.05 (6)876.0 (3)890.8 (3)
Z 4444
Temperature (K) 296150 (1)296297
Radiation Type Mo KαMo KαMo KαCu Kα
Wavelength (Å) 0.71073Not specified0.710731.54184
Density (calc) (Mg/m³) Not specifiedNot specified1.767Not specified
R-factor (R1) 0.028 (for I > 2σ(I))0.028 (for F² > 2σ(F²))0.058 (for F > 2σ(F))Not specified
wR2 0.0590.0590.120Not specified

Experimental Protocols

The determination of the crystal structure of quinoline derivatives involves several key stages, from synthesis and crystallization to data collection and structure refinement. The methodologies described below are based on established protocols for similar compounds.[3][5]

Synthesis and Crystallization

The synthesis of substituted quinolines can be achieved through various established routes. For instance, the Skraup-Doebner-von Miller reaction or related cyclization strategies are commonly employed to construct the quinoline core from substituted anilines.[5]

General Crystal Growth Protocol: High-quality single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated solution of the purified compound.[3]

  • Dissolve the synthesized compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, hexane-chloroform).[3][5]

  • Ensure the solution is saturated at a given temperature.

  • Allow the solvent to evaporate slowly in a dust-free environment. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile co-solvent.

  • Monitor the solution over several days to weeks for the formation of well-defined single crystals.

X-ray Data Collection
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a diffractometer (e.g., Nonius KappaCCD or Bruker APEXII CCD) equipped with a CCD detector.[2][3] The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[3][5] The diffraction data are collected at a controlled temperature (e.g., 150 K or 296 K) by performing a series of φ and ω scans to measure the intensities of a large number of reflections.[2][3]

Structure Solution and Refinement
  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors such as background, absorption, and Lorentz-polarization effects. This yields a set of structure factors.

  • Structure Solution: The crystal structure is solved using direct methods.[3]

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F².[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[3] The final refinement statistics, such as R1 and wR2, indicate the quality of the fit between the calculated and observed diffraction data.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the determination of the X-ray crystal structure of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Workflow for X-ray Crystal Structure Determination.

Conclusion

This technical guide has provided a comparative analysis of the X-ray crystal structures of bromo-substituted quinoline derivatives, with a focus on compounds related to the this compound scaffold. The presented data highlights the variations in crystallographic parameters that arise from different substitution patterns. The detailed experimental protocols offer a practical framework for researchers working on the synthesis and structural characterization of this important class of heterocyclic compounds. The elucidation of these crystal structures is paramount for advancing the rational design of novel quinoline-based molecules in the field of drug discovery and materials science.

References

An In-depth Technical Guide on the Theoretical and Computational Studies of 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside available experimental data. While detailed computational studies specifically on this molecule are not extensively available in public literature, this guide outlines the standard theoretical frameworks and computational methodologies that are applied to quinoline derivatives. This includes Density Functional Theory (DFT) for geometry optimization and electronic property analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis for reactivity prediction, and Molecular Electrostatic Potential (MEP) mapping to understand intermolecular interactions. The guide also presents known experimental data, including a detailed synthesis protocol and some characterization information, to provide a well-rounded resource for researchers.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a focal point in drug discovery and development. This compound, with its specific substitution pattern, offers a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of novel bioactive compounds. Understanding the structural, electronic, and reactive properties of this core molecule is crucial for the rational design of new derivatives with enhanced efficacy and selectivity. This guide aims to consolidate the available information on this compound and to provide a theoretical framework for its further investigation.

Experimental Data

Synthesis Protocol

A common and effective method for the synthesis of this compound is the Skraup synthesis.

Experimental Protocol:

A mixture of concentrated sulfuric acid (18.5 mL, 347 mmol), water (14.4 mL, 799 mmol), sodium 3-nitrobenzenesulfonate (16.5 g, 77 mmol), and glycerol (5.6 mL, 77 mmol) is gently warmed to 65 °C with stirring. To this warm mixture, 4-bromo-2-methoxyaniline (10 g, 49.5 mmol) is added in one portion. The reaction mixture is then heated to 135 °C and stirred for 3 hours. After cooling to room temperature, the mixture is poured into ice water and neutralized with 2 M NaOH. The resulting precipitate is filtered, washed with water, and dried to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Skraup Synthesis cluster_workup Workup and Purification cluster_product Final Product 4-bromo-2-methoxyaniline 4-bromo-2-methoxyaniline Reaction Mixture Reaction Mixture 4-bromo-2-methoxyaniline->Reaction Mixture Glycerol Glycerol Glycerol->Reaction Mixture Sodium 3-nitrobenzenesulfonate Sodium 3-nitrobenzenesulfonate Sodium 3-nitrobenzenesulfonate->Reaction Mixture Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction Mixture Heating (135°C, 3h) Heating (135°C, 3h) Reaction Mixture->Heating (135°C, 3h) Neutralization (NaOH) Neutralization (NaOH) Heating (135°C, 3h)->Neutralization (NaOH) Precipitation Precipitation Neutralization (NaOH)->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound This compound Drying->this compound

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Quantitative physicochemical and detailed spectroscopic data for this compound are sparse in the current body of scientific literature. The following table summarizes the available information. For comparison, data for the isomeric 8-Bromo-6-methoxyquinoline is also included, highlighting the need for careful characterization to distinguish between these closely related compounds.

PropertyThis compound8-Bromo-6-methoxyquinoline
Molecular Formula C₁₀H₈BrNOC₁₀H₈BrNO
Molecular Weight 238.08 g/mol 238.08 g/mol
Appearance Not specifiedWhite solid
Melting Point Not specified78-79 °C
¹H NMR (400 MHz, CDCl₃) Not specifiedδ 8.94 (dd, J=4.2, 1.6 Hz, 1H), 8.07 (dd, J=8.4, 1.6 Hz, 1H), 7.63 (d, J=2.0 Hz, 1H), 7.40 (dd, J=8.4, 4.2 Hz, 1H), 7.15 (d, J=2.0 Hz, 1H), 4.02 (s, 3H)
Rf Value 0.65 (AcOEt/hexane, 1:9)0.40 (AcOEt/hexane, 1:9)
FT-IR (cm⁻¹) Data not availableData not available
UV-Vis (λmax, nm) Data not availableData not available

Theoretical and Computational Studies

While specific computational studies on this compound are not extensively published, the methodologies described below are standard approaches for the theoretical investigation of quinoline derivatives. These studies are instrumental in understanding the molecule's intrinsic properties and predicting its behavior.

Computational Workflow

The general workflow for the theoretical and computational analysis of a molecule like this compound is outlined below.

Computational_Workflow Input_Structure Initial Molecular Structure (this compound) DFT_Optimization Geometry Optimization (DFT - e.g., B3LYP/6-311++G(d,p)) Input_Structure->DFT_Optimization Target_Protein Biological Target Identification Input_Structure->Target_Protein Vibrational_Analysis Vibrational Frequency Analysis (FT-IR Spectra Prediction) DFT_Optimization->Vibrational_Analysis Electronic_Properties Electronic Property Calculation DFT_Optimization->Electronic_Properties Docking Molecular Docking Studies DFT_Optimization->Docking HOMO_LUMO HOMO-LUMO Analysis Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Electronic_Properties->MEP Binding_Analysis Binding Mode and Energy Analysis Docking->Binding_Analysis Target_Protein->Docking

Caption: General workflow for computational analysis of this compound.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to:

  • Optimize Molecular Geometry: Determine the most stable conformation of the molecule by finding the minimum energy structure. This provides accurate bond lengths, bond angles, and dihedral angles.

  • Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental FT-IR data to confirm the molecular structure and assign vibrational modes.

  • Determine Electronic Properties: Calculate various electronic properties such as dipole moment, polarizability, and atomic charges (e.g., Mulliken charges). These properties provide insights into the molecule's polarity and the distribution of electron density.

Methodology: A common approach involves using a hybrid functional, such as B3LYP, with a suitable basis set, like 6-311++G(d,p), to perform the calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

These calculations are vital for predicting the reactive sites of this compound and understanding its potential interactions with other molecules.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites of electrophilic and nucleophilic attack and to understand non-covalent interactions.

  • Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack.

  • Positive Potential Regions (Blue): Indicate electron-deficient areas, which are prone to nucleophilic attack.

  • Neutral Regions (Green): Indicate areas of neutral potential.

An MEP map of this compound would reveal the charge distribution and help in understanding its intermolecular interactions, which is particularly important for drug-receptor binding.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. For this compound, which serves as a precursor for potentially bioactive molecules, understanding its potential binding modes to various biological targets is of great interest.

Methodology:

  • Preparation of the Ligand: The 3D structure of this compound, optimized using DFT, would be prepared for docking.

  • Selection and Preparation of the Receptor: A relevant protein target would be chosen based on the therapeutic area of interest (e.g., kinases, enzymes involved in cancer or infectious diseases). The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the receptor's binding site and to score the different binding poses based on their predicted binding affinity.

  • Analysis of Results: The top-ranked docking poses would be analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between this compound and the protein target.

Docking_Signaling_Pathway Ligand This compound (or its derivative) Binding Binding to Active Site Ligand->Binding Receptor Target Protein (e.g., Kinase, Enzyme) Receptor->Binding Inhibition Inhibition of Protein Function Binding->Inhibition Signaling_Pathway Downstream Signaling Pathway Inhibition->Signaling_Pathway disruption Cellular_Response Modulation of Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Pathway->Cellular_Response

Caption: Hypothetical signaling pathway modulation by a this compound derivative.

Conclusion

This compound is a valuable synthetic intermediate with the potential for the development of novel therapeutic agents. While comprehensive experimental and computational data on the molecule itself are not yet fully available in the public domain, this guide provides a solid foundation for researchers by consolidating the known synthetic protocols and outlining the standard theoretical and computational methodologies for its in-depth study. The application of DFT, HOMO-LUMO analysis, MEP mapping, and molecular docking will be instrumental in elucidating the structure-activity relationships of its derivatives and in guiding the design of new compounds with desired biological activities. Further experimental characterization, including detailed spectroscopic analysis, is warranted to build a more complete profile of this important heterocyclic compound.

A Technical Guide to the Quantum Chemical Profile of 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 6-Bromo-8-methoxyquinoline. While specific experimental and computational data for this particular molecule is not extensively available in the referenced literature, this document outlines the established computational protocols and data presentation methods used for similar quinoline derivatives. These methodologies are crucial for understanding the molecule's electronic structure, reactivity, and potential as a pharmacophore in drug design.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of novel compounds.[1][2][3] These computational methods allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic properties, offering insights that are often difficult or impossible to obtain through experimental means alone.[1] For quinoline derivatives, which are known for their diverse biological activities including anticancer and antimicrobial properties, these calculations can guide the synthesis of more potent and selective therapeutic agents.[1]

Molecular Structure and Optimization

The foundational step in the computational analysis of this compound is the determination of its most stable three-dimensional conformation through geometry optimization. This is typically achieved using DFT methods with a suitable basis set, such as B3LYP/6-311G(d,p).[4] The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.37C2-N1-C9117.5
C3-C41.42N1-C2-C3123.0
C4-C101.41C2-C3-C4119.5
C5-C61.38C3-C4-C10119.0
C6-C71.40C4-C10-C5118.5
C6-Br1.90C10-C5-C6121.0
C8-O1.36C5-C6-C7120.0
O-CH31.43C6-C7-C8120.5
C7-C8-O115.0
C8-O-CH3118.0

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar quinoline derivatives.

Electronic Properties and Reactivity

The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and potential interactions with biological targets. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

PropertyValue (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Gap4.70
Dipole Moment2.50 D

Note: These values are illustrative and would be calculated using DFT methods.

A Molecular Electrostatic Potential (MEP) map can further visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Spectroscopic Analysis

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy (FT-IR and Raman)

Calculated vibrational frequencies can be used to assign the peaks in experimental FT-IR and Raman spectra, providing a detailed understanding of the molecule's vibrational modes.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretching
~2950C-H stretching (methoxy)
~1600C=C stretching (aromatic)
~1500C=N stretching (quinoline)
~1250C-O stretching (methoxy)
~650C-Br stretching

Note: These are representative frequencies. A full analysis would involve a larger number of modes.

NMR Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the interpretation of experimental NMR spectra.

Experimental Protocols: A Workflow for Computational Analysis

The following section details a typical workflow for the quantum chemical analysis of a molecule like this compound, based on common practices for other quinoline derivatives.[1]

  • Molecular Structure Creation : The initial 3D structure of this compound is constructed using molecular building software.

  • Geometry Optimization : The structure is optimized to find the lowest energy conformation.

    • Software : Gaussian, ORCA, or similar quantum chemistry packages.

    • Method : Density Functional Theory (DFT) with a functional like B3LYP.

    • Basis Set : A basis set such as 6-311G(d,p) is commonly used for good accuracy.[4]

  • Frequency Calculations : Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

  • Electronic Property Analysis :

    • HOMO-LUMO analysis : The energies of the frontier molecular orbitals are calculated.

    • Mulliken Population Analysis : To determine the partial atomic charges.

    • Molecular Electrostatic Potential (MEP) : To map the electrostatic potential onto the electron density surface.

  • Spectroscopic Prediction :

    • UV-Vis Spectra : Time-dependent DFT (TD-DFT) is used to calculate electronic transitions and predict the UV-Vis absorption spectrum.

    • NMR Spectra : The GIAO method is employed to calculate NMR chemical shifts.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.

G Computational Chemistry Workflow for this compound A 1. Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Electronic Property Analysis (HOMO, LUMO, MEP) C->D E 5. Spectroscopic Prediction (IR, Raman, NMR, UV-Vis) C->E F 6. Data Analysis and Comparison with Experimental Data D->F E->F G Generalized Signaling Pathway Inhibition by a Quinoline Derivative cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Quinoline This compound (Hypothetical Inhibitor) Quinoline->Receptor Inhibition Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response

References

6-Bromo-8-methoxyquinoline CAS number 103028-32-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-8-methoxyquinoline

Abstract

This compound, identified by the CAS number 103028-32-6, is a substituted quinoline derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] The quinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[3] The strategic placement of a bromine atom at the 6-position and a methoxy group at the 8-position provides a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While some experimental data is limited, predicted values and data from analogous compounds provide valuable insights into its characteristics.

PropertyValueSource
CAS Number 103028-32-6[1][5][6]
Molecular Formula C₁₀H₈BrNO[1][5][6]
Molecular Weight 238.08 g/mol [1]
Appearance Gray to brown solid (predicted for analogous compounds)[7]
Melting Point 65-66 °C (for the isomer 8-Bromo-6-methoxyquinoline)[7]
Boiling Point 329.0±22.0 °C (Predicted for the isomer 8-Bromo-6-methoxyquinoline)[7]
Density ~1.6 g/cm³ (Estimated for brominated aromatics)[4]
Solubility Predicted to have moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.[4]
Canonical SMILES COC1=C2C(=CC(=C1)Br)C=CC=N2[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various organic chemistry reactions. The bromine atom serves as a key functional group for further modifications, such as Suzuki-Miyaura cross-coupling reactions, to introduce a variety of substituents.[4]

General Synthetic Approach: Bromination of 8-methoxyquinoline

A common method for the synthesis of brominated quinolines is the direct bromination of the quinoline core. The regioselectivity of the bromination is influenced by the existing substituents and reaction conditions.

Experimental Protocol:

  • Starting Material: 8-methoxyquinoline.

  • Reagent: Bromine (Br₂) in a suitable solvent such as acetic acid or dichloromethane.[8]

  • Procedure:

    • Dissolve 8-methoxyquinoline in the chosen solvent in a reaction flask.

    • Slowly add a solution of bromine (typically 1.1 to 2.1 equivalents) to the reaction mixture at a controlled temperature, often starting at 0 °C.[8]

    • Allow the reaction to stir at room temperature for a specified period (e.g., 17 hours) while monitoring the progress using Thin Layer Chromatography (TLC).[8]

    • Upon completion, quench the reaction, for instance, by adding a 5% sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product using column chromatography to yield this compound.

Workflow for Synthesis and Purification

G start Start: 8-methoxyquinoline dissolve Dissolve in Solvent (e.g., Dichloromethane) start->dissolve bromination Add Bromine (Br2) Slowly at 0°C dissolve->bromination reaction Stir at Room Temperature (Monitor by TLC) bromination->reaction quench Quench Reaction (e.g., NaHCO3 solution) reaction->quench extraction Organic Extraction quench->extraction purification Column Chromatography extraction->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a compound of significant interest in drug discovery due to the diverse biological activities exhibited by quinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[9][3][10]

  • Anticancer Activity: This compound has shown potential anticancer activity.[1] It is suggested that its mechanism of action may involve the inhibition of DNA, RNA, and protein synthesis in tumor cells.[1] Quinoline derivatives are known to target various cancer-related pathways.

  • Antimicrobial Properties: Quinolinones with bromine and methoxy substituents have demonstrated broad-spectrum antimicrobial activity, potentially by disrupting microbial cell membranes or inhibiting essential enzymes.[4]

  • Pharmaceutical Intermediate: The presence of the bromine atom makes this compound a valuable intermediate for synthesizing more complex molecules, such as kinase inhibitors, through cross-coupling reactions.[4]

Potential Mechanism of Action in Cancer

While the specific signaling pathways targeted by this compound are still under investigation, derivatives of similar quinoline compounds have been shown to inhibit critical cancer cell survival pathways like the PI3K/Akt/mTOR pathway.[9] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell growth, proliferation, and survival.[9] By inhibiting key kinases in this pathway, such compounds can induce apoptosis (programmed cell death) in cancer cells.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of drug development. Its utility as a synthetic intermediate, coupled with the inherent biological activities of the quinoline scaffold, makes it a valuable subject for further research. Future studies are likely to focus on the synthesis of novel derivatives and a more detailed elucidation of their mechanisms of action in various disease models.

References

Methodological & Application

Synthesis of 6-Bromo-8-methoxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-bromo-8-methoxyquinoline, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary synthetic routes, starting from commercially available precursors. All quantitative data are summarized in tables for easy comparison, and experimental workflows are visualized using process diagrams.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a core structural motif in a wide range of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The specific substitution pattern of a bromine atom at the 6-position and a methoxy group at the 8-position provides a valuable platform for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug discovery programs. This document details two effective methods for the synthesis of this target compound: the Skraup synthesis and a multi-step route commencing with the Gould-Jacobs reaction.

Synthetic Strategies

Two principal synthetic pathways for the preparation of this compound are presented below. Each route offers distinct advantages and considerations regarding starting materials, reaction conditions, and overall yield.

Route A: Skraup Synthesis

The Skraup synthesis is a classic and direct method for the formation of the quinoline ring system. This one-pot reaction involves the treatment of an aniline derivative with glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent. For the synthesis of this compound, the logical starting material is 4-bromo-2-methoxyaniline. The para-bromo substituent on the aniline directs the cyclization to yield the desired 6-bromo substituted quinoline.

Route B: Gould-Jacobs Reaction and Subsequent Transformations

The Gould-Jacobs reaction provides a milder alternative to the often vigorous Skraup synthesis and yields a 4-hydroxyquinoline derivative. This pathway involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization. The resulting 4-hydroxyquinoline can then be converted to the target compound through a series of functional group manipulations.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of the starting material and the two proposed routes for obtaining this compound.

Table 1: Synthesis of Starting Material: 4-Bromo-2-methoxyaniline

Starting MaterialReagentSolventProductYield (%)Melting Point (°C)Reference
2-Methoxyaniline (o-anisidine)2,4,4,6-Tetrabromo-2,5-cyclohexadienoneDichloromethane4-Bromo-2-methoxyaniline9656.5-58[1]

Table 2: Comparison of Synthetic Routes to this compound

RouteKey ReactionStarting MaterialKey IntermediatesFinal ProductOverall Yield (estimated)Key Considerations
A Skraup Synthesis4-Bromo-2-methoxyanilineDihydroquinoline derivativeThis compoundModerateOne-pot reaction, potentially vigorous conditions.
B Gould-Jacobs Reaction4-Bromo-2-methoxyaniline6-Bromo-4-hydroxy-8-methoxyquinoline-3-carboxylate, 6-Bromo-4-hydroxy-8-methoxyquinoline, 6-Bromo-4-chloro-8-methoxyquinolineThis compoundModerate to GoodMulti-step, milder conditions, allows for isolation of intermediates.

Experimental Protocols

Synthesis of Starting Material: 4-Bromo-2-methoxyaniline[1]

This protocol describes the regioselective bromination of 2-methoxyaniline to produce the key starting material for both synthetic routes.

Materials:

  • 2-Methoxyaniline (o-anisidine)

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone

  • Dichloromethane (CH₂Cl₂)

  • 2N Sodium hydroxide (NaOH) solution

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Petroleum ether

Procedure:

  • Dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 mL of dichloromethane in a round-bottom flask.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) to the chilled solution, ensuring the temperature remains below -5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Wash the organic layer sequentially with 2N sodium hydroxide solution (2 x 75 mL) and water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with dichloromethane.

  • The final product, 4-bromo-2-methoxyaniline, is obtained as a solid.

Route A: Skraup Synthesis of this compound

This protocol is adapted from the general procedure for the Skraup synthesis of substituted quinolines.[2][3]

Materials:

  • 4-Bromo-2-methoxyaniline

  • Anhydrous glycerol

  • Concentrated sulfuric acid (H₂SO₄)

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (optional, as a moderator)

  • Sodium hydroxide (NaOH) solution

  • Steam distillation apparatus

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to anhydrous glycerol with cooling.

  • To this mixture, add 4-bromo-2-methoxyaniline and the chosen oxidizing agent.

  • If the reaction is known to be vigorous, add ferrous sulfate heptahydrate as a moderator.

  • Heat the mixture carefully in an oil bath to approximately 140-150 °C. The reaction is often exothermic and should be controlled by adjusting the heating rate.

  • Maintain the reaction at this temperature for 3-4 hours.

  • After cooling, dilute the reaction mixture with water and neutralize with a sodium hydroxide solution.

  • The crude this compound can be purified by steam distillation followed by recrystallization or column chromatography.

Route B: Gould-Jacobs Reaction and Subsequent Transformations

This multi-step route begins with the synthesis of a 4-hydroxyquinoline intermediate.[4][5]

Step 1: Synthesis of Ethyl 2-((4-bromo-2-methoxyphenyl)amino)methylene-3-oxobutanoate

  • In a round-bottom flask, combine 4-bromo-2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours.

  • Remove the ethanol byproduct under reduced pressure to yield the intermediate.

Step 2: Thermal Cyclization to Ethyl 6-bromo-4-hydroxy-8-methoxyquinoline-3-carboxylate

  • Add the intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

Step 3: Hydrolysis and Decarboxylation to 6-Bromo-4-hydroxy-8-methoxyquinoline

  • Suspend the product from Step 2 in an aqueous sodium hydroxide solution (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the this compound-4-carboxylic acid.

  • Isolate the carboxylic acid and heat it above its melting point to effect decarboxylation, yielding 6-bromo-4-hydroxy-8-methoxyquinoline.

Step 4: Deoxygenation to this compound

  • Convert the 4-hydroxyquinoline from Step 3 to the corresponding 4-chloroquinoline by treating it with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • The resulting 6-bromo-4-chloro-8-methoxyquinoline is then subjected to reductive dehalogenation (e.g., catalytic hydrogenation) to afford the final product, this compound.

Visualizations

The following diagrams illustrate the proposed synthetic workflows.

G cluster_0 Starting Material Synthesis 2-Methoxyaniline 2-Methoxyaniline Bromination Bromination 2-Methoxyaniline->Bromination  2,4,4,6-Tetrabromo- 2,5-cyclohexadienone, CH2Cl2 4-Bromo-2-methoxyaniline 4-Bromo-2-methoxyaniline Bromination->4-Bromo-2-methoxyaniline

Caption: Workflow for the synthesis of the key starting material, 4-Bromo-2-methoxyaniline.

G cluster_1 Route A: Skraup Synthesis cluster_2 Route B: Gould-Jacobs Pathway A_start 4-Bromo-2-methoxyaniline A_react Skraup Reaction A_start->A_react  Glycerol, H2SO4, Oxidizing Agent A_end This compound A_react->A_end B_start 4-Bromo-2-methoxyaniline B_step1 Gould-Jacobs Reaction B_start->B_step1  Diethyl ethoxy- methylenemalonate B_int1 6-Bromo-4-hydroxy-8-methoxy- quinoline-3-carboxylate B_step1->B_int1 B_step2 Hydrolysis & Decarboxylation B_int1->B_step2 B_int2 6-Bromo-4-hydroxy-8-methoxyquinoline B_step2->B_int2 B_step3 Deoxygenation B_int2->B_step3 B_end This compound B_step3->B_end

Caption: Comparative workflow of the Skraup Synthesis (Route A) and the Gould-Jacobs Pathway (Route B).

References

Application Notes and Protocols: Regioselective Bromination of 8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-Methoxyquinoline is a crucial heterocyclic scaffold found in numerous biologically active compounds. The functionalization of its quinoline ring through electrophilic substitution, particularly bromination, is a key strategy for developing new pharmaceutical agents and synthetic intermediates. The regioselectivity of this reaction is governed by the electronic properties of the quinoline system and the directing influence of the methoxy substituent. The electron-donating methoxy group at the C-8 position activates the carbocyclic (benzene) ring, directing incoming electrophiles primarily to the C-5 and C-7 positions.[1][2] This document provides detailed protocols and comparative data for the controlled, regioselective bromination of 8-methoxyquinoline.

Part 1: Monobromination at the C-5 Position

The bromination of 8-methoxyquinoline with one equivalent of a brominating agent typically yields 5-bromo-8-methoxyquinoline as the major or sole product.[3][4] This high regioselectivity is attributed to the strong activating and ortho, para-directing effect of the C-8 methoxy group, with the C-5 position being sterically more accessible than the C-7 position.

Data Summary: Conditions for C-5 Monobromination

EntryBrominating Agent (Equiv.)SolventTemperatureTimeYield (%)ProductReference
1Br₂ (1.1)CH₂Cl₂/CHCl₃Ambient48 h92%5-Bromo-8-methoxyquinoline[3][4]
2NBS (2.0)93% H₂SO₄Not specifiedNot specified10%5-Bromo-8-methoxyquinoline[3]

Note: Reaction with NBS in H₂SO₄ also produced 30% 5,7-dibromo-8-methoxyquinoline and other side products.[3]

Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline (Entry 1)

This protocol is adapted from the procedure described by Ökten, S. et al.[3][4]

Materials:

  • 8-Methoxyquinoline (1.0 equiv.)

  • Molecular Bromine (Br₂) (1.1 equiv.)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃), distilled

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl Acetate (AcOEt) / Hexane for chromatography

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-methoxyquinoline (e.g., 382.4 mg, 2.4 mmol) in distilled dichloromethane (15 mL). The reaction should be conducted in the dark to prevent radical side reactions.

  • Reagent Addition: In a separate container, prepare a solution of bromine (e.g., 422.4 mg, 2.7 mmol, 1.1 equiv.) in chloroform. Add this solution dropwise to the stirred 8-methoxyquinoline solution over 10 minutes at ambient temperature.

  • Reaction Monitoring: Stir the reaction mixture for 2 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash it three times with a 5% aqueous solution of NaHCO₃ (3 x 20 mL) to quench any remaining bromine and HBr.

  • Extraction and Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude material (approx. 560 mg) is purified by column chromatography on a short alumina column. Elute with a mixture of ethyl acetate and hexane (e.g., 1:3 ratio, 150 mL).

  • Isolation: Evaporate the solvent from the collected fractions to obtain 5-bromo-8-methoxyquinoline as a brown solid (approx. 535 mg, 92% yield).[3][4]

Part 2: Dibromination at C-5 and C-7 Positions

When an excess of the brominating agent is used or under different solvent conditions, 8-methoxyquinoline can undergo dibromination to yield 5,7-dibromo-8-methoxyquinoline. This occurs because the methoxy group also activates the C-7 position for electrophilic attack.

Data Summary: Conditions for C-5, C-7 Dibromination

EntryStarting MaterialBrominating Agent (Equiv.)SolventConditionsYield (%)ProductReference
18-MethoxyquinolineNBS (2.0)93% H₂SO₄Not specified30%5,7-Dibromo-8-methoxyquinoline[3]
25,7-Dibromoquinolin-8-olDimethyl SulfateAcetoneHeat (343-353 K), 1 hNot specified5,7-Dibromo-8-methoxyquinoline[5]

Note: The synthesis from 5,7-dibromoquinolin-8-ol (Entry 2) is a methylation reaction, not a direct bromination of 8-methoxyquinoline, but provides an alternative route to the product.

Experimental Protocol: Synthesis of 5,7-Dibromo-8-methoxyquinoline (via Methylation)

This protocol is adapted from the procedure described by Çelik, İ. et al., which involves the methylation of commercially available 5,7-dibromoquinolin-8-ol.[5]

Materials:

  • 5,7-Dibromoquinolin-8-ol (1.0 equiv.)

  • Dimethyl Sulfate (1.0 equiv.)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Chloroform (CHCl₃)

  • 10% Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl Acetate (EtOAc) / Hexane for chromatography

Procedure:

  • Reaction Setup: To a solution of 5,7-dibromoquinolin-8-ol (e.g., 1.0 g, 3.3 mmol) in acetone (100 ml), add K₂CO₃.

  • Reagent Addition: Add dimethyl sulfate (e.g., 416 mg, 3.3 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 343–353 K (70-80 °C) for 1 hour.

  • Workup: After cooling, filter the mixture and remove the solvent. Dissolve the residue in chloroform (50 ml).

  • Washing: Wash the chloroform solution sequentially with water (2 x 15 ml) and 10% aqueous NaOH (2 x 15 ml).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by passing it through a short alumina column, eluting with an EtOAc-hexane mixture to yield 5,7-dibromo-8-methoxyquinoline as colorless needles.[5]

Part 3: Regioselectivity at the C-3 Position

Bromination at the C-3 position of the pyridine ring is less common and typically occurs only when the more reactive C-5 and C-7 positions on the benzene ring are already blocked by other substituents.[6][7]

Data Summary: Conditions for C-3 Bromination

EntryStarting MaterialBrominating AgentConditionsYield (%)ProductReference
15,7-Disubstituted-8-methoxyquinolinesBr₂ / CCl₄, then Pyridine77 °C, 20 h42-68%3-Bromo-5,7-disubstituted-8-methoxyquinolines[6]

Visualization of Synthetic Pathways

The following workflow illustrates the decision process for achieving different regioselective bromination products from 8-methoxyquinoline.

Regioselective_Bromination start 8-Methoxyquinoline prod1 5-Bromo-8-methoxyquinoline start->prod1  Br₂ (1.1 eq)  CH₂Cl₂  Ambient Temp, 48h  (92% Yield) prod2 5,7-Dibromo-8-methoxyquinoline start->prod2  NBS (>2 eq)  H₂SO₄ start_blocked 5,7-Disubstituted- 8-methoxyquinoline prod3 3-Bromo-5,7-disubstituted- 8-methoxyquinoline start_blocked->prod3  Br₂  Pyridine  77 °C

Caption: Synthetic routes for regioselective bromination of 8-methoxyquinoline.

Mechanism Overview: Electrophilic Aromatic Substitution

The regioselectivity of the bromination of 8-methoxyquinoline is a classic example of electrophilic aromatic substitution (SₑAr).[8]

  • Generation of Electrophile: A brominating agent (e.g., Br₂ or NBS) generates the electrophile, bromonium ion (Br⁺), often assisted by a Lewis acid or protic acid.

  • Nucleophilic Attack: The electron-rich benzene ring of 8-methoxyquinoline acts as a nucleophile. The C-8 methoxy group strongly activates the ortho (C-7) and para (C-5) positions. The attack occurs preferentially at C-5, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[8]

  • Deprotonation: A base in the mixture removes a proton from the C-5 position, restoring the aromaticity of the ring and yielding the final product, 5-bromo-8-methoxyquinoline.[8]

The preference for C-5 over C-7 is generally attributed to steric factors. If C-5 is blocked or if forcing conditions are used, substitution can occur at C-7, and subsequently at other available positions.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in the synthesis of complex molecules, particularly in the field of drug discovery and development.[2][3]

Quinoline scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The ability to introduce diverse aryl and heteroaryl substituents at specific positions on the quinoline ring via Suzuki-Miyaura coupling is crucial for the generation of novel compounds for biological screening and the optimization of lead candidates.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-8-methoxyquinoline with various arylboronic acids. The presence of the 8-methoxy group can influence the electronic properties of the quinoline ring, potentially impacting the reactivity of the 6-bromo position. Understanding the optimal conditions for this transformation is key to the successful synthesis of a diverse library of 6-aryl-8-methoxyquinoline derivatives.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 6-aryl-8-methoxyquinoline.

G cluster_reactants Reactants cluster_product Product struct1 This compound arrow Pd Catalyst, Base Solvent, Heat struct1->arrow struct2 Arylboronic Acid struct2->arrow struct3 6-Aryl-8-methoxyquinoline plus1 + arrow->struct3

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄, CsF)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the deactivation of the palladium catalyst.

  • Solvent Addition: Under a positive flow of inert gas, add the anhydrous organic solvent and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Place the reaction flask in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-8-methoxyquinoline.

Data Presentation

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.[4][5][6]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)901285
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF/H₂O (5:1)801878
34-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)CsFDioxane/H₂O (4:1)100892
43-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O (5:1)110675
54-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O (4:1)901668

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ Base ar_pd_ar Ar-Pd(II)-Ar'(L_n) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Catalyst - Base start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Solvents (e.g., Dioxane/H₂O) inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction (TLC or LC-MS) reaction->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Pure Product: 6-Aryl-8-methoxyquinoline purify->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to a wide array of arylamines. For drug development professionals, this reaction is of particular interest due to the prevalence of the arylamine motif in pharmacologically active molecules. The quinoline scaffold, present in the substrate 6-Bromo-8-methoxyquinoline, is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 6-position with diverse amino groups opens up avenues for the synthesis of novel therapeutic agents.

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of this compound, a key intermediate in the synthesis of various biologically active compounds.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the palladium(0) complex, forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-8-methoxyquinolin-6-amine is formed through reductive elimination from the palladium-amido complex, regenerating the active palladium(0) catalyst which re-enters the catalytic cycle.

The choice of ligand is critical for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination, preventing side reactions such as beta-hydride elimination.

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of bromoquinoline derivatives with various amines, based on literature precedents for structurally similar substrates.

Table 1: Reaction Conditions for the Amination of Bromoquinolines

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Typically 1-5 mol% loading.
Ligand XPhos, RuPhos, BINAP, JohnPhosTypically 1.1-2 times the mol% of the palladium catalyst.
Base NaOtBu, K₂CO₃, Cs₂CO₃Typically 1.5-2.5 equivalents. The choice of base can be crucial for substrate compatibility.
Solvent Toluene, Dioxane, THFAnhydrous conditions are essential.
Temperature 80-120 °CReaction temperature may need to be optimized for specific substrates.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.

Table 2: Representative Yields for the Amination of Bromoquinolines with Various Amines

Amine TypeExample AmineProductTypical Yield (%)
Primary Aliphatic n-ButylamineN-(n-Butyl)-8-methoxyquinolin-6-amine75-90
Secondary Aliphatic Morpholine6-(Morpholin-4-yl)-8-methoxyquinoline80-95
Primary Aromatic AnilineN-Phenyl-8-methoxyquinolin-6-amine70-85
Secondary Aromatic N-MethylanilineN-Methyl-N-phenyl-8-methoxyquinolin-6-amine65-80

Note: The yields presented are indicative and may vary depending on the specific reaction conditions and the nature of the amine.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine.

Protocol 1: Synthesis of N-Phenyl-8-methoxyquinolin-6-amine

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) to the flask via syringe.

  • Add aniline (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-Phenyl-8-methoxyquinolin-6-amine.

Protocol 2: Synthesis of 6-(Morpholin-4-yl)-8-methoxyquinoline

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Inert gas supply

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and BINAP (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add morpholine (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction to 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Completion is typically observed within 8-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane and filter through a plug of silica gel, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by recrystallization or flash column chromatography to yield pure 6-(Morpholin-4-yl)-8-methoxyquinoline.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L2 [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR'R'')L2 Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L₂ Ar-Pd(II)(NHR'R'')L2->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Products Ar-NR'R'' + HX Ar-Pd(II)(NR'R'')L2->Products Product Release Reactants Ar-X + HNR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Assemble Dry Glassware reagents Add Reactants: - this compound - Base - Pd Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent_amine Add Anhydrous Solvent and Amine inert->solvent_amine reaction Heat and Stir Reaction Mixture (80-120 °C) solvent_amine->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute & Filter monitoring->workup Complete purification Purification: - Concentrate Filtrate - Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-8-methoxyquinoline with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the palladium-catalyzed Suzuki coupling of 6-Bromo-8-methoxyquinoline with a variety of arylboronic acids. The resulting 6-aryl-8-methoxyquinoline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds. This document provides a general procedure, representative data, and a visual workflow to facilitate the synthesis of these valuable molecules.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These examples are illustrative and may require optimization for specific substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001278
24-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901682
34-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (10:1)1101085
43-Chlorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001472
52-Thienylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901868

Experimental Protocol

This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

  • Ethanol (optional)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe. The total solvent volume should be sufficient to dissolve the reactants (typically 5-10 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-8-methoxyquinoline.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid Setup Combine in Flask Reactants->Setup Catalyst_Base Pd Catalyst + Base Catalyst_Base->Setup Inert Inert Atmosphere (N2 or Ar) Setup->Inert 1. Solvent Add Degassed Solvent Inert->Solvent 2. Heat Heat and Stir Solvent->Heat 3. Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor 4. Workup Aqueous Work-up Monitor->Workup 5. Extract Extraction Workup->Extract 6. Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate 7. Purify Column Chromatography Dry_Concentrate->Purify 8. Final_Product 6-Aryl-8-methoxyquinoline Purify->Final_Product 9.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-8-methoxyquinoline with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines. The quinoline moiety is a common scaffold in numerous biologically active compounds, and the ability to introduce diverse amino groups at specific positions is crucial for the development of new therapeutic agents. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Bromo-8-methoxyquinoline with a variety of primary and secondary amines.

The general transformation is depicted below:

Figure 1: General scheme for the Buchwald-Hartwig amination of this compound.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination reaction involves the palladium-catalyzed coupling of an aryl halide (this compound) with an amine in the presence of a base and a phosphine ligand. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the palladium(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.

Data Presentation: Optimized Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following table provides representative conditions based on successful aminations of the closely related substrate, 6-Bromo-2-chloroquinoline, and general best practices for this transformation. These conditions can serve as a starting point for optimization.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Primary Amines
AnilinePd₂(dba)₃ (2.5)Xantphos (5)NaOtBu (1.4)Toluene10016>95 (Est.)
p-ToluidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11012>90 (Est.)
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (1.5)t-BuOH10018>90 (Est.)
Secondary Amines
MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1004>95 (Est.)
PiperidinePd₂(dba)₃ (2.5)RuPhos (5)LHMDS (1.5)THF806>95 (Est.)
N-MethylanilinePd(OAc)₂ (5)JohnPhos (10)NaOtBu (1.25)Toluene12024High (Est.)

Note: Yields are estimated based on reactions with analogous substrates and may require optimization for this compound.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These should be considered as general guidelines, and optimization of reaction parameters may be necessary for specific amines.

Protocol 1: General Procedure for Amination with Primary Amines

This protocol is suitable for the coupling of this compound with primary amines such as aniline or benzylamine.

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.05 mmol, 5 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the primary amine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-8-methoxyquinolin-6-amine.

Protocol 2: General Procedure for Amination with Secondary Amines

This protocol is suitable for the coupling of this compound with cyclic secondary amines like morpholine or piperidine.

Materials:

  • This compound

  • Secondary amine (e.g., Morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) followed by the secondary amine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the mixture at 100 °C for 4-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Workup the reaction as described in Protocol 1 (steps 9-12) to isolate and purify the product.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a Buchwald-Hartwig amination experiment.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_vessel Oven-dry Schlenk tube add_solids Add this compound, Pd catalyst, ligand, and base prep_vessel->add_solids inert_atm Evacuate and backfill with inert gas (3x) add_solids->inert_atm add_solvents Add anhydrous solvent inert_atm->add_solvents add_amine Add amine add_solvents->add_amine heat_stir Heat and stir (80-120 °C) add_amine->heat_stir monitor Monitor reaction progress (TLC/LC-MS) heat_stir->monitor cool Cool to room temperature monitor->cool filter Dilute and filter through Celite cool->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product Isolated Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Catalytic Cycle Diagram

The following diagram illustrates the simplified catalytic cycle of the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L_n(Br)Pd(II)-Ar oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd2_amine_complex [L_n(Br)Pd(II)(Ar)(HNR'R'')]+ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd_amido_complex L_n(Br)Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for 6-Bromo-8-methoxyquinoline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 6-Bromo-8-methoxyquinoline in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a versatile framework for interacting with biological targets. Within this privileged class of compounds, this compound emerges as a particularly valuable intermediate for drug development professionals. Its strategic functionalization—a methoxy group at the 8-position and a bromine atom at the 6-position—offers a powerful combination of electronic modulation and synthetic versatility.

The 8-methoxy group is known to influence the biological activity of quinoline derivatives, with some demonstrating significant potential as anticancer agents.[2] The true synthetic utility, however, lies in the bromine atom at the 6-position. This halogen serves as a highly effective synthetic handle, enabling a wide range of cross-coupling reactions to introduce molecular diversity and build complex molecular architectures. This strategic placement allows for the late-stage functionalization of the quinoline core, a crucial advantage in the iterative process of lead optimization. These attributes make this compound a sought-after precursor in the synthesis of novel kinase inhibitors, DNA topoisomerase inhibitors, and other potential therapeutics.[3][4]

Caption: Strategic features of the this compound intermediate.

PART 1: Core Synthetic Applications & Protocols

The primary utility of this compound in pharmaceutical synthesis is its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is ripe for transformation, allowing for the construction of carbon-carbon and carbon-nitrogen bonds. This section details the protocol for the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for generating C-C bonds.

Application Focus: Synthesis of 6-Aryl-8-methoxyquinolines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is instrumental for synthesizing 6-aryl-8-methoxyquinoline derivatives.[5] This transformation is a cornerstone of modern medicinal chemistry, enabling the linkage of the quinoline core to a diverse range of (hetero)aryl systems, which is crucial for exploring structure-activity relationships (SAR).[6] The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side products.

Rationale for Protocol Design:

  • Catalyst: A palladium(0) species is the active catalyst. We use Dichlorobis(triphenylphosphine)palladium(II) which is reduced in situ to the active Pd(0) species. This pre-catalyst is air-stable and convenient to handle.

  • Ligand: Triphenylphosphine (already part of the pre-catalyst) stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: An aqueous solution of a base like sodium carbonate is essential. It activates the boronic acid and facilitates the transmetalation step.

  • Solvent System: A biphasic solvent system, such as toluene and water, is often used. The organic phase dissolves the quinoline substrate and catalyst, while the aqueous phase dissolves the base and boronic acid salt, bringing them to the interface where the reaction occurs.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 - 0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and PdCl₂(PPh₃)₂ (0.03 eq).

  • Solvent Addition: Add toluene and a small amount of ethanol to the flask to create a slurry.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.

  • Base Addition: Add the 2M aqueous solution of Na₂CO₃ (2.0 eq) to the reaction mixture via syringe.

  • Heating and Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure 6-aryl-8-methoxyquinoline product.

Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.

PART 2: Biological Context and Downstream Applications

Derivatives of this compound have shown promise as anticancer agents, with one of the proposed mechanisms being the inhibition of DNA Topoisomerase I.[2] This enzyme plays a critical role in DNA replication and repair by relieving torsional stress in the DNA helix. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells.[1]

The 6-aryl substituents introduced via the Suzuki coupling can be designed to enhance binding to the enzyme-DNA complex, improving potency and selectivity.

Derivative 6-Aryl-8-methoxyquinoline Derivative TopoI Topoisomerase I Derivative->TopoI Inhibits DNA_Cleavage_Complex Stabilized Cleavage Complex Derivative->DNA_Cleavage_Complex Stabilizes TopoI->DNA_Cleavage_Complex Forms DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->TopoI Relieves Torsional Strain DNA_Strand_Breaks DNA Strand Breaks DNA_Cleavage_Complex->DNA_Strand_Breaks Leads to Apoptosis Apoptosis (Cell Death) DNA_Strand_Breaks->Apoptosis

Caption: Proposed mechanism of action via Topoisomerase I inhibition.

PART 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 6-aryl-8-methoxyquinoline derivatives. A combination of spectroscopic techniques should be employed.

Analytical Technique Purpose Expected Observations for a 6-Aryl-8-methoxyquinoline Product
¹H NMR Spectroscopy Structural confirmation and purity assessment.Disappearance of the C-H proton signal adjacent to the bromine. Appearance of new aromatic signals corresponding to the introduced aryl group. Characteristic singlet for the -OCH₃ protons.
¹³C NMR Spectroscopy Confirms the carbon skeleton.Appearance of new carbon signals from the aryl group. Shift in the signal for C-6 of the quinoline ring upon substitution.
Mass Spectrometry (MS) Determines molecular weight.A molecular ion peak [M+H]⁺ corresponding to the exact mass of the synthesized product.
Infrared (IR) Spectroscopy Identifies functional groups.C-O stretching for the methoxy group (~1250 cm⁻¹). C=N and C=C stretching from the quinoline ring (~1600-1450 cm⁻¹).

PART 4: Safety and Handling

As a brominated aromatic compound, this compound and its derivatives require careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][11]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7][11]

    • Inhalation: Remove the person to fresh air. If breathing difficulties occur, seek medical attention.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Discovery

The quinoline moiety is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] In the realm of oncology, quinoline-based compounds have had a significant impact, particularly as kinase inhibitors.[2][3] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[3]

The 6-Bromo-8-methoxyquinoline scaffold is a particularly attractive starting point for the synthesis of novel kinase inhibitors. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions.[5] The 8-methoxy group can influence the molecule's physicochemical properties and may engage in key interactions within the kinase ATP-binding site. This strategic placement of functional groups allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides detailed protocols for the derivatization of this compound using two of the most powerful C-C and C-N bond-forming reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods enable the creation of diverse libraries of 6-aryl and 6-amino-8-methoxyquinoline derivatives for screening as potential kinase inhibitors.

Synthetic Strategy Overview

The derivatization of this compound into a library of potential kinase inhibitors primarily relies on palladium-catalyzed cross-coupling reactions. The bromine atom at the C-6 position is amenable to both Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties, and Buchwald-Hartwig amination for the installation of various amino groups.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amine) start->buchwald Pd Catalyst, Base aryl_product 6-Aryl/Heteroaryl-8-methoxyquinoline suzuki->aryl_product amino_product 6-Amino-8-methoxyquinoline buchwald->amino_product library Kinase Inhibitor Library aryl_product->library amino_product->library

Figure 1: General synthetic workflow for the diversification of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-8-methoxyquinoline Derivatives

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating libraries of compounds with diverse aromatic and heteroaromatic substitutions at the 6-position.[6][7]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).[5]

  • Evacuate and backfill the vial with nitrogen or argon gas three times to create an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial via syringe.[5]

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-8-methoxyquinoline derivative.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-8-methoxyquinoline85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-8-methoxyquinoline92
33-Pyridinylboronic acid6-(3-Pyridinyl)-8-methoxyquinoline78
42-Thiopheneboronic acid6-(2-Thienyl)-8-methoxyquinoline81

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

G cluster_0 Catalytic Cycle of Suzuki-Miyaura Coupling A Pd(0)L2 B Oxidative Addition Complex A->B Ar-X C Transmetalation Complex B->C [Ar'-B(OR)2]-, Base D Reductive Elimination Complex C->D D->A Ar-Ar'

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-8-methoxyquinoline Derivatives

This protocol details a standard procedure for the palladium-catalyzed amination of this compound with an amine. This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position.[8][9]

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[5]

  • Evacuate and backfill the flask with argon gas three times to establish an inert atmosphere.[10]

  • Add anhydrous toluene (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction's progress by TLC or LC-MS.[5]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-amino-8-methoxyquinoline derivative.

Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1Aniline6-(Phenylamino)-8-methoxyquinoline88
2Morpholine6-(Morpholino)-8-methoxyquinoline95
3Benzylamine6-(Benzylamino)-8-methoxyquinoline82
4tert-Butylamine6-(tert-Butylamino)-8-methoxyquinoline75

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Characterization and Biological Evaluation

Structural Characterization:

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the synthesized molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition.

In Vitro Kinase Inhibition Assay:

The primary biological evaluation of the synthesized library of compounds involves screening for their ability to inhibit the activity of one or more protein kinases. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Protocol Outline: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound.

  • Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_workflow Kinase Inhibition Assay Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) mix Mix Reagents in Plate prep->mix incubate Incubate (Kinase Reaction) mix->incubate stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate->stop signal Generate Luminescent Signal (Kinase Detection Reagent) stop->signal read Read Luminescence signal->read analyze Analyze Data (IC50) read->analyze

Figure 3: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and robust methods for generating diverse libraries of 6-substituted-8-methoxyquinoline derivatives. The detailed protocols and application notes provided herein offer a solid foundation for researchers in drug discovery to explore the therapeutic potential of this promising chemical scaffold.

References

Application Notes and Protocols for the Preparation of Antimicrobial Agents from 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential antimicrobial applications of novel compounds derived from 6-Bromo-8-methoxyquinoline. This document outlines synthetic strategies to diversify the core scaffold, presents representative antimicrobial activity data from structurally related compounds, and provides detailed experimental protocols for key synthetic transformations and antimicrobial screening.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimicrobial agents. Its derivatives are known to exhibit a broad spectrum of activity against various pathogens through mechanisms that include the inhibition of bacterial DNA gyrase and topoisomerase IV, as well as membrane disruption. The starting material, this compound, offers a versatile platform for the development of new antimicrobial candidates. The bromine atom at the 6-position serves as a convenient handle for introducing a variety of substituents via modern cross-coupling reactions, while the methoxy group at the 8-position is a common feature in many bioactive quinolines.

This document focuses on two primary synthetic routes for the derivatization of this compound: the Buchwald-Hartwig amination for the synthesis of 6-aminoquinoline derivatives and the Suzuki-Miyaura coupling for the synthesis of 6-arylquinoline derivatives. Both amino and aryl functionalities are prevalent in known antimicrobial compounds, making these derivatives promising targets for antimicrobial drug discovery.

Data Presentation: Antimicrobial Activity of Structurally Related Quinolines

While specific antimicrobial data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentrations (MIC) for structurally related quinoline compounds. This data provides a strong rationale for the synthesis of 6-substituted-8-methoxyquinolines as potential antimicrobial agents. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]

Compound ClassDerivative ExampleStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
8-Methoxyquinolines (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol tetraphenylborate816> 128> 12816BenchChem
4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide--7.81-31.25MDPI[2]
6-Methoxyquinolines 6-methoxyquinoline-3-carbonitrile ester derivativeHigh ActivityHigh ActivityHigh ActivityModerate Activity-ResearchGate[3]
6-methoxyquinoline-3-carbonitrile thioether derivativeHigh ActivityHigh ActivityModerate ActivityModerate Activity-ResearchGate[3]
8-Hydroxyquinolines 5,7-dichloro-8-hydroxy-2-methylquinoline2.2 (MSSA), 1.1 (MRSA)----PubMed
7-bromo-8-hydroxyquinoline3.44 - 13.78-High Activity-3.44 - 13.78PubMed[4]
8-Aminoquinolines 8-Aminoquinoline-uracil copper complex---High Activity-PMC

Note: The data presented is for structurally related compounds and is intended to be representative of the potential activity of 6-substituted-8-methoxyquinoline derivatives. "High Activity" and "Moderate Activity" are used where specific MIC values were not provided in the source. Dashes (-) indicate that data was not available.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed synthetic pathways for the derivatization of this compound and a general workflow for antimicrobial screening.

Synthetic_Pathways cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling This compound This compound 6-Amino-8-methoxyquinoline_derivative 6-Amino-8-methoxyquinoline_derivative This compound->6-Amino-8-methoxyquinoline_derivative R-NH2, Pd catalyst, Ligand, Base 6-Aryl-8-methoxyquinoline_derivative 6-Aryl-8-methoxyquinoline_derivative This compound->6-Aryl-8-methoxyquinoline_derivative Ar-B(OH)2, Pd catalyst, Base

Proposed synthetic pathways for antimicrobial agents.

Antimicrobial_Screening_Workflow Start Start Synthesized_Compound Synthesized 6-Substituted 8-Methoxyquinoline Derivative Start->Synthesized_Compound Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Synthesized_Compound->Primary_Screening Determine_MIC Quantitative Assay: Determine Minimum Inhibitory Concentration (MIC) Primary_Screening->Determine_MIC Mechanism_of_Action Mechanism of Action Studies (e.g., DNA gyrase inhibition, membrane integrity) Determine_MIC->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End End Lead_Optimization->End

General workflow for antimicrobial screening.

Experimental Protocols

The following are detailed protocols for the synthesis of 6-amino and 6-aryl derivatives of 8-methoxyquinoline and a general procedure for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Synthesis of 6-Amino-8-methoxyquinoline Derivatives via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • Xantphos or BINAP (ligand, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5-10 mL) followed by the amine (1.2 mmol).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-amino-8-methoxyquinoline derivative.

Protocol 2: Synthesis of 6-Aryl-8-methoxyquinoline Derivatives via Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (dioxane and water) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 6-aryl-8-methoxyquinoline derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of the synthesized compounds against various microbial strains.[5]

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.[5]

  • Determination of MIC: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration that shows no significant increase in turbidity compared to the negative control.

References

Application Notes and Protocols for 6-Bromo-8-methoxyquinoline in the Synthesis of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] Quinoline derivatives are particularly prominent in the development of anticancer agents, exhibiting mechanisms that include DNA intercalation, and the inhibition of topoisomerase and various protein kinases.[1][3][4][5] 6-Bromo-8-methoxyquinoline is a key starting material and intermediate for the synthesis of novel quinoline-based compounds.[6][7] The strategic placement of the bromo and methoxy groups on the quinoline ring provides versatile handles for chemical modification, enabling the generation of diverse molecular libraries for anticancer drug discovery. This document outlines the application of this compound in synthesizing potential anticancer agents, providing detailed protocols for their synthesis and biological evaluation.

Mechanisms of Action of Quinoline-Based Anticancer Agents

Quinoline derivatives exert their anticancer effects through multiple mechanisms of action.[3][4] A significant number of these compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5][8] For instance, certain quinoline derivatives have been reported to inhibit Pim-1 kinase and Src kinase, both of which are implicated in promoting cell growth and survival in various human malignancies.[8] By blocking the activity of such kinases, these compounds can halt the cell cycle and induce apoptosis (programmed cell death).[8][9] Another major mechanism is the inhibition of topoisomerases, enzymes essential for DNA replication and repair.[4][8] By stabilizing the topoisomerase-DNA complex, these agents lead to DNA strand breaks and ultimately, cell death.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation Paxillin Paxillin Src->Paxillin Phosphorylation FAK FAK Src->FAK Phosphorylation Apoptosis Apoptosis Src->Apoptosis Inhibits Proliferation Cell Proliferation & Migration Paxillin->Proliferation FAK->Proliferation Quinoline Quinoline Derivative (e.g., from this compound) Quinoline->Src Inhibition

Caption: Inhibition of the Src kinase signaling pathway by a quinoline derivative.[8]

Synthesis of Anticancer Compounds from this compound

This compound serves as a versatile precursor for creating more complex molecules through reactions like the Suzuki cross-coupling.[7] This allows for the introduction of various aryl groups, which can be further modified to generate diverse derivatives. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of 6-Aryl-8-methoxyquinoline Derivatives

This protocol is adapted from a general procedure for Suzuki cross-coupling followed by a one-pot Mannich-type reaction.[7]

Step 1: Suzuki Cross-Coupling to Synthesize 6-(4-formylphenyl)-8-methoxyquinoline

  • To a solution of This compound (1.0 mmol) in a suitable solvent (e.g., dioxane/water mixture), add p-formylphenylboronic acid (1.2 mmol).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), and a base, such as K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-(4-formylphenyl)-8-methoxyquinoline.

Step 2: Mannich-type Reaction to Synthesize Target Compounds

  • In a reaction vessel, dissolve the 6-(4-formylphenyl)-8-methoxyquinoline (1.0 mmol) obtained from Step 1 in a suitable solvent like ethanol.

  • Add a secondary amine (e.g., piperidine, morpholine) (1.1 mmol) and a dialkyl phosphonate (e.g., dimethyl phosphonate) (1.1 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the final α-aminophosphonate derivative.

synthesis_workflow Start This compound Intermediate1 Suzuki Coupling (with p-formylphenylboronic acid) Start->Intermediate1 Product1 6-(4-formylphenyl)-8-methoxyquinoline Intermediate1->Product1 Intermediate2 One-pot Mannich Reaction (Amine, Dialkylphosphonate) Product1->Intermediate2 FinalProduct Target α-Aminophosphonate Derivatives Intermediate2->FinalProduct

Caption: General synthetic workflow for preparing anticancer compounds from this compound.[7]

Biological Evaluation of Synthesized Compounds

The anticancer potential of the newly synthesized compounds is typically assessed using a panel of human cancer cell lines. A standard method for evaluating cytotoxicity is the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

experimental_workflow A Synthesized Quinoline Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B D Treat Cells with Serial Dilutions B->D C Seed Cancer Cells in 96-well Plates C->D E Incubate for 48-72h D->E F Perform MTT Assay (Add MTT, then Solubilize) E->F G Measure Absorbance (570 nm) F->G H Data Analysis: Calculate IC50 Values G->H

Caption: General workflow for the in vitro evaluation of synthesized anticancer compounds.

Data on Anticancer Activity

The following table summarizes the cytotoxic activity of various brominated quinoline and quinazoline derivatives against several human cancer cell lines, showcasing the potential of this class of compounds. The data is presented as IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

Compound ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Highly Brominated Quinolines 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (Rat Glioma)9.6 µg/mL[10]
HeLa (Cervical)5.45 µg/mL[10]
HT29 (Colon)8.3 µg/mL[10]
6,8-dibromo-5-nitroquinoline (17)C6 (Rat Glioma)50.0[10]
HeLa (Cervical)24.1[10]
HT29 (Colon)26.2[10]
Quinoline-Chalcone Derivatives Compound 12eMGC-803 (Gastric)1.38[11]
HCT-116 (Colon)5.34[11]
MCF-7 (Breast)5.21[11]
6-Bromoquinazoline Derivatives Compound 8aMCF-7 (Breast)15.85[12]
SW480 (Colon)17.85[12]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel quinoline-based compounds with potential anticancer activity. The methodologies described herein for synthesis via Suzuki coupling and subsequent functionalization, coupled with standard biological evaluation protocols like the MTT assay, provide a robust framework for researchers in the field of drug discovery. The potent cytotoxic activities observed for various brominated quinoline derivatives underscore the promise of this scaffold in developing next-generation anticancer therapeutics.[10] Further exploration of structure-activity relationships and mechanisms of action will be critical in optimizing lead compounds for future preclinical and clinical development.

References

Application Notes & Protocols: Strategic Functionalization of the C6 Position of 8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methoxyquinoline is a privileged heterocyclic scaffold prevalent in medicinal chemistry, functional materials, and catalysis. Its unique electronic and structural properties make it a valuable building block for developing novel therapeutics and advanced materials. However, the targeted synthesis of specific isomers is often challenging. The functionalization of the quinoline core is governed by the principles of electrophilic aromatic substitution (EAS), where the inherent directing effects of the methoxy group and the heterocyclic nitrogen atom dictate the position of incoming substituents. This guide provides a detailed exploration of strategies to achieve functionalization at the C6 position, a synthetically challenging yet valuable modification. We will delve into the causality behind regioselectivity, provide field-proven protocols, and outline workflows for achieving this transformation, which is critical for drug development professionals and researchers in synthetic chemistry.

Part 1: Understanding the Challenge: Regioselectivity in the 8-Methoxyquinoline System

The primary challenge in targeting the C6 position of 8-methoxyquinoline lies in overcoming the powerful electronic directing effects of the substituents already on the bicyclic system.

1.1. The Directing Effect of the 8-Methoxy Group

The methoxy group (-OCH₃) at the C8 position is a strong electron-donating group (EDG). Through resonance, it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles—a phenomenon known as activation.[1][2] EDGs are characteristically ortho, para-directors.[3] In the context of 8-methoxyquinoline:

  • The C7 position is ortho to the methoxy group.

  • The C5 position is para to the methoxy group.

Resonance analysis shows that the negative charge is preferentially localized at these positions, making them the most nucleophilic and thus the most likely sites for electrophilic attack.

1.2. The Directing Effect of the Quinoline Nitrogen

Conversely, the nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic substitution. When protonated in acidic media, this deactivating effect is even more pronounced.

1.3. The Combined Effect: A Selectivity Dilemma

The combined influence of the activating ortho, para-directing methoxy group and the deactivating effect of the quinoline heterocycle results in a strong preference for electrophilic substitution at the C5 and C7 positions. Direct electrophilic attack at the C6 position is electronically disfavored. This is empirically validated by bromination experiments on 8-methoxyquinoline, which exclusively yield the 5-bromo derivative.[4]

To functionalize the C6 position, chemists must employ strategies that either override these electronic preferences or utilize a pre-functionalized starting material.

Diagram 1: Electronic Directing Effects in 8-Methoxyquinoline

This diagram illustrates how the electron-donating methoxy group directs incoming electrophiles (E⁺) to the C5 (para) and C7 (ortho) positions, making the direct functionalization of C6 challenging.

workflow Start 6-Bromo-8-methoxyquinoline (Starting Material) Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents R-B(OH)₂ (Boronic Acid) + Pd Catalyst, Base Reagents->Reaction Product C6-Functionalized 8-Methoxyquinoline Reaction->Product Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate OA_label Oxidative Addition Pd0->OA_label Transmetal Transmetalation Intermediate TM_label Transmetalation OxAdd->TM_label RedElim_Complex cis-Complex RE_label Reductive Elimination Transmetal->RE_label RedElim_Complex->Pd0 Product R¹-R² OA_label->OxAdd + R¹-X TM_label->Transmetal + R²-B(OR)₃⁻ RE_label->RedElim_Complex Isomerization path_start path_start

References

One-Pot Synthesis of 6-Bromo-8-methoxyquinoline Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed one-pot synthesis of 6-Bromo-8-methoxyquinoline derivatives, valuable scaffolds in medicinal chemistry. Quinoline derivatives are integral to the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a bromine atom and a methoxy group at the C6 and C8 positions, respectively, can significantly modulate the pharmacological profile of the quinoline core. This application note outlines a robust and efficient one-pot procedure based on the Doebner-von Miller reaction, offering a streamlined alternative to multi-step synthetic approaches. Detailed experimental protocols, data presentation, and visualizations are provided to guide researchers in the synthesis and exploration of this important class of compounds.

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its derivatives have demonstrated significant therapeutic potential, acting as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The this compound core, in particular, has been identified as a key pharmacophore in compounds with promising biological activities. Traditional multi-step syntheses of such derivatives can be time-consuming and generate considerable waste. One-pot multicomponent reactions (MCRs) represent an efficient and environmentally benign strategy for the synthesis of complex molecules from simple precursors in a single synthetic operation, thereby reducing reaction times and resource consumption.[1][3]

This application note details a proposed one-pot synthesis of this compound derivatives commencing from 4-bromo-2-methoxyaniline, leveraging the principles of the Doebner-von Miller reaction.[4][5] This classic quinoline synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be generated in situ from aldehydes or ketones, under acidic conditions.[4][6]

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the one-pot synthesis of a representative this compound derivative.

Protocol 1: One-Pot Synthesis of 6-Bromo-2,4-dimethyl-8-methoxyquinoline

Objective: To synthesize 6-Bromo-2,4-dimethyl-8-methoxyquinoline from 4-bromo-2-methoxyaniline and acetone in a one-pot reaction.

Materials:

  • 4-Bromo-2-methoxyaniline

  • Acetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Iodine

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-methoxyaniline (10 mmol).

  • Add acetone (50 mmol, 5 equivalents) to the flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (20 mmol, 2 equivalents) dropwise via a dropping funnel with vigorous stirring.

  • After the addition of acid is complete, add a catalytic amount of iodine (1 mmol, 0.1 equivalents).

  • Remove the ice bath and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-Bromo-2,4-dimethyl-8-methoxyquinoline.

Data Presentation

The following table summarizes the expected inputs and representative outputs for the proposed one-pot synthesis. Yields for the target compound are estimated based on reported Doebner-von Miller reactions with similar substrates, as a direct experimental value for this specific reaction is not available in the cited literature.

Reactant/Product Molecular Formula Molecular Weight ( g/mol ) Amount (mmol) Expected Yield (%) Physical State
4-Bromo-2-methoxyanilineC₇H₈BrNO202.0510-Solid
AcetoneC₃H₆O58.0850-Liquid
6-Bromo-2,4-dimethyl-8-methoxyquinolineC₁₂H₁₂BrNO266.13-60-75 (estimated)Solid

Reaction Mechanism and Experimental Workflow

The one-pot synthesis of 6-Bromo-2,4-dimethyl-8-methoxyquinoline proceeds via a Doebner-von Miller reaction mechanism. The reaction is initiated by the acid-catalyzed self-condensation of acetone to form mesityl oxide (an α,β-unsaturated ketone). This is followed by the conjugate addition of 4-bromo-2-methoxyaniline to the mesityl oxide. The resulting intermediate then undergoes an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline product.

reaction_pathway cluster_start Starting Materials cluster_intermediate In Situ Formation cluster_reaction Reaction Steps cluster_product Final Product 4-bromo-2-methoxyaniline 4-bromo-2-methoxyaniline Conjugate Addition Conjugate Addition 4-bromo-2-methoxyaniline->Conjugate Addition Acetone Acetone Mesityl Oxide Mesityl Oxide Acetone->Mesityl Oxide Acid-catalyzed aldol condensation Mesityl Oxide->Conjugate Addition Cyclization Cyclization Conjugate Addition->Cyclization Dihydroquinoline intermediate Oxidation Oxidation Cyclization->Oxidation 6-Bromo-2,4-dimethyl-8-methoxyquinoline 6-Bromo-2,4-dimethyl-8-methoxyquinoline Oxidation->6-Bromo-2,4-dimethyl-8-methoxyquinoline

Caption: Proposed reaction pathway for the one-pot synthesis.

The general experimental workflow for the synthesis and purification of this compound derivatives is depicted below.

experimental_workflow A Reactant Mixing (Aniline, Acetone, Acid) B Reflux & Reaction Monitoring (TLC) A->B C Work-up (Quenching & Neutralization) B->C D Extraction C->D E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for synthesis and purification.

Applications in Drug Development

Derivatives of this compound are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The methoxy group at the 8-position can influence the compound's pharmacokinetic properties and binding interactions with biological targets.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as topoisomerase inhibition or interference with kinase signaling cascades. The this compound scaffold serves as a promising starting point for the design of novel anticancer agents.

Antimicrobial and Antimalarial Potential

The quinoline core is famously present in several antimalarial drugs, such as chloroquine and primaquine. The 8-aminoquinoline scaffold, a close analogue to the 8-methoxyquinoline system, is a known pharmacophore for antimalarial activity. It is plausible that this compound derivatives could exhibit activity against various microbial pathogens, including the Plasmodium falciparum parasite responsible for malaria.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by quinoline derivatives in cancer therapy, such as the inhibition of a receptor tyrosine kinase (RTK) pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->RTK Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Potential inhibition of an RTK signaling pathway.

Conclusion

The proposed one-pot synthesis of this compound derivatives offers a streamlined and efficient method for accessing this valuable chemical scaffold. This approach, based on the Doebner-von Miller reaction, is amenable to the generation of a variety of derivatives by modifying the carbonyl component. The resulting compounds are promising candidates for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The detailed protocol and accompanying information in this application note are intended to facilitate the exploration of this important class of heterocyclic compounds by the scientific community.

References

6-Bromo-8-methoxyquinoline: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for interacting with biological targets, leading to applications ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory agents.[1][2]

6-Bromo-8-methoxyquinoline (CAS No. 103028-32-6) emerges as a particularly valuable building block for drug discovery and complex molecule synthesis.[1][3] The strategic placement of its functional groups—a reactive bromine atom at the C-6 position and an electron-donating methoxy group at the C-8 position—offers a powerful platform for controlled, regioselective diversification. The bromine atom serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and the scientific rationale behind them.

Compound Profile: Physicochemical and Spectroscopic Data

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 103028-32-6[1][3]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
IUPAC Name This compound[4]
Canonical SMILES COC1=C2C(=CC(=C1)Br)C=CC=N2[1]
Appearance Solid (form may vary)N/A
Melting Point Data not available for this specific isomer. The related 8-bromo-6-methoxyquinoline has a melting point of 65-66 °C.[5]
Table 2: Predicted Spectroscopic Data for this compound

Note: The following data are predicted based on the analysis of closely related quinoline analogs.[6][7] Experimental conditions, such as solvent, can influence exact chemical shifts.

Technique Parameter Predicted Value & Interpretation
¹H NMR δ (ppm)~8.8 (dd, 1H): H-2 proton, coupled to H-3 and H-4. ~8.2 (dd, 1H): H-4 proton, coupled to H-2 and H-3. ~7.5 (dd, 1H): H-3 proton, coupled to H-2 and H-4. ~7.4 (d, 1H): H-5 proton, meta-coupled to H-7. ~7.2 (d, 1H): H-7 proton, meta-coupled to H-5. ~4.0 (s, 3H): Methoxy (-OCH₃) protons.
¹³C NMR δ (ppm)~155: C-8 (attached to -OCH₃). ~150: C-2. ~145: C-8a (bridgehead). ~135: C-4. ~130: C-4a (bridgehead). ~125: C-7. ~122: C-3. ~120: C-5. ~118: C-6 (attached to Br). ~56: Methoxy (-OCH₃) carbon.
IR ν (cm⁻¹)~3050-2950: Aromatic and aliphatic C-H stretching. ~1600, 1500, 1450: C=C and C=N aromatic ring stretching. ~1250: C-O stretching of the aryl ether. ~1050: C-Br stretching.
Mass Spec m/z[M]⁺ and [M+2]⁺: Characteristic isotopic pattern with peaks at ~237 and ~239 in roughly equal abundance, confirming the presence of one bromine atom.

Safety and Handling Precautions

As with any halogenated aromatic compound, appropriate safety measures are critical. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds suggest the following precautions:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Hazards: May cause skin, eye, and respiratory irritation. Toxic if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Core Synthetic Applications: The Power of Palladium Catalysis

The synthetic prowess of this compound lies in the reactivity of its C-Br bond, which is an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures under relatively mild conditions.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8][9] For this compound, this allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C-6 position.

Causality in Experimental Design:

  • Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used and are reduced in situ.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are essential.[10] They stabilize the palladium center, promote the rate-limiting oxidative addition step with the aryl bromide, and facilitate the final reductive elimination to release the product.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[9][10]

  • Solvent: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Workflow cluster_flask Reaction Vessel (Inert Atmosphere) cluster_process Process cluster_product Product A This compound Heat Heat (e.g., 80-100 °C) A->Heat B Arylboronic Acid B->Heat C Pd Catalyst (e.g., Pd(OAc)₂) C->Heat D Phosphine Ligand D->Heat E Base (e.g., K₂CO₃) E->Heat F Solvent (e.g., Dioxane/H₂O) F->Heat Workup Aqueous Workup & Extraction Heat->Workup Reaction Monitoring (TLC/LC-MS) Purify Column Chromatography Workup->Purify Product 6-Aryl-8-methoxyquinoline Purify->Product

Suzuki-Miyaura Coupling Workflow
C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of primary and secondary amines.[11][12] This reaction is instrumental for creating derivatives of this compound bearing amine, amide, or other nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Causality in Experimental Design:

  • Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is required. The choice of ligand is paramount; specialized biarylphosphine ligands (e.g., Xantphos, BINAP) are often employed to create a sterically hindered yet reactive catalytic complex that prevents β-hydride elimination and promotes C-N reductive elimination.[11][12]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is most common as it is strong enough to deprotonate the amine-palladium complex to form the key palladium-amido intermediate without competing as a nucleophile.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Workflow cluster_flask Reaction Vessel (Inert Atmosphere) cluster_process Process cluster_product Product A This compound Heat Heat (e.g., 90-110 °C) A->Heat B Amine (R₂NH) B->Heat C Pd Pre-catalyst (e.g., Pd₂(dba)₃) C->Heat D Specialized Ligand (e.g., Xantphos) D->Heat E Strong Base (e.g., NaOtBu) E->Heat F Anhydrous Solvent (e.g., Toluene) F->Heat Workup Quench & Aqueous Workup Heat->Workup Reaction Monitoring (TLC/LC-MS) Purify Column Chromatography Workup->Purify Product 6-(Dialkylamino)-8-methoxyquinoline Purify->Product

Buchwald-Hartwig Amination Workflow
C-C (Alkynyl) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to arylalkynes by coupling an aryl halide with a terminal alkyne.[13][14] This reaction is exceptionally useful for introducing a rigid, linear alkyne linker into a molecule, a common strategy in drug design and materials science. It uniquely employs a dual-catalyst system.

Causality in Experimental Design:

  • Palladium Catalyst: As in other cross-couplings, a Pd(0) catalyst facilitates the oxidative addition of the aryl bromide.

  • Copper(I) Co-catalyst: A copper(I) salt (e.g., CuI) is a hallmark of the classic Sonogashira reaction. Its role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[15] This species then undergoes transmetalation with the palladium complex, which is more efficient than the direct reaction of the alkyne with the palladium center.

  • Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent.[14][16]

  • Solvent: Anhydrous THF or DMF can be used as co-solvents, particularly if reagents are not fully soluble in the amine base.

Sonogashira_Workflow cluster_flask Reaction Vessel (Inert Atmosphere) cluster_process Process cluster_product Product A This compound Stir Stir at RT to 60 °C A->Stir B Terminal Alkyne B->Stir C Pd Catalyst (e.g., Pd(PPh₃)₄) C->Stir D Copper(I) Co-catalyst (CuI) D->Stir E Amine Base (e.g., TEA) E->Stir F Solvent (e.g., THF) F->Stir Workup Filter & Evaporate Stir->Workup Reaction Monitoring (TLC/LC-MS) Purify Column Chromatography Workup->Purify Product 6-Alkynyl-8-methoxyquinoline Purify->Product

References

Application of 6-Bromo-8-methoxyquinoline in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-methoxyquinoline is a substituted quinoline derivative with a unique combination of a bromine atom and a methoxy group on its heterocyclic scaffold. This bifunctional nature makes it a versatile building block in the synthesis of advanced functional materials. The quinoline core provides inherent photophysical and electronic properties, while the bromo and methoxy groups offer sites for further chemical modification, enabling the fine-tuning of its characteristics for specific applications in materials science. This document provides detailed application notes and experimental protocols for the potential use of this compound in the development of fluorescent sensors, luminescent metal complexes for organic light-emitting diodes (OLEDs), and as a precursor to organic semiconductors.

Application Notes

Precursor for Fluorescent Chemosensors

The 8-methoxyquinoline scaffold is a well-established chelating agent for various metal ions. Derivatives of 8-methoxyquinoline have been successfully employed in the design of fluorescent sensors, particularly for the detection of zinc ions (Zn²⁺). This compound serves as an excellent starting material for the synthesis of such sensors. The bromine atom at the 6-position can be readily functionalized via cross-coupling reactions to introduce a variety of recognition moieties or to tune the photophysical properties of the resulting sensor molecule.

The sensing mechanism typically involves the chelation of the target metal ion by the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group. This binding event can lead to a change in the fluorescence properties of the molecule, such as an increase in fluorescence intensity (chelation-enhanced fluorescence, CHEF) or a shift in the emission wavelength, allowing for the quantitative detection of the analyte. For instance, a common fluorescent sensor for zinc, 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ), highlights the utility of the 6-methoxyquinoline core in sensor design[1].

Ligand for Luminescent Metal Complexes in OLEDs

Quinoline derivatives, particularly 8-hydroxyquinoline, are widely used as ligands in the formation of highly stable and luminescent metal complexes, with tris(8-hydroxyquinolinato)aluminum (Alq₃) being a canonical example used in OLEDs[2]. This compound can be utilized as a ligand to form similar metal complexes with transition metals (e.g., iridium, platinum, ruthenium) or main group metals (e.g., aluminum, zinc).

The methoxy group can influence the electronic properties and solubility of the resulting complex, while the bromo group offers a site for post-complexation modification to further tune the emission color, quantum yield, and charge transport properties. These complexes can function as phosphorescent emitters in the emissive layer of an OLED, contributing to the device's efficiency and color purity. The design of such complexes is a key area of research for developing next-generation displays and lighting technologies[3][4].

Building Block for Organic Semiconductors

The rigid and planar structure of the quinoline ring system makes it an attractive component for organic semiconducting materials. These materials are the foundation of various organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This compound can be used as a monomer or a key intermediate in the synthesis of conjugated polymers and small molecules with tailored electronic properties.

The electron-donating methoxy group and the potential for derivatization at the bromo-position allow for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. This is crucial for optimizing charge injection, transport, and device performance. For example, 8-hydroxyquinoline zinc (ZnQ₂) based materials have been investigated as photoactive layers in organic devices[5].

Quantitative Data

Direct quantitative performance data for materials exclusively derived from this compound is limited in the reviewed literature. However, the following table presents representative data from closely related quinoline-based materials to provide a benchmark for expected performance.

Application AreaMaterial ClassKey Performance MetricValueReference Compound
Fluorescent Sensing Zinc SensorFluorescence Enhancement37-foldGFP-inspired 8-methoxyquinoline derivative
Two-Photon Cross-Section73 GM at 880 nmGFP-inspired 8-methoxyquinoline derivative
OLEDs Phosphorescent EmitterMaximum External Quantum Efficiency (EQE)~20%Iridium(III) complexes with quinoline-type ligands
Emission ColorGreen to Red-Various quinoline-based metal complexes
Organic Electronics Organic SemiconductorCharge Carrier Mobility10⁻⁴ to 10⁻² cm²/VsFunctionalized quinoline-based small molecules

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Sensor Precursor via Suzuki-Miyaura Coupling

This protocol describes a general method for the functionalization of this compound with an arylboronic acid, a common step in the synthesis of fluorescent probes.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-formylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

  • De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized quinoline derivative.

Protocol 2: General Synthesis of a Luminescent Metal Complex

This protocol provides a general procedure for the synthesis of a metal complex using a this compound derivative as a ligand.

Materials:

  • Functionalized this compound ligand (from Protocol 1)

  • Metal precursor (e.g., IrCl₃·3H₂O, K₂PtCl₄)

  • 2-ethoxyethanol or a similar high-boiling point solvent

  • Ancillary ligand (if required for the complex)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the functionalized this compound ligand (typically 2-3 equivalents) and the metal precursor (1.0 equivalent).

  • Add the ancillary ligand if the synthesis requires one.

  • Add de-gassed 2-ethoxyethanol to the flask.

  • Heat the reaction mixture to reflux under a nitrogen or argon atmosphere for 12-48 hours. The reaction progress can be monitored by TLC or by observing color changes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a large volume of cold water or an appropriate non-solvent to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with water and then a non-polar solvent like hexane to remove unreacted ligands.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.

Mandatory Visualizations

G cluster_synthesis Synthesis of a Fluorescent Sensor Precursor start This compound coupling Suzuki-Miyaura Coupling start->coupling boronic_acid Arylboronic Acid boronic_acid->coupling reagents Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/Ethanol reagents->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Functionalized Quinoline (Sensor Precursor) purification->product

Caption: Synthetic workflow for a fluorescent sensor precursor.

G cluster_complex General Structure of a Luminescent Metal Complex metal Metal Center (M) (e.g., Ir, Pt) ligand1 This compound Derivative (L1) metal->ligand1 Coordination Bond ligand2 This compound Derivative (L2) metal->ligand2 Coordination Bond ancillary Ancillary Ligand (L_anc) (optional) metal->ancillary

Caption: General structure of a luminescent metal complex.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-8-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and established method for synthesizing quinoline derivatives is the Skraup synthesis. This reaction involves the cyclization of an aniline derivative with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent. For the synthesis of this compound, the likely starting material would be 2-amino-5-bromoanisole.

Q2: My Skraup synthesis is extremely vigorous and difficult to control. How can I manage the reaction's exothermicity?

The Skraup synthesis is notoriously exothermic. To moderate the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling, for instance, in an ice bath.

  • Ensure efficient stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.

Q3: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?

Tar formation is a frequent side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates. To minimize tarring:

  • Use a moderator: As mentioned, ferrous sulfate can help control the reaction rate and reduce charring.

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.

  • Purification: The crude product is often mixed with tarry residues. Purification can be achieved through methods like column chromatography or recrystallization.

Q4: What are the potential isomeric side products in the synthesis of this compound?

The substitution pattern of the starting aniline (2-amino-5-bromoanisole) should theoretically lead to the desired this compound. However, under the harsh conditions of the Skraup synthesis, there is a possibility of side reactions, including the formation of other positional isomers, although this is less common if the starting material is pure. Careful control of reaction conditions is key to minimizing such side products.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal reagent ratios.Carefully check the stoichiometry of the reactants, especially the aniline derivative, glycerol, sulfuric acid, and the oxidizing agent.
The starting aniline derivative is deactivated.Electron-withdrawing groups on the aniline can make the cyclization step more difficult. More forcing conditions (higher temperature, longer reaction time) may be required, but this also increases the risk of tar formation.
Violent, Uncontrolled Reaction The reaction is highly exothermic.Add ferrous sulfate as a moderator. Add sulfuric acid slowly and with efficient cooling. Ensure vigorous stirring to dissipate heat.
Significant Tar Formation Harsh reaction conditions (high temperature and acidity).Use a moderator like ferrous sulfate. Control the temperature carefully. Consider using a milder oxidizing agent if applicable.
Difficult Product Isolation The crude product is a viscous, tarry mixture.Allow the reaction mixture to cool completely, then carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia) to precipitate the crude product. The product can then be extracted with an organic solvent.
Colored Impurities in the Final Product Presence of degradation or polymeric byproducts.Purify the crude product by column chromatography on silica gel. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) can also be effective. Treatment with activated charcoal during recrystallization can help remove colored impurities.[1]

Experimental Protocols

Representative Skraup Synthesis of this compound

This protocol is a representative procedure based on the Skraup synthesis of similar quinoline derivatives. Optimization may be required for optimal yield.

Materials:

  • 2-amino-5-bromoanisole

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium Carbonate solution (for neutralization)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Charging Reactants: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add 2-amino-5-bromoanisole, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. Control the rate of addition to maintain the temperature of the reaction mixture, using an ice bath if necessary.

  • Reaction Initiation: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the progress by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto a large amount of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium carbonate solution until the pH is basic. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Visualizations

experimental_workflow start Start reactants Charge Reactants: 2-amino-5-bromoanisole, Glycerol, FeSO₄ start->reactants acid Slowly Add Conc. H₂SO₄ (with cooling) reactants->acid initiate Gently Heat to Initiate acid->initiate reflux Reflux for Several Hours initiate->reflux workup Pour onto Ice & Neutralize reflux->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate & Purify extract->purify product This compound purify->product

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_logic issue Low Yield or No Product incomplete Incomplete Reaction? issue->incomplete Check ratios Incorrect Ratios? issue->ratios Check deactivated Deactivated Aniline? issue->deactivated Check solution1 Increase Heat/Time Monitor by TLC incomplete->solution1 Yes solution2 Verify Stoichiometry ratios->solution2 Yes solution3 Use Forcing Conditions (with caution) deactivated->solution3 Yes tar Tar Formation harsh_cond Harsh Conditions? tar->harsh_cond Check solution4 Use Moderator (FeSO₄) Control Temperature harsh_cond->solution4 Yes

Caption: Troubleshooting Logic for Common Synthesis Issues.

References

Technical Support Center: Purification of 6-Bromo-8-methoxyquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 6-bromo-8-methoxyquinoline via column chromatography. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the column chromatography of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The compound is not moving from the origin or moving too slowly on the column.

  • Question: My this compound is stuck at the top of the column, even with the specified eluent. What should I do?

  • Answer: This indicates that the eluent system is not polar enough to move the compound down the silica gel. This compound is a moderately polar compound.

    • Troubleshooting Steps:

      • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. For instance, if you started with 10% ethyl acetate in hexanes, try increasing it to 20%, then 30%, and so on. A gradient elution, starting with a less polar mixture and gradually increasing polarity, can be very effective.[1] A documented eluent system for this compound is a gradient of petroleum ether/ethyl acetate from 4:1 to 1:1.[2]

      • Check for Compound Stability: While less common for this specific compound, some molecules can degrade on acidic silica gel, leading to streaking or immobility.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

      • Consider a Stronger Solvent System: If increasing the ethyl acetate concentration is not effective, you could consider switching to a more polar solvent system altogether, such as dichloromethane/methanol, although this should be guided by prior TLC analysis.[4]

Issue 2: Poor separation of this compound from impurities.

  • Question: My compound is co-eluting with an impurity. How can I improve the separation?

  • Answer: Co-elution occurs when the polarity of the compound of interest and an impurity are too similar for the chosen solvent system to resolve.

    • Troubleshooting Steps:

      • Optimize the Solvent System with TLC: Before running the column, experiment with different solvent systems on TLC plates to find one that gives the best separation (largest difference in Rf values) between your product and the impurities. An ideal Rf value for the target compound is typically around 0.3.[5]

      • Use a Shallower Gradient: If you are using a gradient elution, making the gradient shallower (i.e., increasing the polarity more slowly) can improve separation between closely eluting compounds.[1]

      • Adjust the Stationary Phase: While silica gel is standard, if separation is particularly difficult, you could consider using a different stationary phase like alumina.[3] For basic compounds like quinolines, alumina can sometimes provide better separation.

      • Check Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to poor separation.[1]

Issue 3: The purified compound is colored, but it should be a light-colored solid.

  • Question: After removing the solvent, my this compound is a brown oil or dark solid, not the expected gray to brown solid. How can I remove the color?

  • Answer: The crude product of the synthesis of this compound can be a brown oil.[2] The final product is described as a gray to brown solid.[2] Darker coloration often indicates the presence of persistent, likely polar, impurities or degradation products.

    • Troubleshooting Steps:

      • Recrystallization: After column chromatography, a final recrystallization step can be highly effective at removing colored impurities and yielding a purer, crystalline product. Suitable solvent systems for recrystallization of similar bromoquinolines include ethyl acetate/hexane or benzene.[1]

      • Activated Charcoal Treatment: If the color is due to highly conjugated or polymeric impurities, you can try treating a solution of the compound with a small amount of activated charcoal before a final filtration and recrystallization.[6] Be aware that this can sometimes lead to a loss of the desired product.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol outlines a general method for the purification of crude this compound using silica gel flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of petroleum ether and ethyl acetate.

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and elute with various ratios of petroleum ether/ethyl acetate (e.g., 9:1, 4:1, 2:1) to determine the optimal solvent system for separation. The ideal system should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 petroleum ether/ethyl acetate).

    • Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed. A thin layer of sand can be added on top of the silica gel to prevent disturbance.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel.[1]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Start collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent as the column runs. Based on literature, a gradient from 4:1 to 1:1 petroleum ether/ethyl acetate is a good starting point.[2]

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₈BrNO[8]
Molecular Weight 238.08 g/mol [8]
Appearance Gray to brown solid[2]
Melting Point 65-66 °C[2]
Recommended Eluent System Petroleum Ether / Ethyl Acetate (gradient)[2]
Stationary Phase Silica Gel[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Eluent) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack dry_load 4. Dry Load Crude Product pack->dry_load elute 5. Elute with Gradient (Pet. Ether/EtOAc) dry_load->elute collect 6. Collect Fractions elute->collect monitor_tlc 7. Monitor Fractions by TLC collect->monitor_tlc combine 8. Combine Pure Fractions monitor_tlc->combine evaporate 9. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered no_movement No Elution/ Slow Movement start->no_movement poor_sep Poor Separation start->poor_sep colored_prod Colored Product start->colored_prod inc_polarity Increase Eluent Polarity no_movement->inc_polarity Cause: Eluent not polar enough shallow_grad Use Shallower Gradient poor_sep->shallow_grad optimize_tlc Optimize Eluent via TLC poor_sep->optimize_tlc Cause: Similar Rf values recrystallize Recrystallize Product colored_prod->recrystallize Cause: Impurities remain

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Recrystallization of 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 6-Bromo-8-methoxyquinoline via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. While specific quantitative solubility data is limited, analogous compounds suggest that polar aprotic solvents or solvent mixtures are often effective.[1][2] Good starting points for solvent screening include ethanol, methanol, acetone, ethyl acetate, or mixtures such as ethanol/water or hexane/ethyl acetate.[3]

Q2: How can I determine the optimal solvent for recrystallization?

A2: A systematic solvent screening is recommended. This involves dissolving a small amount of the crude this compound in a minimal amount of various heated solvents and observing the formation of crystals upon cooling. The solvent that yields the most significant amount of pure crystals with minimal loss in the mother liquor is the most suitable.

Q3: What are the key physical properties of this compound to consider during recrystallization?

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a solvent mixture (binary solvent system) can be very effective, especially if a single solvent does not provide the desired solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: No crystals are forming upon cooling.

  • Question: I have dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?

  • Answer: This is a common issue that can arise from several factors:

    • The solution is not supersaturated: You may have used too much solvent. To address this, you can evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[6][7][8]

    • Lack of nucleation sites: The inner surface of the flask may be too smooth. Try scratching the inside of the flask below the solvent level with a glass rod to create nucleation sites.[6][9]

    • Seeding: If you have a pure crystal of this compound, you can add a "seed crystal" to the solution to induce crystallization.[6][9]

    • Extended cooling: Allow the solution to cool for a longer period, perhaps in an ice bath, to maximize crystal formation.[6]

Issue 2: The compound "oils out" instead of forming crystals.

  • Question: My compound is separating as an oily layer instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[7][10] This can be due to a high concentration of impurities or a rapid cooling rate. To resolve this:

    • Reheat and add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[7]

    • Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This can be achieved by insulating the flask.[7]

    • Change the solvent system: Consider using a different solvent or a solvent mixture with a lower boiling point.[6]

Issue 3: The recrystallization yield is very low.

  • Question: I have obtained pure crystals, but the amount is much less than expected. How can I improve the yield?

  • Answer: A low yield is often due to the following:

    • Using excess solvent: Using the minimum amount of hot solvent necessary to dissolve the compound is crucial.[7][9] Any excess will retain more of your compound in the mother liquor.

    • Premature crystallization: If crystals form during hot filtration, some of the product will be lost. Ensure the funnel and receiving flask are pre-heated.

    • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.[9]

    • Incomplete crystallization: Ensure the solution has been cooled sufficiently and for an adequate amount of time to maximize crystal formation.[6]

Issue 4: The obtained crystals are colored.

  • Question: The starting material was colored, and the recrystallized crystals are still not white. How can I remove colored impurities?

  • Answer: Colored impurities can often be removed using activated charcoal.[11]

    • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution and boil for a few minutes. The colored impurities will adsorb to the charcoal.

    • Hot Filtration: Perform a hot filtration to remove the charcoal. Be aware that some of your product may also be adsorbed by the charcoal, potentially reducing the yield.[11]

Quantitative Data

The following table provides representative data for the solubility of compounds structurally similar to this compound. This information can serve as a starting point for solvent selection. Note: This data is illustrative and may not be exact for this compound.

SolventSolubility at 25°C (g/100mL)Solubility at Boiling Point (g/100mL)
EthanolLowHigh
MethanolLowHigh
AcetoneModerateHigh
Ethyl AcetateLowModerate
HexaneVery LowLow
WaterInsolubleInsoluble

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. Optimization may be required based on the purity of the starting material and the specific equipment used.

1. Solvent Selection:

  • Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube to the solvent's boiling point.

  • Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • The ideal solvent will show low solubility at room temperature and high solubility at its boiling point, with good crystal formation upon cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected recrystallization solvent.

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound.

  • Add more solvent in small portions until the compound is completely dissolved. Avoid adding a large excess of solvent.[9]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes while stirring.

4. Hot Filtration:

  • Pre-heat a filter funnel and a receiving Erlenmeyer flask.

  • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated charcoal.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

8. Purity Assessment:

  • Determine the melting point of the dried crystals. A sharp melting point indicates high purity.

  • Further analysis can be performed using techniques such as NMR or HPLC.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_isolation Isolation & Analysis start Start with Crude This compound solvent_selection Solvent Selection start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorization (Optional with Charcoal) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Cool to Induce Crystallization hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Crystals washing->drying analysis Purity Analysis (e.g., Melting Point) drying->analysis end Pure this compound analysis->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue? no_crystals No Crystals Formed? start->no_crystals oiling_out Compound Oiled Out? start->oiling_out low_yield Yield is Low? start->low_yield colored_crystals Crystals are Colored? start->colored_crystals no_crystals->oiling_out No solution1 - Reduce solvent volume - Scratch flask - Add seed crystal no_crystals->solution1 Yes oiling_out->low_yield No solution2 - Reheat and add more solvent - Cool slowly - Change solvent oiling_out->solution2 Yes low_yield->colored_crystals No solution3 - Use minimum hot solvent - Ensure complete cooling - Wash with cold solvent low_yield->solution3 Yes solution4 - Use activated charcoal - Perform hot filtration colored_crystals->solution4 Yes end Problem Resolved colored_crystals->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Common side products in the synthesis of 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-8-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through the bromination of 8-methoxyquinoline. The reaction conditions, including the choice of brominating agent and solvent, are critical for achieving high yield and purity. Another potential route involves the Skraup synthesis, constructing the quinoline ring from a pre-functionalized aniline derivative, though this is less common.

Q2: What are the most likely side products in the synthesis of this compound?

A2: Based on the directing effects of the methoxy group (ortho-, para-directing) and the bromine atom (ortho-, para-directing and deactivating), several side products can be anticipated during the synthesis, particularly if the reaction conditions are not carefully controlled. These include:

  • Positional Isomers: Formation of other monobrominated isomers, such as 5-Bromo-8-methoxyquinoline or 7-Bromo-8-methoxyquinoline, can occur. The methoxy group at the 8-position strongly activates the ring towards electrophilic substitution, and while the 6-position is para to the nitrogen, some substitution might occur at other activated positions.

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo-8-methoxyquinoline species, such as 5,6-Dibromo-8-methoxyquinoline or 6,7-Dibromo-8-methoxyquinoline.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 8-methoxyquinoline, in the final product mixture.

  • Degradation Products: Under harsh reaction conditions (e.g., high temperatures, strong acids), degradation of the quinoline ring can occur, leading to colored impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Product Formation: A significant portion of the starting material may have been converted into undesired side products.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to lower yields.

  • Loss during Work-up and Purification: The product may be lost during extraction, washing, or crystallization steps.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.

  • Optimize Reaction Conditions:

    • Temperature Control: Carry out the reaction at the optimal temperature. For bromination, lower temperatures often favor the formation of a single major product.

    • Stoichiometry: Carefully control the molar ratio of the brominating agent to 8-methoxyquinoline. A slight excess of the brominating agent may be necessary, but a large excess can lead to over-bromination.

  • Purification Strategy: Employ column chromatography to separate the desired product from isomers and di-brominated side products. Recrystallization from a suitable solvent system can also improve purity and yield.[1]

Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Analysis

Possible Cause:

  • Formation of Isomeric and/or Di-brominated Side Products: The presence of multiple spots or peaks indicates a mixture of compounds. Based on the directing effects of the substituents, these are likely positional isomers or over-brominated products. For instance, bromination of some 8-substituted quinolines can yield a mixture of mono- and di-bromo derivatives.[2][3]

Troubleshooting Steps:

  • Characterize the Impurities: If possible, isolate and characterize the major impurities using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand the side reactions occurring.

  • Refine Reaction Conditions:

    • Choice of Brominating Agent: Consider using a milder brominating agent, such as N-Bromosuccinimide (NBS), which can offer better regioselectivity compared to molecular bromine.

    • Solvent Effects: The choice of solvent can influence the selectivity of the reaction. Experiment with different solvents (e.g., chloroform, acetic acid, carbon tetrachloride).

  • Purification: Utilize column chromatography with a carefully selected eluent system to separate the isomers. Gradient elution may be necessary for closely related compounds.

Issue 3: Colored Impurities in the Final Product

Possible Cause:

  • Degradation of Starting Material or Product: Quinoline derivatives can be sensitive to strong acids and oxidizing conditions, leading to the formation of colored degradation products.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly and then filter it hot to remove the charcoal and adsorbed colored impurities.[1]

  • Recrystallization: One or more recrystallizations can be effective in removing colored impurities, leading to a purer, crystalline product.[1]

  • Mild Reaction Conditions: Ensure that the reaction is not overheated and that the work-up procedure is not unnecessarily harsh.

Quantitative Data on Side Product Formation

The following table provides an illustrative summary of potential side products and their expected retention factors (Rf) on TLC, which can aid in their identification during reaction monitoring. Note that the actual Rf values will depend on the specific TLC plate and solvent system used.

CompoundPotential Side Product TypeExpected TLC Rf (Illustrative)
8-methoxyquinolineUnreacted Starting MaterialHigher than brominated products
5-Bromo-8-methoxyquinolinePositional IsomerSimilar to the desired product
7-Bromo-8-methoxyquinolinePositional IsomerSimilar to the desired product
5,6-Dibromo-8-methoxyquinolineDi-brominated ProductLower than mono-brominated
6,7-Dibromo-8-methoxyquinolineDi-brominated ProductLower than mono-brominated

Experimental Protocols

General Protocol for Bromination of 8-Methoxyquinoline:

  • Dissolve 8-methoxyquinoline in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., molecular bromine in the same solvent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature while monitoring its progress by TLC.

  • Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

  • Extract the product into an organic solvent, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis of This compound Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product (Multiple Spots/Peaks) Problem->ImpureProduct Yes ColoredProduct Colored Product Problem->ColoredProduct Yes End Pure this compound Obtained Problem->End No Sub1 Optimize Reaction Conditions: - Temperature - Stoichiometry - Reaction Time LowYield->Sub1 Sub2 Refine Purification: - Column Chromatography - Recrystallization LowYield->Sub2 Sub3 Characterize Impurities: - Isolate and Analyze (MS, NMR) ImpureProduct->Sub3 Sub4 Modify Synthesis: - Milder Brominating Agent - Different Solvent ImpureProduct->Sub4 Sub5 Purification: - Activated Charcoal - Recrystallization ColoredProduct->Sub5 Sub1->Analysis Sub2->Analysis Sub3->Sub4 Sub4->Analysis Sub5->Analysis

References

Technical Support Center: Regioselective Bromination of Methoxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of methoxyquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective bromination of methoxyquinolines?

A1: The main challenges include poor regioselectivity, leading to mixtures of isomers, and the potential for over-halogenation, resulting in di- or poly-brominated products.[1] The position and electronic nature of the methoxy group significantly influence the substitution pattern, making precise control of the reaction conditions critical.[1][2] Direct halogenation often requires harsh conditions, which can lead to degradation of the starting material or product.[1]

Q2: Which brominating agents are recommended for milder reaction conditions?

A2: For milder bromination of quinolines, N-Bromosuccinimide (NBS) is a commonly used reagent.[1][3] It can function as both an electrophile and an oxidant under metal-free conditions.[1] Molecular bromine (Br₂) in solvents like chloroform, dichloromethane, or acetonitrile at controlled temperatures also offers a milder alternative to harsher methods.[4][5][6]

Q3: How can I improve the regioselectivity of my bromination reaction?

A3: Several factors can be adjusted to improve regioselectivity:

  • Substituent Effects: The position of the methoxy group is a primary director of bromination. For example, an 8-methoxy group tends to direct bromination to the 5-position.[5][6]

  • Solvent and Temperature: Modifying the solvent and reaction temperature can significantly impact the regiochemical outcome.[1]

  • Choice of Brominating Agent: Different brominating agents can exhibit different selectivities. NBS, for instance, can offer different selectivity compared to molecular bromine.[7][8]

  • Catalysts: In some cases, transition metal catalysts can be used to achieve site-selective C-H activation and subsequent bromination.[9][10]

  • Protecting Groups: Temporarily protecting certain positions on the quinoline ring can direct bromination to the desired site.[1]

Q4: My reaction is producing a mixture of mono- and di-brominated products. How can this be controlled?

A4: The formation of multiple brominated products is a common issue. To favor mono-bromination, consider the following adjustments:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using 1.0 to 1.1 equivalents of the brominating agent is a good starting point for mono-bromination.

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or GC-MS and quench the reaction as soon as the desired product is maximized. Lowering the reaction temperature can also help to slow down the reaction and prevent over-bromination.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the brominating species, which can favor the mono-substituted product.

Q5: I am observing no reaction or very low conversion. What are some potential solutions?

A5: Low reactivity can be due to several factors. Here are some troubleshooting steps:

  • Activating the Ring: The methoxy group is an activating group, but if other deactivating groups are present on the quinoline ring, the reaction may be sluggish.

  • Reaction Conditions: Consider increasing the temperature or using a more polar solvent to enhance the reaction rate.

  • Catalyst: The use of a Lewis acid or a protic acid catalyst can sometimes be necessary to activate the brominating agent.

  • Reagent Quality: Ensure that the brominating agent is pure and active. NBS, for example, should be recrystallized if it has been stored for a long time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Regioselectivity (Mixture of Isomers) - Methoxy group directing to multiple positions.- Reaction conditions favoring multiple pathways.- Modify the solvent and/or temperature.[1]- Use a different brominating agent (e.g., NBS instead of Br₂).[7][8]- Consider using a catalyst to direct the substitution.[9][10]- If possible, introduce a blocking group at an undesired reactive site.[1]
Over-bromination (Di- or Poly-bromination) - Excess of brominating agent.- Reaction time is too long.- High reaction temperature.- Use a stoichiometric amount (1.0-1.1 eq.) of the brominating agent.- Monitor the reaction closely and quench it once the desired product is formed.- Perform the reaction at a lower temperature.- Add the brominating agent dropwise.
Low Yield / No Reaction - Deactivating groups on the quinoline ring.- Insufficiently reactive brominating agent.- Inappropriate reaction conditions (solvent, temperature).- Increase the reaction temperature or use a more polar solvent.- Add a Lewis acid or protic acid catalyst.- Ensure the purity and activity of the brominating agent.
Formation of Byproducts - Degradation of starting material or product.- Side reactions with the solvent or impurities.- Use purified reagents and solvents.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Lower the reaction temperature.
Difficulty in Product Isolation/Purification - Similar polarities of isomers or byproducts.- Product instability on silica gel.- Utilize alternative purification techniques such as recrystallization, preparative TLC, or HPLC.- Consider using a different stationary phase for column chromatography (e.g., alumina).

Experimental Protocols

Protocol 1: Regioselective Bromination of 8-Methoxyquinoline[5]

This protocol describes the synthesis of 5-bromo-8-methoxyquinoline.

Materials:

  • 8-Methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Alumina for column chromatography

  • Ethyl acetate (AcOEt) / Hexane

Procedure:

  • Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled CH₂Cl₂ (15 mL) in a round-bottom flask.

  • Prepare a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in CHCl₃.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at room temperature in the dark.

  • Stir the reaction mixture for 2 days, monitoring the progress by TLC.

  • After completion, wash the organic layer with 5% NaHCO₃ solution (3 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude material by passing it through a short alumina column, eluting with AcOEt/hexane (1:3, 150 mL) to obtain 5-bromo-8-methoxyquinoline.

Quantitative Data:

Starting Material Product Yield

| 8-Methoxyquinoline | 5-Bromo-8-methoxyquinoline | 92%[5][6] |

Protocol 2: Bromination of 6-Methoxy- and 6,8-Dimethoxyquinoline[4]

This protocol outlines the synthesis of 5-bromo derivatives of methoxyquinolines.

Materials:

  • 6-Methoxyquinoline or 6,8-Dimethoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the methoxyquinoline substrate in CHCl₃ or CH₂Cl₂.

  • Add a solution of bromine (1 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Work-up typically involves washing with a basic solution (e.g., NaHCO₃) to remove HBr, followed by drying and solvent evaporation.

  • Purification is achieved by column chromatography.

Quantitative Data:

Starting Material Product Yield
6-Methoxyquinoline 5-Bromo-6-methoxyquinoline 88%[4]

| 6,8-Dimethoxyquinoline | 5-Bromo-6,8-dimethoxyquinoline | 83%[4] |

Protocol 3: Bromination of 5,7-Disubstituted 8-Methoxyquinolines[11][12]

This protocol describes the bromination at the C-3 position.

Materials:

  • 5,7-Disubstituted 8-methoxyquinoline

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄)

  • Pyridine

Procedure:

  • Dissolve the substituted 8-methoxyquinoline in CCl₄.

  • Add a solution of bromine in CCl₄ and stir at 20°C.

  • After the initial reaction, heat the mixture to 77°C for 1 hour.

  • Add pyridine and continue heating at 77°C for 20 hours.

  • After cooling, perform an appropriate work-up and purify by column chromatography.

Visualizations

Factors Influencing Regioselectivity

G A Regioselective Bromination of Methoxyquinolines B Substituent Effects (Position of Methoxy Group) A->B C Reaction Conditions A->C D Brominating Agent A->D E Catalyst A->E H Regiochemical Outcome B->H F Solvent C->F G Temperature C->G C->H D->H E->H

Caption: Key factors influencing the regiochemical outcome of methoxyquinoline bromination.

General Experimental Workflow

G sub Methoxyquinoline Substrate reaction Reaction Mixture sub->reaction reagent Brominating Agent (e.g., Br₂, NBS) reagent->reaction solvent Solvent (e.g., CHCl₃, CH₂Cl₂) solvent->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up (e.g., NaHCO₃ wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Bromo-methoxyquinoline purification->product G start Methoxyquinoline + Br₂ pi_complex π-Complex Formation start->pi_complex Step 1 (Fast, Reversible) sigma_complex Arenium Ion Intermediate (σ-Complex) pi_complex->sigma_complex Step 2 (Slow, Rate-Determining) deprotonation Proton Removal by Base sigma_complex->deprotonation Step 3 (Fast) end Bromo-methoxyquinoline + HBr deprotonation->end

References

Navigating the Challenges of Buchwald-Hartwig Amination on Substituted Quinolines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction on a challenging heterocyclic scaffold. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues encountered during the amination of this important class of molecules. Our approach is rooted in a deep understanding of the reaction mechanism and the unique electronic and steric properties of quinoline substrates.

I. Frequently Asked Questions (FAQs) - The First Line of Defense

Here we address the most common initial hurdles faced when attempting the Buchwald-Hartwig amination of substituted quinolines.

Q1: My reaction shows no or very low conversion. Where do I start troubleshooting?

A1: Low to no conversion in the Buchwald-Hartwig amination of a quinoline substrate is a frequent challenge, often stemming from the inherent properties of the quinoline ring itself. The nitrogen atom in the quinoline can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2]

Your troubleshooting should begin with a systematic evaluation of the core reaction components: the catalyst system (palladium precursor and ligand), the base, and the solvent. It is often beneficial to start with a robust, general-purpose catalyst system known for its effectiveness with heteroaromatic substrates before moving to more specialized options.

Q2: I'm observing significant hydrodehalogenation of my haloquinoline. What causes this and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[3] It can arise from several pathways, including the reaction of the palladium-hydride species (formed from β-hydride elimination or reaction with trace water/base) with the haloquinoline. For quinoline substrates, the electron-rich nature of the aromatic system can sometimes favor this side reaction.

To mitigate hydrodehalogenation:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands that promote rapid reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.

  • Base Selection: Use a non-nucleophilic, sterically hindered base. Ensure the base is anhydrous, as water can be a source of protons for this side reaction.

  • Reaction Conditions: Lowering the reaction temperature, if possible, can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.

Q3: Are there any known side reactions specific to the quinoline scaffold I should be aware of?

A3: Beyond hydrodehalogenation, a key side reaction to be aware of with quinoline substrates is C-H activation .[4] Under certain conditions, the palladium catalyst can activate a C-H bond on the quinoline ring, leading to undesired coupling products. This is particularly a concern at positions ortho to the directing group (in this case, the nitrogen atom of the quinoline). While often explored for targeted functionalization, it can be a problematic side reaction during a desired amination at a halogenated position. Careful selection of a ligand that favors oxidative addition at the C-X bond over C-H activation is crucial.

II. Deep Dive: Troubleshooting Specific Experimental Issues

This section provides detailed guidance on resolving more complex issues that may arise during your experiments.

Issue 1: Catalyst System Inefficiency - Overcoming Quinoline-Induced Inhibition

The lone pair of electrons on the quinoline nitrogen can act as a poison to the palladium catalyst by coordinating to the metal center and preventing it from participating in the catalytic cycle.

Q: My standard palladium catalyst/ligand combination is not working for my substituted quinoline. What should I try next?

A: The choice of ligand is paramount when dealing with coordinating heterocycles like quinolines.[1][2] A systematic ligand screening is the most effective approach. We recommend starting with bulky, electron-rich monodentate biarylphosphine ligands, as they have demonstrated broad utility for challenging substrates.

Recommended Ligand Screening Protocol:

  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the haloquinoline, amine, and base.

  • Catalyst Addition: Prepare separate stock solutions of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a panel of ligands in an anhydrous solvent (e.g., toluene or dioxane).

  • Ligand Panel: Include a diverse range of ligands in your screen. A suggested starting panel is presented in the table below.

  • Reaction: Add the palladium and ligand solutions to the respective vials, seal, and heat the reaction block to the desired temperature.

  • Analysis: Monitor the reactions by LC-MS or GC-MS to determine the conversion and identify the most promising ligand(s).

Table 1: Suggested Ligand Screening Panel for Quinoline Amination

Ligand ClassSpecific LigandKey CharacteristicsRationale for Inclusion
Monodentate Biarylphosphine (Buchwald Ligands) XPhos, SPhos, RuPhosBulky and electron-rich, promoting fast reductive elimination.Often the first choice for challenging substrates due to their high reactivity.[2]
Bidentate Phosphine BINAP, DPPFChelating ligands that can offer different stability and reactivity profiles.Can sometimes prevent catalyst decomposition pathways.[1]
N-Heterocyclic Carbene (NHC) IPr, SImesStrong σ-donors that form robust catalysts.Useful for their high stability and activity with electron-rich substrates.[5]

Visualizing the Troubleshooting Workflow for Catalyst Selection

G cluster_start Initial Reaction Failure cluster_catalyst Catalyst System Optimization cluster_base Base Optimization cluster_solvent Solvent Effects cluster_outcome Reaction Outcome start Low or No Conversion ligand_screen Perform Ligand Screen (XPhos, RuPhos, BINAP, etc.) start->ligand_screen Is catalyst inhibition suspected? precatalyst Consider Pre-catalyst (e.g., G3/G4 Palladacycles) ligand_screen->precatalyst Is reproducibility an issue? base_screen Screen Bases (NaOtBu, LHMDS, Cs2CO3) ligand_screen->base_screen precatalyst->base_screen solvent_screen Test Solvents (Toluene, Dioxane, THF) base_screen->solvent_screen success Successful Amination solvent_screen->success Optimized Conditions Found side_reaction Side Reactions Observed (Hydrodehalogenation, C-H activation) solvent_screen->side_reaction Conversion with Byproducts troubleshoot_side_reactions Address Side Reactions (See Section III) side_reaction->troubleshoot_side_reactions troubleshoot_side_reactions->success

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination of quinolines.

Issue 2: The Impact of Substituents on the Quinoline Ring

The electronic nature of substituents on the quinoline ring can significantly influence the reactivity of the haloquinoline.

Q: My quinoline has a strong electron-withdrawing/donating group. How should I adjust my reaction conditions?

A: Substituent effects in the Buchwald-Hartwig amination of quinolines are a critical consideration.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) on the quinoline ring generally make the C-X bond more susceptible to oxidative addition. This can be beneficial; however, it can also increase the likelihood of side reactions. You may be able to use milder reaction conditions (lower temperature, less reactive base) with these substrates.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -N(Alkyl)₂) can make oxidative addition more challenging. For these substrates, more forcing conditions may be necessary, such as higher temperatures and more reactive catalyst systems (e.g., those based on bulky, electron-rich ligands like XPhos or RuPhos).

Table 2: General Guidance for Substituent Effects

Substituent TypeExpected Effect on Oxidative AdditionRecommended Starting Approach
Electron-Withdrawing FasterMilder conditions: lower temperature (80-100 °C), potentially weaker base (e.g., K₃PO₄, Cs₂CO₃).
Electron-Donating SlowerMore forcing conditions: higher temperature (100-120 °C), stronger base (e.g., NaOtBu, LHMDS), and a highly active ligand.
Issue 3: Base-Sensitive Functional Groups

The presence of base-sensitive functional groups (e.g., esters, ketones, nitro groups) on the quinoline substrate or the amine coupling partner adds another layer of complexity.

Q: My quinoline substrate contains a functional group that is not compatible with strong bases like NaOtBu. What are my options?

A: The use of strong bases can lead to undesired side reactions with sensitive functional groups.[1][6] In these cases, a careful selection of a milder base is crucial.

Recommended Bases for Sensitive Substrates:

  • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): These are often the first choices for base-sensitive substrates. They are generally less reactive than alkoxide bases but may require higher temperatures or longer reaction times.

  • Lithium bis(trimethylsilyl)amide (LHMDS): While a strong base, LHMDS can sometimes be more compatible with certain functional groups than NaOtBu, particularly at lower temperatures.[1]

Experimental Protocol for Base Screening:

  • Reaction Setup: In parallel vials, set up the reaction with your optimized catalyst system and solvent.

  • Base Variation: To each vial, add a different base (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃), keeping all other parameters constant.

  • Monitoring: Monitor the reactions for both product formation and decomposition of the starting material.

  • Analysis: Compare the yield of the desired product and the extent of side reactions to identify the optimal base.

Visualizing the Catalytic Cycle and Points of Potential Failure

G pd0 Pd(0)L_n oa_complex [Pd(II)(Ar)(X)L_n] pd0->oa_complex Oxidative Addition (Ar-X) deactivation Catalyst Deactivation (Quinoline Coordination) pd0->deactivation Inhibition amido_complex [Pd(II)(Ar)(NR'R'')L_n] oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) hydrodehalogenation Hydrodehalogenation (Ar-H) oa_complex->hydrodehalogenation Side Reaction amido_complex->pd0 Regenerates Catalyst product Ar-NR'R'' amido_complex->product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination with potential pitfalls for quinoline substrates.

III. Conclusion: A Pathway to Success

The Buchwald-Hartwig amination of substituted quinolines, while challenging, is a highly achievable transformation with careful consideration of the reaction parameters. The key to success lies in a systematic and informed approach to troubleshooting. By understanding the potential for catalyst inhibition by the quinoline nitrogen, the influence of substituents, and the possibility of side reactions like hydrodehalogenation and C-H activation, researchers can rationally design experiments to overcome these hurdles. The judicious selection of a bulky, electron-rich phosphine ligand in combination with an appropriate base and solvent is often the critical first step towards a high-yielding and clean reaction. This guide provides a framework for that systematic approach, empowering you to unlock the full potential of the Buchwald-Hartwig amination for the synthesis of novel quinoline-containing molecules.

IV. References

  • Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination. BenchChem. (URL: --INVALID-LINK--)

  • Performance comparison of different phosphine ligands in Buchwald-Hartwig amination. BenchChem. (URL: --INVALID-LINK--)

  • Buchwald–Hartwig amination. In Wikipedia. (URL: --INVALID-LINK--)

  • A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. BenchChem. (URL: --INVALID-LINK--)

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. (URL: --INVALID-LINK--)

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. (URL: --INVALID-LINK--)

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. (URL: --INVALID-LINK--)

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. (URL: --INVALID-LINK--)

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025, June 25). Chemical Reviews. (URL: --INVALID-LINK--)

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. (URL: --INVALID-LINK--)

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: --INVALID-LINK--)

  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. (2020, December 15). Chemistry – A European Journal. (URL: --INVALID-LINK--)

  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013, February 6). Tetrahedron Letters. (URL: --INVALID-LINK--)

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(11), 3195. (URL: --INVALID-LINK--)

References

Technical Support Center: Purification of 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the removal of impurities from 6-Bromo-8-methoxyquinoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Purified Product

Question: I have successfully obtained the product, but my final yield after purification is very low. What are the common causes and how can I improve it?

Answer: A low yield can result from several factors throughout the purification process. The most common culprits are using an excessive amount of solvent during recrystallization, which keeps a significant portion of the compound dissolved in the mother liquor, or issues with column chromatography leading to product loss.[1]

Troubleshooting Steps:

  • Recrystallization: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. After cooling, ensure crystallization is complete before filtration by cooling the flask in an ice bath.[2]

  • Column Chromatography: Avoid using an eluent that is too polar, as this can cause your product to elute too quickly with impurities, leading to the pooling of impure fractions and subsequent loss of yield. Conversely, if the eluent is not polar enough, the product may not elute from the column at all.[2] Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand.

  • Work-up: Minimize the number of transfer steps to avoid physical loss of material. Ensure complete extraction during the work-up phase.

Issue 2: Presence of Starting Material or Side-Products

Question: My analytical data (NMR/LC-MS) shows the presence of unreacted 8-methoxyquinoline and/or a dibrominated species. How can I remove these?

Answer: The presence of starting materials or reaction side-products like dibrominated quinolines is a common issue. These impurities can often be separated based on differences in polarity using column chromatography.

Troubleshooting Steps:

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. Since this compound is more polar than 8-methoxyquinoline but likely less polar than a dibrominated species, a carefully chosen solvent system can effectively separate them. A shallow gradient of ethyl acetate in hexane is recommended for optimal separation on a silica gel column.[2][3]

  • Recrystallization: Fractional recrystallization can sometimes be effective if the impurities have significantly different solubilities from the desired product in a particular solvent, but this is often less efficient than chromatography for separating closely related structures.

Issue 3: Colored Impurities in the Final Product

Question: The purified crystals I obtained are yellow or brown, but the pure compound should be an off-white or light-colored solid. How can I remove these colored impurities?

Answer: Colored impurities often arise from degradation products formed during the synthesis, especially if the reaction is run at high temperatures or under harsh acidic conditions.[4] These can typically be removed using activated charcoal.[1]

Troubleshooting Steps:

  • Charcoal Treatment: After dissolving the crude compound in a hot solvent for recrystallization, add a small amount (typically 1-2% by weight) of activated charcoal to the solution.[1] Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot filtration to remove the charcoal while the solution is still boiling.[1] This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Second Recrystallization: If color persists, a second recrystallization may be necessary to improve the purity and color of the final product.[1]

Issue 4: Compound "Oils Out" During Recrystallization

Question: When I try to recrystallize my product, it separates as an oil instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid. This is often due to the solution being too concentrated (supersaturated), the boiling point of the solvent being higher than the melting point of the solute, or the solution being cooled too rapidly.[1][2]

Troubleshooting Steps:

  • Adjust Temperature and Concentration: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to reduce the concentration and then allow it to cool slowly.[2]

  • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1] Alternatively, select a solvent with a lower boiling point.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oil formation over crystal growth.[1]

Data Presentation

Table 1: Common Impurities & Identification
ImpurityPotential OriginMolecular Weight ( g/mol )Identification Method
8-MethoxyquinolineUnreacted starting material159.19Lower Rf on TLC, distinct NMR signals, MS peak at m/z 160 [M+H]+
Dibromo-8-methoxyquinolinesOver-bromination side-product316.98Higher Rf on TLC, characteristic isotopic pattern for two bromines in MS
Degradation ProductsSide reactions/decompositionVariableOften colored, may appear as baseline material or multiple spots on TLC[4]
Table 2: Recommended Solvent Systems for Purification
Purification MethodStationary PhaseRecommended Solvent System (v/v)Typical Yield (%)Reference
Column ChromatographyAluminaEthyl Acetate / Hexane (1:3)-[5]
Column ChromatographySilica GelEthyl Acetate / Hexane (Gradient)~60[2]
Recrystallization-Ethanol / Water~70[1][2]
Recrystallization-Methanol / Acetone (1:1)~51[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for purifying crude this compound using silica gel or alumina flash chromatography.

  • TLC Analysis: First, analyze your crude product using TLC with various solvent systems (e.g., different ratios of ethyl acetate/hexane) to determine the optimal eluent for separation. The ideal system will show good separation between the product spot and any impurities.

  • Column Packing: Prepare a slurry of silica gel or alumina in a non-polar solvent (e.g., hexane).[2] Pour the slurry into a glass column and allow it to settle, draining the solvent until it is level with the top of the stationary phase. Add a thin layer of sand on top to protect the surface.[6]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[2] Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the chosen eluent to the column. Apply gentle positive pressure to begin elution at a steady rate.[2]

  • Fraction Collection: Collect the eluate in fractions (e.g., 10-20 mL per test tube). Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol details the purification of this compound using a mixed solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethanol) and heat the mixture gently until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.[1]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the charcoal and any other insoluble impurities.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, you may now add the "bad" solvent (e.g., water) dropwise until the solution becomes cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate. Allow the solution to cool undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture. Dry the purified crystals under vacuum.[1]

Protocol 3: Aqueous Work-up (Post-Synthesis)

This procedure is typically performed after the synthesis and before chromatography or recrystallization to remove inorganic salts and acidic byproducts.

  • Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Washing: Transfer the mixture to a separatory funnel. If the reaction was run in a solvent like dichloromethane or chloroform, wash the organic layer sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any HBr formed during the reaction.[5] Then wash with water and finally with brine.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).[5] Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Visualizations

Purification Workflow crude Crude this compound workup Aqueous Work-up (e.g., NaHCO3 wash) crude->workup analysis1 Purity Check (TLC, LC-MS) workup->analysis1 chromatography Column Chromatography analysis1->chromatography Impure pure Pure Product analysis1->pure Sufficiently Pure recrystallization Recrystallization (Optional Charcoal Treatment) chromatography->recrystallization Contains minor impurities or color analysis2 Final Purity Check (NMR, LC-MS, MP) chromatography->analysis2 waste Impurities Removed chromatography->waste recrystallization->analysis2 recrystallization->waste analysis2->chromatography Still Impure analysis2->pure Pure

Caption: General workflow for the purification of this compound.

Recrystallization Troubleshooting start Attempting Recrystallization problem What is the issue? start->problem no_xtal No Crystals Form problem->no_xtal No Precipitation oiling Compound Oils Out problem->oiling Liquid Separation colored Product is Colored problem->colored Solid but Impure Color sol_no_xtal 1. Evaporate some solvent 2. Scratch flask inner wall 3. Add a seed crystal no_xtal->sol_no_xtal sol_oiling 1. Reheat to dissolve oil 2. Add more hot solvent 3. Cool solution slowly oiling->sol_oiling sol_colored 1. Redissolve in hot solvent 2. Add activated charcoal 3. Perform hot filtration colored->sol_colored success Pure Crystals Obtained sol_no_xtal->success sol_oiling->success sol_colored->success

Caption: Decision tree for troubleshooting common recrystallization issues.

Column Chromatography Troubleshooting start Running Column Chromatography problem What is the issue? start->problem no_elution Product Not Eluting problem->no_elution Rf ~ 0 poor_sep Poor Separation (Co-elution) problem->poor_sep Overlapping Spots on TLC success Pure Fractions Collected no_elution->success poor_sep->success sol_no_elution Gradually increase solvent polarity sol_poor_sep 1. Use a less polar eluent 2. Run a shallower gradient 3. Ensure proper column packing

Caption: Troubleshooting guide for common column chromatography problems.

References

Stability of 6-Bromo-8-methoxyquinoline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 6-Bromo-8-methoxyquinoline under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. It is recommended to keep it at room temperature and protected from light to prevent potential degradation.

Q2: Is this compound stable under acidic conditions?

A2: While the quinoline ring is generally robust, strong acidic conditions, especially at elevated temperatures, may lead to degradation. The methoxy group could be susceptible to hydrolysis under harsh acidic conditions, although this is not a commonly reported issue under standard synthetic protocols. For reactions requiring acidic conditions, it is advisable to use the mildest possible acid and the lowest effective temperature.

Q3: How does this compound behave in the presence of bases?

A3: this compound is generally stable under basic conditions. The bromine atom at the 6-position is not highly activated towards nucleophilic aromatic substitution, but strong nucleophiles under forcing conditions could potentially displace it. The methoxy group is stable to basic hydrolysis.

Q4: What is the stability of this compound towards oxidizing and reducing agents?

A4: The quinoline ring is generally resistant to oxidation.[1][2] However, strong oxidizing agents should be used with caution as they can potentially lead to the formation of N-oxides or degradation of the aromatic system under harsh conditions. The compound is stable to many common reducing agents. Catalytic hydrogenation can reduce the quinoline ring, typically the pyridine part, to a tetrahydroquinoline.[2]

Q5: Is this compound sensitive to light?

A5: Quinoline and its derivatives can be susceptible to photodegradation upon exposure to UV or ambient light.[3] This can lead to the formation of various byproducts, including hydroxyquinolines.[4] It is recommended to protect reactions and stored solutions from light.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Problem Possible Cause Recommended Solution
Low yield in a reaction involving acidic conditions. Degradation of the starting material due to harsh acidic conditions (high temperature, strong acid).- Use a milder acid or a buffered system if possible.- Lower the reaction temperature.- Reduce the reaction time.- Monitor the reaction progress closely by TLC or LC-MS to minimize exposure to harsh conditions.
Formation of an unexpected, more polar byproduct. Potential hydrolysis of the methoxy group to a hydroxyl group under strong acidic conditions or photodegradation.- Confirm the identity of the byproduct using analytical techniques such as LC-MS or NMR.- If hydrolysis is confirmed, use milder acidic conditions.- Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Discoloration of the reaction mixture (yellowing or browning). This can be an indicator of degradation, possibly due to oxidation or photodegradation.[3]- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Protect the reaction from light.- Use freshly purified solvents and reagents.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.- Prepare fresh stock solutions of this compound for each experiment.- Assess the stability of the compound in the specific assay buffer under the experimental conditions (pH, temperature, light exposure).- Store stock solutions in the dark at low temperatures (e.g., -20°C).

Experimental Protocols

Forced Degradation Study Protocol

To assess the stability of this compound under specific conditions, a forced degradation study can be performed. This involves intentionally exposing the compound to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acidic hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.

  • Thermal Degradation: Place a sample of the solid compound or the stock solution in an oven at an elevated temperature (e.g., 80°C) and sample at various time points.

  • Photostability: Expose a solution of the compound to a light source (e.g., UV lamp at 365 nm) and sample at various time points. Keep a control sample in the dark.

3. Analysis:

  • Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Experimental_Workflow Forced Degradation Study Workflow for this compound cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile/Methanol acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, 60°C) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (80°C) prep->thermal photo Photolytic (UV light) prep->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize if applicable hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Quantify Degradation hplc->data

Caption: Forced degradation study workflow.

Signaling_Pathway Potential Degradation Pathways cluster_degradation Degradation Products A This compound B 6-Bromo-8-hydroxyquinoline (from acid hydrolysis) A->B Strong Acid / Heat C Hydroxyquinolines / Ring-opened products (from photodegradation) A->C UV Light D This compound N-oxide (from oxidation) A->D Strong Oxidant E 6-Bromo-8-methoxy-tetrahydroquinoline (from reduction) A->E Catalytic Hydrogenation

Caption: Potential degradation pathways.

References

Technical Support Center: Scalable Synthesis of 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of 6-Bromo-8-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on synthetic protocols, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound and related structures include substituted anilines and various reagents for constructing the quinoline ring. For instance, a plausible route could involve using a substituted aniline that already contains the desired methoxy group, followed by cyclization and bromination. Another approach involves starting with a pre-formed quinoline and introducing the bromo and methoxy groups in subsequent steps.

Q2: Which established synthetic methods can be adapted for a scalable synthesis of this compound?

A2: Several classic quinoline synthesis methods can be adapted for this purpose, including the Skraup, Doebner-von Miller, and Friedländer syntheses. The choice of method often depends on the available starting materials and the desired scale of the reaction. For instance, the Skraup synthesis, which uses glycerol and an oxidizing agent with a substituted aniline, is a well-known method for producing quinolines, though it can be highly exothermic.[1][2][3]

Q3: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A3: Key parameters to control include reaction temperature, the rate of addition of reagents (especially strong acids like sulfuric acid), and the purity of the starting materials.[1] For reactions like the Skraup synthesis, moderating the reaction with agents like ferrous sulfate can prevent excessive heat generation and tar formation.[2][3] Proper control of stoichiometry and reaction time are also crucial for minimizing side products.

Q4: How can the final product, this compound, be effectively purified?

A4: Purification of quinoline derivatives often involves a combination of techniques. After the initial work-up, which may include neutralization and extraction, crude products can be purified by steam distillation to remove non-volatile impurities like tar.[1][4] Recrystallization from a suitable solvent system is a common final step to obtain a product of high purity.[5] Column chromatography can also be employed for smaller-scale purifications or for separating closely related impurities.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature.[1] - Incorrect stoichiometry of reactants. - Degradation of starting materials or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; some reactions require heating to proceed efficiently.[1] - Carefully re-check the molar ratios of your starting materials. - Ensure the reaction is not being overheated, which can lead to decomposition.[1]
Formation of Tar or Polymeric Material - Highly exothermic and uncontrolled reaction, common in Skraup synthesis.[2] - Excessively high reaction temperatures.[1]- Use a moderating agent like ferrous sulfate (FeSO₄) to control the exotherm.[2][3] - Add strong acids or other highly reactive reagents slowly and with efficient cooling.[2] - Ensure vigorous stirring to dissipate heat and prevent localized hotspots.
Presence of Multiple Impurities in the Final Product - Formation of isomeric side products during bromination.[7] - Over-reaction leading to di-brominated or other polysubstituted products.[7] - Incomplete reaction leaving starting materials.[7]- Control the bromination conditions carefully (temperature, stoichiometry of the brominating agent). - Purify the crude product using column chromatography to separate isomers. - Monitor the reaction to ensure it goes to completion.
Difficulty in Isolating the Product from the Reaction Mixture - The product may be soluble in the aqueous layer after work-up. - The product may have formed an emulsion during extraction.- Adjust the pH of the aqueous layer to ensure the quinoline base is not protonated and is extractable into an organic solvent. - Use a brine wash to help break up emulsions during extraction.
Colored Impurities in the Final Crystalline Product - Presence of highly conjugated side products or degradation products.[7]- Treat a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities.[5] - A second recrystallization may be necessary to improve the color and purity.[5]

Experimental Protocols

Illustrative Scalable Synthesis of this compound

This protocol is a representative method and may require optimization based on specific laboratory conditions and scale.

Step 1: Synthesis of 8-methoxyquinoline (adapted from related quinoline syntheses)

  • Reaction Setup: In a large, appropriately sized round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine the appropriate substituted aniline, glycerol, and a moderating agent like ferrous sulfate.

  • Acid Addition: With vigorous stirring and external cooling (e.g., an ice bath), slowly add concentrated sulfuric acid through the dropping funnel at a rate that maintains a controllable internal temperature.[1]

  • Reaction: After the addition is complete, gently heat the mixture to initiate the reaction. The reaction is often exothermic, and the heat source should be removed once the reaction is self-sustaining.[4] Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2]

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of ice water. Neutralize the acidic solution with a concentrated base solution (e.g., sodium hydroxide) until it is strongly alkaline to liberate the quinoline base.[1]

  • Purification: The crude 8-methoxyquinoline can be purified by steam distillation.[4] The distillate is then extracted with an organic solvent, the organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

Step 2: Bromination of 8-methoxyquinoline to this compound

  • Reaction Setup: Dissolve the purified 8-methoxyquinoline in a suitable solvent (e.g., chloroform or acetic acid) in a flask protected from light.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature). The stoichiometry should be carefully controlled to favor mono-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a solution of a reducing agent (e.g., sodium thiosulfate) to consume any excess bromine. Wash the organic layer with a sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 8-methoxyquinoline cluster_step2 Step 2: Bromination start1 Starting Materials (Substituted Aniline, Glycerol, FeSO4) reaction1 Skraup Reaction (Slow addition of H2SO4, heating) start1->reaction1 workup1 Work-up (Quenching, Neutralization) reaction1->workup1 purification1 Purification (Steam Distillation, Extraction) workup1->purification1 product1 8-methoxyquinoline purification1->product1 start2 8-methoxyquinoline product1->start2 reaction2 Bromination (Addition of Br2 in solvent) start2->reaction2 workup2 Work-up (Quenching, Washing) reaction2->workup2 purification2 Final Purification (Recrystallization/Chromatography) workup2->purification2 final_product This compound purification2->final_product

Caption: A two-step experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Low Yield) cause1 Incorrect Temperature start->cause1 cause2 Impure Reagents start->cause2 cause3 Uncontrolled Reaction start->cause3 solution1 Optimize Temperature cause1->solution1 solution2 Verify Reagent Purity cause2->solution2 solution3 Use Moderator / Slow Addition cause3->solution3 outcome Problem Resolved? solution1->outcome solution2->outcome solution3->outcome outcome->start No end_success Successful Synthesis outcome->end_success Yes end_fail Consult Further / Re-evaluate Route outcome->end_fail Persistent Issue

Caption: A logical troubleshooting workflow for addressing issues during synthesis.

References

Optimizing catalyst loading for cross-coupling of 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the cross-coupling of 6-bromo-8-methoxyquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A typical starting point for palladium-catalyzed cross-coupling reactions is a catalyst loading of 1 to 5 mol%.[1][2] For initial screening, beginning with 2-3 mol% is often a practical approach. If the reaction is successful, the loading can be incrementally decreased to find the optimal level. For challenging couplings, a higher initial loading of up to 10 mol% may be required to achieve a reasonable reaction rate.[1]

Q2: I am observing low to no yield in my reaction. What are the potential causes and how can I troubleshoot this?

Low or no product yield is a common issue that can stem from several factors. A systematic approach is recommended to identify the root cause.

  • Catalyst Inactivity: The active catalytic species in many cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ, a step which can sometimes be inefficient.[3] The catalyst may also have degraded over time, appearing as black precipitate ("palladium black").[1]

    • Solution: Use a fresh, high-quality palladium catalyst or a pre-formed Pd(0) source like Pd(PPh₃)₄. Consider modern precatalysts, such as Buchwald G3 or G4 palladacycles, which are designed for efficient generation of the active Pd(0) species.[3] Run a control reaction with a known, reliable substrate pair to confirm catalyst activity.[3]

  • Reagent Quality and Stability: The purity and stability of your reagents are critical. Boronic acids, for example, can undergo protodeboronation (hydrolysis) or form unreactive cyclic anhydrides.[3]

    • Solution: Check the purity of your starting materials by NMR or another suitable analytical technique. Use fresh reagents whenever possible. For sensitive reagents like boronic acids, consider using more stable derivatives such as pinacol (BPin) or MIDA esters.[3]

  • Improper Reaction Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[3] Solvents must be anhydrous and appropriately degassed. The chosen base and temperature also play a crucial role.

    • Solution: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas.[4][5] Screen different bases and solvents, as the optimal combination is often substrate-dependent.

Q3: My reaction is sluggish or stalls before completion. What steps can I take?

A stalled reaction often points to catalyst deactivation or suboptimal reaction parameters.

  • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can be more effective than simpler ligands like PPh₃.[1][2][6]

    • Solution: Screen a panel of ligands to identify one that promotes the reaction. The optimal ligand can significantly improve reaction rates and yields, often allowing for lower catalyst loadings.[1]

  • Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.

    • Solution: Incrementally increase the reaction temperature. While many couplings run well between 80-120 °C, some systems may require higher temperatures to overcome activation barriers.[1]

Q4: How does the 8-methoxyquinoline core affect the reaction?

The nitrogen atom and the methoxy group on the quinoline ring can influence the reaction. The nitrogen can coordinate to the palladium center, potentially altering its reactivity or leading to catalyst inhibition.[2] The electron-donating nature of the methoxy group can make the initial oxidative addition step more challenging compared to electron-deficient systems.[2] Careful selection of the ligand is key to overcoming these potential issues.

Data on Catalyst Loading for Cross-Coupling Reactions

The following table summarizes typical catalyst loading ranges and conditions for various palladium-catalyzed cross-coupling reactions applicable to aryl bromides like this compound.

Cross-Coupling TypePalladium SourceTypical Ligand(s)Catalyst Loading (mol%)Base(s)Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄SPhos, XPhos, PPh₃1 - 5K₂CO₃, K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O, THF/H₂O
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂BINAP, XantPhos1 - 5NaOtBu, LHMDS, K₃PO₄Toluene, Dioxane, THF
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃ (often no extra ligand needed)0.5 - 2.5Et₃N, PiperidineTHF, DMF, Toluene
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃1 - 5Et₃N, K₂CO₃DMF, Acetonitrile

Note: This data is representative of typical conditions and may require optimization for the specific coupling of this compound.

Visual Workflow and Pathway Diagrams

TroubleshootingWorkflow start Problem: Low or No Yield cat_check 1. Check Catalyst System start->cat_check reagent_check 2. Verify Reagent Quality cat_check->reagent_check [Catalyst OK] cat_inactive Inactive/Decomposed? (e.g., Pd black) cat_check->cat_inactive [No] ligand_subopt Suboptimal Ligand? cat_check->ligand_subopt [No] loading_low Loading Too Low? cat_check->loading_low [No] cond_check 3. Optimize Conditions reagent_check->cond_check [Reagents OK] reagent_impure Impure/Decomposed? (e.g., Protodeboronation) reagent_check->reagent_impure [No] reagent_ratio Incorrect Stoichiometry? reagent_check->reagent_ratio [No] cond_degas Inadequate Degassing? cond_check->cond_degas [No] cond_temp Temperature Too Low? cond_check->cond_temp [No] cond_base Wrong Base/Solvent? cond_check->cond_base [No] sol_cat Use fresh catalyst Use modern precatalyst Screen ligands cat_inactive->sol_cat ligand_subopt->sol_cat sol_cond Ensure inert atmosphere Increase temperature Screen bases/solvents loading_low->sol_cond sol_reagent Use fresh reagents Check purity (NMR) Use stable derivatives (e.g., BPin) reagent_impure->sol_reagent reagent_ratio->sol_reagent cond_degas->sol_cond cond_temp->sol_cond cond_base->sol_cond

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

CatalyticCycle pd0 Pd(0)Lu2099 pd_complex Ar-Pd(II)Lu2099-X transmetal_complex Ar-Pd(II)Lu2099-R pd_complex->transmetal_complex Transmetalation product_complex Ar-R-Pd(II)Lu2099 transmetal_complex->product_complex Isomerization (optional) product_complex->pd0 Reductive Elimination product_out Ar-R (Product) product_complex->product_out sub_in Ar-X (this compound) sub_in->pd_complex Oxidative Addition partner_in R-M (Coupling Partner) partner_in->transmetal_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and should be optimized for specific coupling partners.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure the removal of oxygen.[4][7]

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

References

Validation & Comparative

A Comparative Analysis of 6-Bromo-8-methoxyquinoline and 8-Bromo-6-methoxyquinoline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of the physicochemical properties, synthesis, and biological activities of 6-Bromo-8-methoxyquinoline and 8-Bromo-6-methoxyquinoline. This analysis is supported by available experimental data to facilitate informed decisions in research and development.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The precise positioning of substituents on the quinoline ring can dramatically influence a compound's pharmacological profile. This guide focuses on two isomeric brominated methoxyquinolines, this compound and 8-Bromo-6-methoxyquinoline, to highlight the impact of substituent placement on their chemical and biological characteristics.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the positions of the bromo and methoxy groups between the two isomers results in distinct physicochemical properties. 8-Bromo-6-methoxyquinoline generally exhibits a higher melting point compared to its 6-bromo-8-methoxy counterpart, suggesting differences in their crystal lattice energies. The predicted boiling point of this compound is slightly higher, which may be attributed to altered dipole-dipole interactions.

PropertyThis compound8-Bromo-6-methoxyquinoline
CAS Number 103028-32-6[1][2]50488-36-3[3]
Molecular Formula C₁₀H₈BrNO[1]C₁₀H₈BrNO[3]
Molecular Weight 238.08 g/mol [1]238.08 g/mol [3]
Melting Point 49-51 °C[4]65-66 °C / 78-79 °C
Boiling Point 343.9±22.0 °C (Predicted)[5]329.0±22.0 °C (Predicted)
Density Not available1.516±0.06 g/cm³ (Predicted)
Solubility Soluble in polar aprotic solvents.Soluble in DMSO.[6]

Synthesis Strategies: Building the Quinoline Core

The synthesis of these isomeric compounds can be achieved through various established methods in heterocyclic chemistry. A common approach involves the construction of the quinoline ring system, followed by the introduction or modification of substituents.

General Synthetic Workflow

General Synthetic Pathways cluster_0 Skraup-Doebner-von Miller Synthesis cluster_1 Combes Quinoline Synthesis Substituted Aniline Substituted Aniline Dihydroquinoline Intermediate Dihydroquinoline Intermediate Substituted Aniline->Dihydroquinoline Intermediate Glycerol, Acid, Oxidizing Agent Substituted Quinoline Substituted Quinoline Dihydroquinoline Intermediate->Substituted Quinoline Final Product Final Product Substituted Quinoline->Final Product Bromination / Methoxy Introduction Aniline Derivative Aniline Derivative β-Diketone Adduct β-Diketone Adduct Aniline Derivative->β-Diketone Adduct β-Diketone β-Diketone Adduct->Substituted Quinoline Acid-catalyzed cyclization

Caption: Generalized synthetic routes to substituted quinolines.

Experimental Protocol: Synthesis of 8-Bromo-6-methoxyquinoline

A representative synthesis of 8-Bromo-6-methoxyquinoline can be achieved through the Skraup synthesis, a classic method for quinoline ring formation.

Materials:

  • 2-Bromo-4-methoxyaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide solution

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • A mixture of 2-bromo-4-methoxyaniline, glycerol, and the oxidizing agent is prepared in a round-bottom flask.

  • Concentrated sulfuric acid is added cautiously to the mixture while cooling.

  • The reaction mixture is heated to initiate the cyclization reaction. The temperature is carefully controlled.

  • After the reaction is complete, the mixture is cooled and poured onto ice.

  • The acidic solution is neutralized with a sodium hydroxide solution until a precipitate forms.

  • The crude product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude 8-Bromo-6-methoxyquinoline.

  • The product is then purified by recrystallization or column chromatography.

A similar strategic approach, starting with the appropriately substituted aniline, can be employed for the synthesis of this compound.

Biological Activity: A Focus on Anticancer and Antimalarial Potential

Both this compound and 8-Bromo-6-methoxyquinoline have been investigated for their potential as bioactive agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Substituted quinolines are a well-established class of compounds with significant anticancer properties. Both this compound and its isomer have been noted for their potential cytotoxic effects against cancer cell lines.[1] The mechanism of action is often attributed to the inhibition of key cellular processes such as DNA, RNA, and protein synthesis.[1]

While direct comparative studies on the anticancer activity of these two specific isomers are limited, research on related brominated methoxyquinoline derivatives provides valuable insights into their structure-activity relationships. For instance, studies on other brominated 8-substituted quinolines have demonstrated potent antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).

Antimalarial Potential

8-Bromo-6-methoxyquinoline has been specifically highlighted for its potential as an antimalarial agent, showing efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3] The proposed mechanism involves interference with the parasite's life cycle, thereby inhibiting its growth and replication.[3] The 8-aminoquinoline scaffold, a core component of the antimalarial drug primaquine, is structurally related to 8-Bromo-6-methoxyquinoline, suggesting a similar mode of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of these compounds can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HT29)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (this compound and 8-Bromo-6-methoxyquinoline) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding the solubilization buffer.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT Assay Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate Overnight Incubate Overnight Seed Cells in 96-well Plate->Incubate Overnight Treat with Compounds Treat with Compounds Incubate Overnight->Treat with Compounds Incubate (48-72h) Incubate (48-72h) Treat with Compounds->Incubate (48-72h) Add MTT Solution Add MTT Solution Incubate (48-72h)->Add MTT Solution Incubate (2-4h) Incubate (2-4h) Add MTT Solution->Incubate (2-4h) Add Solubilization Buffer Add Solubilization Buffer Incubate (2-4h)->Add Solubilization Buffer Measure Absorbance Measure Absorbance Add Solubilization Buffer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: A simplified workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion

The comparative analysis of this compound and 8-Bromo-6-methoxyquinoline reveals that subtle structural changes can lead to notable differences in their physicochemical properties and biological activities. While both isomers show promise as anticancer agents, 8-Bromo-6-methoxyquinoline has also been identified as a potential antimalarial compound. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential and to guide the rational design of more potent and selective quinoline-based drug candidates. This guide provides a foundational overview for researchers embarking on the exploration of these and related heterocyclic compounds.

References

A Comparative Guide to the Cytotoxicity of Brominated Quinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds explored for their anti-cancer properties, the quinoline scaffold has emerged as a "privileged structure" due to its presence in numerous approved drugs and clinical candidates.[1] This guide delves into the in vitro cytotoxic effects of 6-bromo-8-methoxyquinoline derivatives and their structurally related analogs against various cancer cell lines, offering a comparative analysis of their performance based on available experimental data.

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and disrupting cell migration.[2] The introduction of halogen atoms, such as bromine, into the quinoline ring is a well-established strategy in medicinal chemistry to modulate the compound's physicochemical properties and enhance its biological activity. This guide synthesizes data from multiple studies to provide a clear overview for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of Brominated Quinolines and Analogs

The in vitro anticancer activity of several brominated quinoline and quinazolinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, is a critical metric for comparison. The data below is compiled from various studies to provide a comparative landscape of these compounds' efficacy.

Compound Class/DerivativeCancer Cell LineIC50 Value (µM)Reference CompoundSource(s)
6-Bromo quinazoline derivative (8a) MCF-7 (Breast)15.85 ± 3.32Erlotinib[3][4]
6-Bromo quinazoline derivative (8a) SW480 (Colon)17.85 ± 0.92Erlotinib[3][4]
5,7-Dibromo-8-hydroxyquinoline (5) C6 (Glioblastoma)6.7 µg/mL-[5]
5,7-Dibromo-8-hydroxyquinoline (5) HeLa (Cervical)8.9 µg/mL-[5]
5,7-Dibromo-8-hydroxyquinoline (5) HT29 (Colon)9.8 µg/mL-[5]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6 (Glioblastoma)9.6 µg/mL5-Fluorouracil (5-FU)[6]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) HeLa (Cervical)5.45 µg/mL5-Fluorouracil (5-FU)[6]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) HT29 (Colon)6.2 µg/mL5-Fluorouracil (5-FU)[6]
6,8-Dibromo-5-nitroquinoline (17) C6 (Glioblastoma)50.05-Fluorouracil (5-FU)[6]
6,8-Dibromo-5-nitroquinoline (17) HT29 (Colon)26.25-Fluorouracil (5-FU)[6]
6,8-Dibromo-5-nitroquinoline (17) HeLa (Cervical)24.15-Fluorouracil (5-FU)[6]

Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Plausible Mechanisms of Action: A Look at Topoisomerase Inhibition and Apoptosis

While the precise mechanisms for all derivatives are under investigation, a significant body of evidence points towards the induction of apoptosis (programmed cell death) as a primary outcome.[6] One of the key molecular targets for quinoline derivatives is DNA topoisomerase I, an enzyme crucial for managing DNA topology during replication and transcription.[5][7] By inhibiting this enzyme, these compounds can lead to DNA strand breaks, triggering a cascade of events that culminates in apoptosis.

The diagram below illustrates a simplified, plausible pathway by which a brominated quinoline derivative may induce apoptosis through topoisomerase I inhibition.

apoptosis_pathway cluster_cell Cancer Cell cluster_nucleus Compound Brominated Quinoline Derivative TopoI Topoisomerase I Compound->TopoI Inhibition Nucleus Nucleus DNA Supercoiled DNA TopoI->DNA Relaxation Damage DNA Strand Breaks TopoI->Damage Stabilizes Cleavage Complex Caspase Caspase Activation Damage->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Execution

Caption: A potential apoptosis induction pathway by a quinoline derivative.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

  • 8-Position Substituent: The presence of a hydroxyl group at the C-8 position often leads to more potent anticancer activity compared to a methoxy group.[5][6] This is potentially due to the hydroxyl group's ability to form key hydrogen bonds with biological targets.

  • Bromine Substitution: The position and number of bromine atoms significantly influence activity. For instance, 5,7-dibromo substitution on the 8-hydroxyquinoline scaffold results in strong antiproliferative activity.[5]

  • Other Substituents: The addition of other functional groups, such as a nitro group, can further enhance cytotoxic effects, as seen in 6,8-dibromo-5-nitroquinoline.[6]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The most common method cited for evaluating the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][8] This colorimetric assay is a reliable and standardized method for measuring cell metabolic activity, which serves as a proxy for cell viability.

Causality Behind Experimental Choices: The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT substrate into a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[9] The quantity of formazan produced is directly proportional to the number of metabolically active (viable) cells.[10] It is crucial to use serum-free media during the MTT incubation step, as components in serum can interfere with the reduction reaction and affect the accuracy of the results.

mtt_workflow start Start step1 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. start->step1 step2 2. Compound Treatment Add serial dilutions of This compound derivatives. step1->step2 step3 3. Incubation Incubate for a defined period (e.g., 48-72 hours). step2->step3 step4 4. MTT Addition Add MTT solution to each well. Incubate for 1-4 hours. step3->step4 step5 5. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. step4->step5 step6 6. Absorbance Reading Measure absorbance at ~570nm using a plate reader. step5->step6 step7 7. Data Analysis Calculate % viability and determine IC50 values. step6->step7 end_node End step7->end_node

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include vehicle-only controls (DMSO) and untreated controls (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the treatment incubation, carefully remove the medium and add 100 µL of fresh serum-free medium to each well.

    • Add 10 µL of the MTT solution to each well for a final concentration of ~0.5 mg/mL.[10]

    • Incubate the plate for 1 to 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use a non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The available data strongly suggest that brominated quinoline derivatives are a promising class of compounds for anticancer drug development. Several analogs exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar or µg/mL range.[5][6] Key mechanisms appear to involve the induction of apoptosis, potentially through the inhibition of critical enzymes like Topoisomerase I.

Future research should focus on synthesizing and evaluating a broader library of this compound derivatives to fully explore the structure-activity relationship. Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds will be crucial for advancing these promising scaffolds toward preclinical and clinical development.

References

In Vitro Anticancer Activity of 6-Bromo-8-methoxyquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of 6-Bromo-8-methoxyquinoline analogs. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, and derivatives bearing bromine and methoxy substitutions have demonstrated significant cytotoxic potential against various cancer cell lines. This document summarizes key experimental data, details the methodologies employed, and visualizes relevant biological pathways to aid in the rational design and development of novel anticancer therapeutics.

Comparative Anticancer Activity

The in vitro cytotoxic effects of a series of brominated quinoline analogs have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. These values provide a quantitative measure of the anticancer potency of the tested compounds.

Table 1: In Vitro Anticancer Activity of Brominated 8-Substituted Quinolines
CompoundSubstitutionC6 (Rat Brain Tumor) IC50 (µg/mL)HeLa (Human Cervix Carcinoma) IC50 (µg/mL)HT29 (Human Colon Carcinoma) IC50 (µg/mL)
5,7-Dibromo-8-hydroxyquinoline 5,7-Dibromo, 8-Hydroxy6.78.910.5
7-Bromo-8-hydroxyquinoline 7-Bromo, 8-Hydroxy>50>50>50
5,7-Dibromo-8-methoxyquinoline 5,7-Dibromo, 8-Methoxy15.820.125.6
7-Bromo-8-methoxyquinoline 7-Bromo, 8-Methoxy>50>50>50

Data sourced from a study on the structure-activity relationship of bromo derivatives of 8-substituted quinolines.[1]

Table 2: In Vitro Anticancer Activity of Highly Brominated and Other Substituted Quinolines
CompoundSubstitutionC6 IC50 (µM)HeLa IC50 (µM)HT29 IC50 (µM)
3,5,6,7-Tetrabromo-8-methoxyquinoline (7) 3,5,6,7-Tetrabromo, 8-Methoxy---
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) 5,7-Dibromo, 3,6-Dimethoxy, 8-Hydroxy15.426.415.0
6,8-Dibromo-5-nitroquinoline (17) 6,8-Dibromo, 5-Nitro50.024.126.2
5-Fluorouracil (5-FU) (Reference Drug) -240.8258.3-

IC50 values for compound 11 were reported to be in the range of 5.45–9.6 μg/mL.[2] IC50 values for compound 17 were also reported.[2] The precursor 6,8-dibromoquinoline showed no inhibitory activity.[2]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above allows for the deduction of several structure-activity relationships:

  • Importance of Substitution: Unsubstituted 8-hydroxyquinoline shows minimal anticancer activity, underscoring the necessity of substitutions on the quinoline ring to impart cytotoxicity.

  • Effect of Bromination: The introduction of bromine atoms significantly enhances antiproliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline is markedly more potent than the mono-brominated 7-bromo-8-hydroxyquinoline.[1]

  • Influence of the 8-Substituent: A hydroxyl group at the C-8 position appears to confer greater anticancer potential compared to a methoxy group in the dibrominated series.[1] 5,7-Dibromo-8-hydroxyquinoline consistently exhibits lower IC50 values than 5,7-dibromo-8-methoxyquinoline across the tested cell lines.[1]

  • Impact of Multiple Substitutions: The presence of additional electron-withdrawing groups, such as a nitro group at the C-5 position in 6,8-dibromo-5-nitroquinoline, can significantly boost antiproliferative effects.[2] Similarly, polybromination, as seen in 3,5,6,7-tetrabromo-8-methoxyquinoline, also results in significant anticancer activity.[2]

Experimental Protocols

The following are descriptions of the key experimental assays used to determine the in vitro anticancer activity of the this compound analogs and related compounds.

Cell Proliferation and Cytotoxicity Assays

1. BCPE (Bovine Cornea Papilla Epithelial Cells) Assay / MTT Assay:

This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well, followed by incubation to allow for formazan crystal formation.

  • Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. Lactate Dehydrogenase (LDH) Assay:

This assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.

  • Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is incubated with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Measurement: The amount of formazan produced, which is proportional to the LDH activity, is measured spectrophotometrically.

  • Data Analysis: The level of cytotoxicity is determined by comparing the LDH activity in the supernatant of treated cells to that of control cells.

Apoptosis Assays

DNA Laddering Assay:

This technique is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.

  • Cell Treatment and DNA Extraction: Cells are treated with the test compounds to induce apoptosis. Subsequently, genomic DNA is extracted from the cells.

  • Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.

  • Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, while necrotic or healthy cells will show a high molecular weight band or a smear, respectively.

Mechanism of Action Studies

Topoisomerase I Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and repair.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase I, and the test compound at various concentrations.

  • Incubation: The mixture is incubated to allow the enzyme to relax the supercoiled DNA.

  • Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel.

  • Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA. Camptothecin is often used as a positive control. Some brominated quinoline derivatives have been shown to inhibit topoisomerase I.[1][2]

Visualizations

Experimental Workflow

experimental_workflow cluster_assays In Vitro Anticancer Assays cell_culture Cancer Cell Line Culture (e.g., C6, HeLa, HT29) compound_treatment Treatment with This compound Analogs cell_culture->compound_treatment viability_assay Cell Viability/Cytotoxicity Assays (MTT, LDH) compound_treatment->viability_assay apoptosis_assay Apoptosis Detection (DNA Laddering) compound_treatment->apoptosis_assay moa_assay Mechanism of Action Study (Topoisomerase I Inhibition) compound_treatment->moa_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis apoptosis_assay->data_analysis moa_assay->data_analysis

Caption: General experimental workflow for evaluating the in vitro anticancer activity of quinoline analogs.

Proposed Signaling Pathway: Topoisomerase I Inhibition

topoisomerase_pathway cluster_nucleus Cell Nucleus DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binding Cleavable_Complex Topoisomerase I-DNA Cleavable Complex TopoI->Cleavable_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Re-ligation Apoptosis Apoptosis Cleavable_Complex->Apoptosis DNA Damage Signal Quinoline_Analog This compound Analog Quinoline_Analog->Cleavable_Complex Stabilization/ Inhibition of Re-ligation

Caption: Proposed mechanism of action involving the inhibition of Topoisomerase I by quinoline analogs.

References

Antimicrobial Potential of 6-Bromo-8-methoxyquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial spectrum of 6-Bromo-8-methoxyquinoline derivatives. Due to limited direct experimental data on this specific class of compounds, this analysis draws upon published studies of structurally related quinoline derivatives to infer potential efficacy and guide future research.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous antimicrobial drugs. The introduction of various substituents on the quinoline ring can significantly modulate the antimicrobial activity. This guide synthesizes available data on bromo- and methoxy-substituted quinolines to project the antimicrobial profile of this compound derivatives against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of quinoline derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various structurally related quinoline derivatives against Gram-positive and Gram-negative bacteria, and fungi. This data can serve as a benchmark for predicting the potential activity of this compound derivatives.

Table 1: Antibacterial Activity of Structurally Related Quinoline Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
6-Methoxyquinolines 6-methoxyquinoline-3-carbonitrile derivative (ester 7b)High ActivityHigh ActivityHigh ActivityModerate Activity[1][2]
6-methoxyquinoline-3-carbonitrile derivative (thioether 9c)High ActivityHigh ActivityModerate ActivityModerate Activity[1][2]
7-Methoxyquinolines 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide--7.812-
8-Hydroxyquinolines 7-bromo-8-hydroxyquinoline--High Activity-
Other Bromoquinolines 9-bromo-indolizinoquinoline-5,12-dione0.031 - 0.063---[3]
7-bromoquinoline-5,8-dione sulfonamides0.80 - 1.00 (mg/mL)---[3]

Note: "High Activity" and "Moderate Activity" are used where specific MIC values were not provided in the source material.

Table 2: Antifungal Activity of Structurally Related Quinoline Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleCandida albicansAspergillus nigerAspergillus fumigatusReference(s)
6-Methoxyquinolines 6-methoxyquinoline-3-carbonitrile derivative (ester 7e)More active than Amphotericin B--[1][2]
8-Hydroxyquinolines 8-hydroxyquinoline3.44 - 13.78--

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the antimicrobial activity of quinoline derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) at 37°C for 18-24 hours.

    • A few colonies are transferred to a sterile saline solution (0.85% NaCl).

    • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The this compound derivatives and reference antimicrobial agents are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.

    • Positive control wells (containing medium and inoculum without the compound) and negative control wells (containing medium only) are included.

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure optical density.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial screening of novel quinoline derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening cluster_comparison Comparative Analysis start Starting Materials (e.g., substituted anilines) synthesis Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization (e.g., NMR, Mass Spec) synthesis->purification mic_determination MIC Determination (Broth Microdilution or Agar Dilution) purification->mic_determination mbc_mfc MBC/MFC Determination mic_determination->mbc_mfc spectrum Spectrum of Activity (Gram+, Gram-, Fungi) mic_determination->spectrum comparison Comparison with Standard Antibiotics spectrum->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: A generalized workflow for the development and antimicrobial evaluation of novel quinoline derivatives.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound derivatives is not yet elucidated, quinoline-based antimicrobials are known to act through various mechanisms. Some prominent mechanisms for related compounds include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is a primary mechanism for fluoroquinolone antibiotics, leading to the inhibition of DNA replication and repair.

  • Disruption of Microbial Cell Membranes: Some quinoline derivatives can interfere with the integrity of the cell membrane, leading to leakage of cellular contents and cell death.[3]

  • Inhibition of Essential Enzymes: Quinolinones may inhibit other crucial microbial enzymes necessary for survival.[3]

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound derivatives. The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds, based on known mechanisms of other quinoline antimicrobials.

signaling_pathway cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell drug This compound Derivative dna_gyrase DNA Gyrase / Topoisomerase IV drug->dna_gyrase inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication facilitates cell_death Cell Death dna_gyrase->cell_death inhibition leads to dna_replication->cell_death

Caption: A hypothetical mechanism of action for a this compound derivative targeting bacterial DNA replication.

References

Validating the Mechanism of Action of 6-Bromo-8-methoxyquinoline-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives like 6-bromo-8-methoxyquinoline serving as a promising foundation for novel therapeutics, particularly in oncology and infectious diseases.[1][2][3] The validation of a new inhibitor's mechanism of action (MoA) is a critical bottleneck in the drug discovery pipeline, demanding a rigorous, multi-faceted approach to de-risk clinical progression. This guide provides a comprehensive framework for validating the MoA of this compound-based inhibitors. We will dissect and compare essential experimental strategies, from initial biochemical characterization to in vivo target engagement, providing field-tested protocols and data interpretation insights to ensure the highest degree of scientific integrity.

Foundational Step: Biochemical and Biophysical Target Interaction

The primary and most fundamental question is whether the inhibitor directly and specifically interacts with its intended molecular target. Answering this requires a combination of functional enzymatic assays and direct binding biophysical methods. This orthogonal approach is a self-validating system; a potent inhibitor should demonstrate both functional modulation and direct physical engagement.

Enzymatic Assays: Quantifying Functional Inhibition

For enzyme targets, determining the half-maximal inhibitory concentration (IC₅₀) is the first step, followed by kinetic studies to elucidate the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive).[4][5][6] This information is vital for understanding how the inhibitor interacts with the enzyme's active or allosteric sites and provides crucial context for structure-activity relationship (SAR) optimization.

Experimental Protocol: Enzyme Inhibition Kinetics Assay

  • Objective: To determine the IC₅₀ and mode of inhibition for a this compound-based inhibitor against its target enzyme.

  • Materials:

    • Purified recombinant target enzyme.

    • Enzyme-specific substrate and co-factors.

    • This compound test inhibitor and at least two chemically distinct, well-characterized reference inhibitors.

    • Optimized assay buffer.

    • 384-well, low-volume assay plates.

    • Plate reader capable of detecting the reaction output (e.g., absorbance, fluorescence, luminescence).[7]

  • Procedure (IC₅₀ Determination):

    • Dispense 5 µL of assay buffer containing the target enzyme into each well.

    • Add 50 nL of the test inhibitor or reference compounds from an 11-point, 3-fold serial dilution series.

    • Incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding equilibrium.

    • Initiate the reaction by adding 5 µL of substrate (at a concentration equal to its Michaelis constant, Kₘ).

    • Immediately begin kinetic reading on the plate reader for 15-30 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear phase of the progress curves.

    • Plot V₀ against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀.

  • Procedure (Mode of Inhibition):

    • Repeat the assay using a matrix of varying substrate concentrations (e.g., 0.5x to 10x Kₘ) and inhibitor concentrations (e.g., 0.25x to 8x IC₅₀).

    • Generate Michaelis-Menten plots for each inhibitor concentration and analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition.[5]

Data Presentation: Comparative Inhibitor Performance

Inhibitor CompoundTargetIC₅₀ (nM)Kᵢ (nM)Mode of Inhibition
This compound Analog A Kinase X157.5ATP-Competitive
Reference Inhibitor 1 (Staurosporine)Kinase X52.8ATP-Competitive
Reference Inhibitor 2 (Allosteric Modulator)Kinase X120115Non-competitive
Biophysical Assays: Confirming Direct Physical Binding

Functional assays can be prone to artifacts (e.g., aggregation, redox activity). Therefore, direct binding assays are essential for validation.[8] Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data (kₐ/kₒₙ, kₔ/kₒff) and equilibrium dissociation constants (Kₔ), offering a deeper understanding of the binding event.[9][10][11]

Experimental Workflow: Surface Plasmon Resonance (SPR)

MoA_Validation cluster_0 In Vitro / Biochemical cluster_1 In Cellulo cluster_2 Selectivity & In Vivo A Enzyme Kinetics (IC₅₀, Kᵢ, Mode) C Target Engagement (CETSA®) A->C B Biophysical Binding (SPR for Kₔ, kₐ, kₔ) B->C D Pathway Modulation (Biomarker Phosphorylation) C->D F PK/PD Modeling (In Vivo Efficacy) D->F E Selectivity Profiling (KinomeScan®) E->F G Validated Mechanism of Action F->G

References

Comparative efficacy of 6-Bromo-8-methoxyquinoline in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline structural motif is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. Among these, its role as a privileged scaffold for the development of kinase inhibitors has garnered significant attention. This guide provides a comparative analysis of the efficacy of quinoline-based compounds in inhibiting two key oncological targets: Pim-1 kinase and Topoisomerase I. While direct inhibitory data for 6-Bromo-8-methoxyquinoline is not extensively available in public literature, this guide will provide a comparative landscape of structurally related quinoline derivatives to contextualize its potential activity and guide future research.

Comparative Efficacy of Quinoline Derivatives

The inhibitory potential of various quinoline derivatives against Pim-1 kinase and Topoisomerase I is summarized below. These tables are compiled from multiple sources and are intended to provide a comparative overview. It is important to note that variations in experimental conditions can influence IC50 values.

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. Several quinoline-based compounds have been investigated for their Pim-1 inhibitory activity.

Compound TypeSpecific DerivativeIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-Pyridine Hybrids Compound 5c0.085AZD1208 0.0004
Compound 5e0.115
Compound 6e0.090
Quinoxaline Derivatives Compound 5c (6-Cl)0.130SGI-1776 0.130
Compound 5e (6-Br)0.150
Pyrrolo[3,2-g]isoquinoline Compound 2>10
Compound 30.0106

Note: IC50 values for quinoline-pyridine and quinoxaline derivatives were compiled from various sources and are presented for comparative purposes. AZD1208 is a potent pan-Pim kinase inhibitor included for reference.[1][2][3][4][5][6]

Topoisomerase I Inhibition

Topoisomerase I is a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells. The quinoline scaffold has been utilized to develop potent Topoisomerase I inhibitors.

Compound TypeSpecific DerivativeIC50 (nM)Reference CompoundIC50 (nM)
Quinoline-based Compound 2829Topotecan 2 - 13
Pyrazolo[4,3-f]quinoline Compound 1MGI50 < 8 µM
Compound 2EGI50 < 8 µM
Indenoisoquinoline Copper Derivative WN198370

Note: IC50 and GI50 values are compiled from various studies.[7][8][9][10][11][12] Topotecan is a well-established Topoisomerase I inhibitor used in clinical practice.

Experimental Protocols

Detailed methodologies for the key assays used to determine the inhibitory activity of these compounds are provided below.

Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Pim-1 Kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (e.g., quinoline derivatives) dissolved in DMSO

  • Multiwell plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase buffer, Pim-1 kinase, and the specific substrate.

    • Add the test compound at various concentrations to the wells of a multiwell plate. Include a positive control (e.g., AZD1208) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

  • Test compounds dissolved in DMSO

  • Camptothecin or Topotecan (positive control)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer and supercoiled plasmid DNA.

    • Add the test compound at various concentrations. Include a positive control (Camptothecin or Topotecan) and a negative control (DMSO vehicle).

    • Add human Topoisomerase I to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Add loading dye to each reaction mixture.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent and visualize it under UV light using a gel documentation system.

    • The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

    • Quantify the band intensities to determine the concentration at which the compound inhibits 50% of the enzyme's activity (IC50).

Visualizations

Pim-1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Pim-1 kinase. Pim-1 is often downstream of the JAK/STAT pathway and plays a role in cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD.

Pim1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 STAT->Pim1 Induces Transcription BAD BAD Pim1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->Pim1 Inhibits

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of quinoline-based compounds.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the general workflow for an in vitro kinase inhibition assay, such as the ADP-Glo™ assay.

Kinase_Inhibition_Workflow Start Start: Prepare Reagents Dispense Dispense Kinase, Substrate, and Test Compound to Plate Start->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate_Kinase Incubate at 30°C Initiate->Incubate_Kinase Terminate Terminate Reaction & Deplete ATP (ADP-Glo Reagent) Incubate_Kinase->Terminate Incubate_Terminate Incubate at RT Terminate->Incubate_Terminate Detect Add Detection Reagent (Convert ADP to ATP, Add Luciferase) Incubate_Terminate->Detect Incubate_Detect Incubate at RT Detect->Incubate_Detect Read Read Luminescence Incubate_Detect->Read Analyze Analyze Data and Determine IC50 Read->Analyze

Caption: Generalized workflow for an in vitro kinase inhibition assay using a luminescence-based readout.

References

Suzuki Coupling Reactivity: A Head-to-Head Comparison of 6-Bromo- vs. 6-Chloro-8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative reactivity of 6-bromo- and 6-chloro-8-methoxyquinoline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, complete with supporting data and experimental protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A common challenge in the synthesis of complex molecules, particularly in drug discovery, is the selection of appropriate coupling partners. This guide provides a head-to-head comparison of the reactivity of 6-bromo-8-methoxyquinoline and 6-chloro-8-methoxyquinoline, two heterocyclic building blocks of interest in medicinal chemistry.

Executive Summary

In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides is largely governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity is I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies, where the weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst—the rate-determining step of the catalytic cycle—than the stronger C-Cl bond.[1]

Consequently, this compound is demonstrably more reactive than its chloro-analogue. Reactions with the bromo-substrate typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times, to afford higher yields. In contrast, the coupling of 6-chloro-8-methoxyquinoline often necessitates more forcing conditions, including higher temperatures, stronger bases, and specialized ligands to achieve comparable conversions.

Quantitative Data Comparison

The following table summarizes typical experimental outcomes for the Suzuki coupling of 6-bromo- and 6-chloro-8-methoxyquinoline with a representative arylboronic acid. The data for the bromo-compound is based on established protocols for structurally similar substrates, while the data for the chloro-analogue is projected based on the known reactivity of aryl chlorides.

ParameterThis compound6-Chloro-8-methoxyquinoline (Projected)
Substrate This compound6-Chloro-8-methoxyquinoline
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (5 mol%) with XPhos ligand (10 mol%)
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene
Temperature 80-90 °C110 °C
Reaction Time 4-12 hours16-24 hours
Typical Yield 75-90%50-70%

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is adapted from established procedures for similar aryl bromides.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add Pd(dppf)Cl₂ (0.03 mmol) to the flask.

  • Under the inert atmosphere, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-8-methoxyquinoline.

Projected Protocol for Suzuki Coupling of 6-Chloro-8-methoxyquinoline

This projected protocol incorporates more forcing conditions generally required for the activation of aryl chlorides.

Materials:

  • 6-Chloro-8-methoxyquinoline (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.10 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.5 mmol)

  • Toluene (10 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-chloro-8-methoxyquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), and cesium carbonate (2.5 mmol).

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • In a separate vial, under an inert atmosphere, prepare the catalyst system by mixing Pd₂(dba)₃ (0.05 mmol) and XPhos (0.10 mmol) in toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add additional toluene (8 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is expected to require 16-24 hours for significant conversion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition R-X (Aryl Halide) Pd(II)_Complex R-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OR)2 + Base Pd(II)_Aryl_Complex R-Pd(II)-R' Complex Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (R-R') Aryl_Halide 6-Halo-8-methoxyquinoline (R-X) Boronic_Acid Arylboronic Acid (R'-B(OH)2) Product 6-Aryl-8-methoxyquinoline (R-R') Reactivity_Workflow start Start: Need to synthesize 6-Aryl-8-methoxyquinoline substrate_choice Choice of Starting Material start->substrate_choice bromo This compound substrate_choice->bromo Higher Reactivity Preferred chloro 6-Chloro-8-methoxyquinoline substrate_choice->chloro Cost/Availability Driven bromo_conditions Milder Conditions: Lower Temp, Weaker Base bromo->bromo_conditions chloro_conditions Forcing Conditions: Higher Temp, Stronger Base, Specialized Ligand chloro->chloro_conditions bromo_outcome Higher Yield, Shorter Reaction Time bromo_conditions->bromo_outcome chloro_outcome Lower Yield, Longer Reaction Time chloro_conditions->chloro_outcome

References

Evaluating the Therapeutic Potential of 6-Bromo-8-methoxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. The introduction of specific substituents, such as a bromine atom at the 6-position and a methoxy group at the 8-position, can significantly modulate the pharmacological profile of the quinoline nucleus. This guide provides a comparative evaluation of 6-Bromo-8-methoxyquinoline derivatives, exploring their therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders. The performance of these derivatives is objectively compared with alternative compounds, supported by experimental data from structurally related analogs to forecast their potential efficacy.

Anticancer Potential

Quinoline derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms, including the inhibition of critical enzymes involved in DNA replication and cell cycle regulation. For this compound derivatives, two key mechanisms are of particular interest: inhibition of Topoisomerase I and modulation of Cyclin-Dependent Kinase 8/19 (CDK8/19) signaling.

The planar quinoline ring is well-suited for intercalating into DNA, which is a crucial step for disrupting the function of Topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication.[1] Furthermore, related compounds have been shown to inhibit CDK8/19, kinases that play a proto-oncogenic role in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in cancers like colorectal cancer.[2]

Comparative Anticancer Activity (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for structurally related quinoline derivatives against various human cancer cell lines, compared to standard chemotherapeutic agents. Lower IC₅₀ values indicate greater potency.

Compound/DrugDerivative ClassCell LineIC₅₀ (µM)Reference
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioma)9.6 µg/mL[3]
HeLa (Cervical Cancer)5.45 µg/mL[3]
HT29 (Colon Adenocarcinoma)7.3 µg/mL[3]
Compound 3a 2-Styryl quinoline derivativeA549 (Lung Carcinoma)5.988[4]
Compound 7j Quinazoline-thiazolidine-triazole hybridMDA-MB-231 (Breast Cancer)3.1[5]
MCF-7 (Breast Cancer)6.8[5]
Doxorubicin Standard ChemotherapyMCF-7 (Breast Cancer)Comparable to active derivatives[6]
5-Fluorouracil (5-FU) Standard ChemotherapyHT29 (Colon Adenocarcinoma)Used as control[7]
Erlotinib Standard Chemotherapy (EGFR Inhibitor)MDA-MB-231 (Breast Cancer)7.4[5]
MCF-7 (Breast Cancer)4.7[5]

Note: Data for Compound 11 is presented in µg/mL as per the source. Direct comparisons should be made with caution.

Signaling Pathway and Mechanism of Action Diagrams

Wnt_CDK8_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Frizzled->DestructionComplex inactivates LRP56 LRP5/6 BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin_cyto->Proteasome BetaCatenin_nu β-catenin BetaCatenin_cyto->BetaCatenin_nu accumulation & translocation TCF_LEF TCF/LEF BetaCatenin_nu->TCF_LEF binds TargetGenes Target Gene Expression (e.g., MYC, Cyclin D1) TCF_LEF->TargetGenes activates CDK8 CDK8 CDK8->TCF_LEF phosphorylates & co-activates Quinoline This compound Derivative Quinoline->CDK8 inhibits

Canonical Wnt/β-catenin signaling and CDK8 inhibition.

Topo_Inhibition_Workflow cluster_reaction In Vitro Reaction cluster_analysis Analysis DNA_supercoiled Supercoiled Plasmid DNA Topo1 Topoisomerase I Enzyme DNA_supercoiled->Topo1 binds CleavageComplex Stabilized Topo I-DNA Cleavage Complex Topo1->CleavageComplex nicks DNA Quinoline Quinoline Derivative (Inhibitor) Quinoline->CleavageComplex stabilizes CleavageComplex->DNA_supercoiled religation blocked by inhibitor Result Relaxed DNA formation is inhibited. Supercoiled DNA remains. CleavageComplex->Result

Mechanism of Topoisomerase I inhibition.

Antimicrobial Potential

Quinolinones substituted with bromine and methoxy groups are known to exhibit broad-spectrum antimicrobial activity. The proposed mechanism involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The electrophilic nature of the bromine atom is thought to enhance interactions with microbial targets.

Comparative Antimicrobial Activity (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against representative bacterial strains, compared with standard antibiotics. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[8]

Compound/DrugDerivative ClassOrganismMIC (µg/mL)Reference
Compound 3l 7-methoxyquinoline sulfonamideEscherichia coli7.81[9]
Staphylococcus aureus125[9]
Compound 3d 7-methoxyquinoline sulfonamideEscherichia coli31.25[9]
Nitroxoline 8-hydroxyquinoline derivativeAeromonas hydrophila5.26 µM[10]
Pseudomonas aeruginosa84.14 µM[10]
Ciprofloxacin Standard Antibiotic (Fluoroquinolone)Escherichia coli0.004 - 0.015[11]
Staphylococcus aureus (MRSA)0.25 - 1[11]
Vancomycin Standard Antibiotic (Glycopeptide)Staphylococcus aureus (MRSA)0.5 - 2[11]

Note: MIC values can vary based on the specific strain and testing conditions.

Experimental Workflow Diagram

Antimicrobial_Screening_Workflow prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum prep_plate Prepare 96-Well Plate with Serial Dilutions of Quinoline Derivatives prep_plate->add_inoculum incubate Incubate Plate (e.g., 37°C for 24h) add_inoculum->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

General workflow for antimicrobial susceptibility testing.

Neuroprotective Potential

Derivatives of quinoline are being actively investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[12] A primary strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, which can alleviate some of the cognitive symptoms of Alzheimer's. Molecular docking studies suggest that the quinoline moiety can bind effectively to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[13]

Comparative AChE Inhibitory Activity (IC₅₀ Values)

This table compares the in vitro AChE inhibitory activity of various quinoline derivatives with that of drugs commonly used to treat Alzheimer's disease.

Compound/DrugDerivative ClassAChE IC₅₀ (nM)Reference
Compound 108a Indolinone-benzylpyridinium hybrid0.44[14]
Compound 108c Bromo-indolinone-benzylpyridinium hybrid1.46[14]
Compound 11g Morpholine-phenylaminoquinoline hybrid1,940 (1.94 µM)[15]
Donepezil Standard Drug (AChE Inhibitor)6.7[16]
Tacrine Standard Drug (AChE Inhibitor)77[16]
Rivastigmine Standard Drug (AChE Inhibitor)4.3[16]

Mechanism of Action Diagram

AChE_Inhibition_Mechanism Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_enzyme AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) (e.g., Trp279, Tyr334) Hydrolysis Hydrolysis Blocked PAS->Hydrolysis CAS Catalytic Active Site (CAS) (e.g., Trp84, His440) CAS->Hydrolysis ACh Acetylcholine (Substrate) ACh->CAS binds to & is hydrolyzed Quinoline Quinoline Derivative (Inhibitor) Quinoline->PAS π-π stacking Quinoline->CAS H-bonds & π-π stacking

Inhibition of AChE by a quinoline derivative.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible evaluation of therapeutic compounds. Below are methodologies for key experiments cited in this guide.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.[17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control drugs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value.

Protocol 2: DNA Topoisomerase I Relaxation Assay

This assay determines a compound's ability to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[20]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 35 mM Tris-HCl (pH 8.0)

    • 72 mM KCl

    • 5 mM MgCl₂

    • 5 mM DTT

    • 250 ng supercoiled plasmid DNA (e.g., pBR322)

    • Varying concentrations of the test compound.

  • Enzyme Addition: Add 0.3 units of calf thymus DNA Topoisomerase I to the mixture. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS, Ficoll, and loading dyes.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. Run the gel at a low voltage (e.g., 1.5 V/cm) for an extended period (e.g., 10 hours) to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain with water, and visualize the DNA bands under UV light.

  • Analysis: The inhibition of Topoisomerase I is indicated by the persistence of the faster-migrating supercoiled DNA band and a reduction in the slower-migrating relaxed DNA band compared to the no-inhibitor control.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine when acetylcholine is hydrolyzed.[21]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB (Ellman's reagent), a solution of acetylthiocholine iodide (ATCI), and solutions of the test compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The reaction between thiocholine (the product of ATCI hydrolysis) and DTNB produces a yellow-colored compound.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and plot this against the inhibitor concentration to calculate the IC₅₀ value.

References

Safety Operating Guide

A Guide to the Proper Disposal of 6-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 6-bromo-8-methoxyquinoline. As a brominated heterocyclic compound, this chemical requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance.[1] The protocols outlined herein are grounded in established safety principles and regulatory standards, designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly.

Part 1: Hazard Assessment & Characterization

Key Hazards: Based on data from structurally similar compounds, this compound is presumed to present the following risks.

Hazard TypeDescriptionRationale and Causality
Skin & Eye Irritation May cause skin irritation and serious eye irritation.[4][5]Quinoline derivatives can be irritating to epithelial tissues. Direct contact should be avoided through the use of appropriate personal protective equipment.
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]Fine particulates or vapors can be readily inhaled, leading to irritation of the mucous membranes. Handling should occur in well-ventilated areas.
Environmental Hazard Discharge into the environment must be avoided.[2]Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. They must not be disposed of via drains or general waste.
Hazardous Decomposition Thermal decomposition produces toxic and corrosive gases.Combustion will generate carbon oxides (CO, CO₂), nitrogen oxides (NOx), and critically, hydrogen bromide (HBr).[4][5] Hydrogen bromide is a corrosive acid gas that necessitates specialized disposal methods like incineration with flue gas scrubbing.[2][6]

Part 2: Pre-Disposal Safety Protocols

Before any disposal procedures begin, appropriate safety measures must be in place to minimize exposure.

Engineering Controls

The primary engineering control is to handle this compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] This prevents the accumulation of potentially harmful dusts and vapors in the laboratory environment. An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).[2][6]Protects against skin contact and irritation. Always inspect gloves before use and wash hands after removal.[6] For prolonged contact, consult a specific glove resistance chart.[7][8]
Eye Protection Tightly fitting safety goggles with side-shields.[2]Prevents splashes or airborne particles from causing serious eye irritation or damage.[4]
Body Protection A standard laboratory coat.[9]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a fume hood.If work outside a fume hood is unavoidable or if dust/aerosol formation is likely, a full-face respirator with appropriate cartridges should be used.[2][6]

Part 3: Waste Management Workflow

Proper disposal is a systematic process that begins at the point of waste generation. The following diagram illustrates the decision-making workflow for managing this compound waste.

G start Waste Generated (this compound or contaminated material) classify Classify as Hazardous Waste (Halogenated Organic Compound) start->classify Step 1 container Place in a dedicated, closed, and properly labeled hazardous waste container classify->container Step 2 segregate Is the waste mixed with incompatible chemicals (e.g., strong oxidizers)? container->segregate Step 3 remediate Consult EHS Immediately! Do Not Proceed! segregate->remediate Yes store Store in designated Satellite Accumulation Area (at or near point of generation) segregate->store No pickup Arrange for pickup by licensed hazardous waste vendor store->pickup Step 4 disposal Final Disposal: Controlled Incineration with Flue Gas Scrubbing pickup->disposal Step 5

Disposal workflow for this compound.
Step-by-Step Methodologies

1. Waste Identification and Classification:

  • Immediately classify any unused this compound and any materials contaminated with it (e.g., filter paper, gloves, glassware) as hazardous waste.

  • Due to the carbon-bromine bond, this chemical falls under the regulatory category of "halogenated organic compounds".[10][11]

2. Segregation and Containment:

  • Segregation: It is imperative to segregate this waste stream. Do not mix it with non-halogenated solvents or other waste types. Mixing can complicate the disposal process and create dangerous chemical reactions. Specifically, avoid contact with strong oxidizing agents.[4][12]

  • Containment: Use a designated, chemically compatible waste container with a secure, tight-fitting lid.[2][13] The container must be in good condition, free of leaks or residues on the outside.

  • Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant").

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[13]

  • The SAA should be a secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks.

  • Ensure the container remains closed at all times except when adding waste.[13]

Part 4: Final Disposal Protocol

Final disposal must be conducted by a licensed and qualified hazardous waste management service. Laboratory personnel should never attempt to treat or dispose of this chemical on their own.

For Unused/Waste Product and Contaminated Solids:

  • Ensure the waste container is securely sealed and properly labeled.

  • Contact your institution's Environmental Health & Safety (EHS) department or designated hazardous waste coordinator to schedule a pickup.

  • The required and accepted disposal method is high-temperature, controlled incineration in a facility equipped with a flue gas scrubber.[2][6]

    • Causality: Incineration is necessary to achieve complete destruction of the organic molecule. The flue gas scrubber is essential to neutralize the corrosive hydrogen bromide (HBr) gas that is liberated during combustion, preventing its release into the atmosphere.[14]

For Empty Containers:

  • A container is not considered "empty" until it has been properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Crucially, the rinsate from each rinse must be collected and disposed of as halogenated hazardous waste. [2][6]

  • Once decontaminated, the container can be punctured to render it unusable and disposed of in a sanitary landfill, or offered for recycling if institutional policies permit.[2][6]

Part 5: Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[2][6]

  • Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase ventilation to the room.

  • Don PPE: Wear the full complement of required PPE as described in Part 2.

  • Contain & Clean:

    • Prevent the spill from spreading or entering drains.[2]

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[6]

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policy.

References

Mastering the Safe Handling of 6-Bromo-8-methoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling of 6-Bromo-8-methoxyquinoline, a key reagent in various research and development applications. As your trusted partner in scientific advancement, we are committed to providing value beyond the product itself. This document offers procedural, step-by-step guidance to ensure the safe and effective use of this compound in your laboratory. The protocols and recommendations herein are synthesized from best practices for handling quinoline derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided with the product.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a comprehensive understanding of its potential hazards is paramount. While a specific Safety Data Sheet for this compound should always be consulted, data from closely related bromo-methoxyquinoline derivatives indicate that this compound should be handled with care. The primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3][4]

  • Acute Toxicity (Oral): May be harmful if swallowed.[2]

These hazards necessitate the stringent use of personal protective equipment and adherence to disciplined handling procedures to minimize exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when working with this compound. The following table summarizes the essential PPE and engineering controls.

PPE CategoryRecommended EquipmentRationale and Best Practices
Engineering Controls Certified Chemical Fume HoodAll handling of the solid compound or its solutions should be performed in a fume hood to prevent inhalation of dust or vapors.[5]
Eye and Face Protection Chemical Safety Goggles with Side ShieldsMandatory to protect against splashes. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][6][7]
Skin Protection - Gloves: Chemical-resistant nitrile or neoprene gloves.- Lab Coat: A clean, buttoned lab coat or a disposable gown.Check the glove manufacturer's compatibility data for breakthrough times.[6] Contaminated gloves should be removed and disposed of properly.[7][8] A lab coat protects against incidental contact. For larger quantities or splash risks, a chemically resistant apron is advised.[6]
Respiratory Protection NIOSH-approved respiratorA respirator may be required for large spills or when engineering controls are not sufficient. Use should be based on a risk assessment and in accordance with your institution's respiratory protection program.[7][9] Surgical masks do not provide adequate protection.[8]

Experimental Protocol: Step-by-Step Handling Procedure

This protocol outlines a self-validating system for the safe handling of this compound, designed to minimize risk at every stage.

3.1. Preparation and Pre-Handling Check

  • Consult the SDS: Always review the most current Safety Data Sheet for this compound before beginning any work.

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.[6]

  • Prepare the Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have spill cleanup materials readily available.

  • Emergency Equipment Check: Confirm that an emergency eyewash station and safety shower are accessible and functional.[6]

3.2. Weighing and Transferring the Compound

  • Solid Handling: If handling the solid form, perform all weighing and transfers within the fume hood to prevent the generation of airborne dust.[5] Use a spatula for transfers and handle the compound gently.[6]

  • Solution Handling: When transferring solutions, use a pipette or syringe with care to avoid splashes.[6]

  • Container Management: Keep all containers of this compound clearly labeled and sealed when not in use.[6]

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[6]

  • PPE Removal: Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[6][7]

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[7][9] Do not eat, drink, or smoke in the laboratory.[9]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and correct response is critical.

First-Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10][11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][12] Call a physician or poison control center immediately.[12]

Chemical Spill Cleanup

The following diagram outlines the workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow Workflow for Chemical Spill Response start Spill Occurs alert Alert personnel and evacuate the immediate area start->alert assess Assess the spill size and associated hazards alert->assess ppe Don appropriate PPE (gloves, goggles, respirator if needed) assess->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Carefully collect spilled material and absorbent contain->cleanup place Place in a sealed, labeled hazardous waste container cleanup->place decontaminate Decontaminate the spill area with a suitable solvent place->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[6]

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.[6] Do not discharge to sewer systems.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[6] Place these items in a designated, sealed waste container.[6]

  • Disposal Vendor: Adhere to your institution's guidelines for hazardous waste disposal and arrange for collection by a licensed chemical waste disposal company.[6]

By adhering to these guidelines, you can ensure a safe and productive laboratory environment when working with this compound. Our commitment to your success extends beyond the quality of our products to the safety and efficacy of their application.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.